molecular formula C47H44ClFN6O6S B15582650 Mik-665 CAS No. 1799638-19-9

Mik-665

カタログ番号: B15582650
CAS番号: 1799638-19-9
分子量: 875.4 g/mol
InChIキー: NHDQXHYUSYRVEI-LDLOPFEMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S64315 (MIK665) is an inhibitor of induced myeloid leukemia cell differentiation protein Myeloid cell leukemia 1 (Mcl-1).
Mcl-1 Inhibitor MIK665 is an inhibitor of induced myeloid leukemia cell differentiation protein (Mcl-1;  Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, MIK665 binds to and inhibits the activity of Mcl-1, which promotes apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival.

特性

CAS番号

1799638-19-9

分子式

C47H44ClFN6O6S

分子量

875.4 g/mol

IUPAC名

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-[2-(hydroxymethyl)phenyl]pyrimidin-4-yl]methoxy]phenyl]propanoic acid

InChI

InChI=1S/C47H44ClFN6O6S/c1-29-35(15-16-38(42(29)48)59-24-23-55-21-19-54(2)20-22-55)40-41-45(51-28-52-46(41)62-43(40)30-11-13-33(49)14-12-30)61-39(47(57)58)25-31-7-4-6-10-37(31)60-27-34-17-18-50-44(53-34)36-9-5-3-8-32(36)26-56/h3-18,28,39,56H,19-27H2,1-2H3,(H,57,58)/t39-/m1/s1

InChIキー

NHDQXHYUSYRVEI-LDLOPFEMSA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of Mik-665: A Technical Guide to a Selective Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Mik-665 (also known as S64315), a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Mcl-1 in oncology. This compound has been investigated in Phase I clinical trials for hematologic malignancies, including lymphoma, multiple myeloma, and acute myeloid leukemia.[1]

Abstract

This compound is a synthetic small molecule that functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1.[2] This selective inhibition disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway in a Bax/Bak-dependent manner. This guide details the molecular interactions, downstream signaling events, and cellular consequences of Mcl-1 inhibition by this compound, supported by quantitative data and detailed experimental insights.

Introduction to Mcl-1 and Its Role in Cancer

Myeloid Cell Leukemia 1 (Mcl-1) is a key anti-apoptotic member of the Bcl-2 protein family. It plays a crucial role in cell survival by binding to and neutralizing pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bak and Bax. Overexpression of Mcl-1 is a common feature in various cancers and is associated with tumor progression, resistance to conventional therapies, and poor prognosis. Therefore, the selective inhibition of Mcl-1 represents a promising therapeutic strategy to induce apoptosis in cancer cells.

Mechanism of Action of this compound

This compound acts as a highly selective and potent antagonist of Mcl-1.[1] By mimicking the action of pro-apoptotic BH3-only proteins, this compound binds to the hydrophobic groove of Mcl-1, displacing the bound pro-apoptotic partners. This leads to the liberation of Bak and Bax, which can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death (apoptosis).

Signaling Pathway of this compound Action

Mik665_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Mcl1 Mcl-1 Bax_Bak Bax / Bak Mcl1->Bax_Bak Sequesters MOMP MOMP Bax_Bak->MOMP Induces CytoC_Release Cytochrome c Release MOMP->CytoC_Release Caspase_Activation Caspase Activation CytoC_Release->Caspase_Activation Initiates Mik665 This compound Mik665->Mcl1 Inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bim, Puma) Mik665->Pro_Apoptotic Displaces Pro_Apoptotic->Mcl1 Sequesters Pro_Apoptotic->Bax_Bak Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Mechanism of action of this compound as a selective Mcl-1 inhibitor.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes key quantitative data.

ParameterValueCell Line/SystemReference
IC50 (Mcl-1) 3-6 nMDisplacement Assay[2]
Ki (Mcl-1) 0.048 nMCell-free assay[1]
IC50 (H929 cells) 250 nMCell Viability Assay

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While specific, step-by-step protocols from the primary literature on this compound are not publicly available, this section outlines the general methodologies for the key assays used to determine its mechanism of action.

Cell Viability Assay

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cell lines (e.g., H929 multiple myeloma cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT or CellTiter-Glo® assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader, and the data are normalized to the vehicle control to calculate the percentage of cell viability. The IC50 value is determined by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Caspase Activity Assay

Objective: To measure the activation of caspases, key executioners of apoptosis, following treatment with this compound.

General Protocol:

  • Cell Treatment: Cells are treated with this compound at various concentrations and time points.

  • Cell Lysis: Cells are harvested and lysed to release intracellular contents, including caspases.

  • Substrate Addition: A fluorogenic or colorimetric caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) is added to the cell lysates.

  • Incubation: The reaction is incubated to allow active caspases to cleave the substrate.

  • Detection: The resulting fluorescent or colorimetric signal is measured using a plate reader.

  • Data Analysis: The signal intensity is proportional to the caspase activity and is normalized to a control.

PARP Cleavage Western Blot

Objective: To detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis, in response to this compound treatment.

General Protocol:

  • Protein Extraction: Cells treated with this compound are lysed, and the total protein is extracted.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PARP, which recognizes both the full-length (116 kDa) and cleaved (89 kDa) forms.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

  • Analysis: The presence and intensity of the 89 kDa cleaved PARP band are indicative of apoptosis.

Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Cell_Culture Cell Culture (e.g., H929) Treatment This compound Treatment Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Western_Blot PARP Cleavage Western Blot Treatment->Western_Blot Xenograft Xenograft Model Establishment IV_Admin This compound IV Administration Xenograft->IV_Admin Tumor_Measurement Tumor Volume Measurement IV_Admin->Tumor_Measurement Apoptosis_Analysis Apoptosis Analysis (e.g., IHC for Cleaved Caspase-3) Tumor_Measurement->Apoptosis_Analysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

In Vivo Antitumor Activity

Preclinical studies have demonstrated that intravenous administration of this compound as a single agent leads to a potent and dose-dependent apoptotic and antitumor response in various human hematological tumor models xenografted in immunocompromised mice and rats.[1] Complete regression of established tumors has been observed at well-tolerated doses.[1]

Combination Therapies

The distinct mechanism of action of this compound makes it a rational candidate for combination therapies. Strong synergistic effects have been observed when this compound is combined with Bcl-2 inhibitors, such as venetoclax.[3] This dual targeting of anti-apoptotic pathways has shown robust and durable antitumor responses in several hematological tumor models, both in vitro and in vivo.[3]

Conclusion

This compound is a potent and selective Mcl-1 inhibitor that effectively induces apoptosis in cancer cells dependent on Mcl-1 for survival. Its mechanism of action, centered on the disruption of Mcl-1's sequestration of pro-apoptotic proteins, has been well-characterized through a variety of in vitro and in vivo studies. The promising preclinical data and its advancement into clinical trials highlight the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents, for the treatment of hematologic malignancies. Further research will continue to elucidate the full clinical utility of this targeted therapy.

References

The Advent of Mik-665: A Deep Dive into the Discovery and Development of a Potent Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia 1 (Mcl-1), a pivotal pro-survival member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and compelling target in oncology. Its overexpression is a key mechanism enabling cancer cells to evade apoptosis, contributing significantly to tumor progression and resistance to a wide array of cancer therapies. The development of selective Mcl-1 inhibitors, therefore, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of Mik-665 (also known as S64315), a highly potent and selective Mcl-1 inhibitor that has shown significant promise in preclinical and early clinical studies.

This compound is a second-generation BH3 mimetic, developed through a fragment-based, structure-guided drug discovery approach, building upon the learnings from its predecessor, S63845.[1] It exhibits sub-nanomolar binding affinity for Mcl-1, leading to the disruption of Mcl-1's interaction with pro-apoptotic proteins and the subsequent induction of the intrinsic apoptosis pathway.[2][3] This guide will delve into the quantitative data supporting its potency and selectivity, detail the experimental protocols used in its evaluation, and visualize the key biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Mcl-1 Inhibitors

The potency and selectivity of this compound have been rigorously evaluated and compared to other Mcl-1 inhibitors. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Cellular Potency of Mcl-1 Inhibitors

CompoundTargetAssay TypeK_i_ (nM)IC_50_ (nM)Cell LineCellular IC_50_ (nM)Reference(s)
This compound (S64315) Mcl-1Not Specified0.048 1.81 H929 (Multiple Myeloma)250[2][4]
S63845Mcl-1Not Specified<1.2-H929 (Multiple Myeloma)<100[5]
AZD5991Mcl-1FRET0.20.7MOLP-8 (Multiple Myeloma)33[6][7][8]
AMG-176Mcl-1Not Specified--OPM-2 (Multiple Myeloma)<100[9]
VU661013Mcl-1Not Specified--Various Mcl-1 dependent tumors-[9]

Table 2: In Vivo Efficacy of this compound in Hematological Cancer Xenograft Models

Cancer ModelAnimal ModelTreatment RegimenOutcomeReference(s)
Hematological TumorsImmuno-compromised mice and ratsIntravenous administrationPotent and dose-dependent antitumor response[2]
Established TumorsImmuno-compromised mice and ratsDifferent intravenous dosing regimensComplete tumor regression at well-tolerated doses[2]
Acute Myeloid Leukemia (AML)Mouse xenograftCombination with venetoclaxEnhanced tumor regression and prolonged survival[7]
Multiple Myeloma (MM)Mouse xenograftMonotherapySignificant tumor growth inhibition[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is employed to quantitatively determine the binding affinity of inhibitors to Mcl-1.

  • Principle: The assay measures the disruption of the interaction between a terbium-labeled Mcl-1 protein (donor) and a fluorescently labeled BH3 peptide (acceptor). Inhibition of this interaction by a compound like this compound leads to a decrease in the FRET signal.

  • Materials:

    • Recombinant human Mcl-1 protein (His-tagged)

    • Terbium-labeled anti-His antibody (donor)

    • Dye-labeled BH3 peptide (e.g., from Bim or Noxa) (acceptor)

    • Assay Buffer (e.g., 1x MCL TR-FRET Assay Buffer)

    • Test compounds (e.g., this compound) serially diluted in DMSO

    • 384-well, non-binding, low-volume microtiter plates

    • Fluorescence plate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare the 1x Assay Buffer by diluting a 3x stock with distilled water.

    • Prepare a master mix of terbium-labeled anti-His antibody and dye-labeled BH3 peptide in the 1x Assay Buffer.

    • Thaw the Mcl-1 protein on ice and dilute to the desired concentration in 1x Assay Buffer. Note: Mcl-1 is sensitive to freeze-thaw cycles; aliquot upon first thaw.

    • Dispense the serially diluted test compounds into the microplate wells.

    • Add the diluted Mcl-1 protein to the wells containing the test compounds.

    • Add the master mix of donor and acceptor to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a TR-FRET-capable plate reader, with excitation at ~340 nm and emission measurements at ~620 nm (donor) and ~665 nm (acceptor).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the IC_50_ values from the dose-response curves.[10][11][12][13][14]

Cellular Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, a luminescent signal is produced, which is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., H929, MOLM-13)

    • Complete cell culture medium

    • Opaque-walled 96-well or 384-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed the cells in the opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight (for adherent cells).

    • Treat the cells with a serial dilution of this compound or other test compounds and incubate for a specified period (e.g., 72 hours).

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC_50_ values.[2][4][10][15][16]

Cellular Apoptosis Assays

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Principle: The Caspase-Glo® 3/7 Reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence). Cleavage of this substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • White-walled 96-well plates

    • Caspase-Glo® 3/7 Assay kit

    • Luminometer

  • Procedure:

    • Seed and treat cells with this compound as described in the cell viability assay protocol.

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents gently and incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.[3][13][14][17][18]

This technique is used to detect the cleavage of key apoptotic proteins.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. The cleavage of proteins like PARP and caspase-3 into smaller fragments is a hallmark of apoptosis.

  • Materials:

    • Treated and untreated cell pellets

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

    • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.[1][19][20][21]

In Vivo Efficacy Studies in Hematological Cancer Xenograft Models

These studies assess the anti-tumor activity of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored to evaluate the drug's efficacy.

  • Materials:

    • Immunocompromised mice (e.g., SCID or NSG mice)

    • Human hematological cancer cell lines (e.g., OPM-2, MOLM-13)

    • Matrigel (for subcutaneous injections)

    • This compound formulated for intravenous (IV) administration

    • Calipers for tumor measurement

  • Procedure:

    • Tumor Implantation:

      • Subcutaneous Model: Inject a suspension of cancer cells mixed with Matrigel subcutaneously into the flank of the mice.

      • Disseminated Model (for AML): Inject cancer cells intravenously to establish a systemic disease model.[12]

    • Treatment:

      • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

      • Administer this compound intravenously according to the specified dosing schedule (e.g., once or twice weekly). The control group receives the vehicle solution.[2]

    • Efficacy Assessment:

      • Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

      • Monitor the body weight of the mice as an indicator of toxicity.

      • For disseminated models, monitor disease progression through methods like bioluminescence imaging (if cells are engineered to express luciferase) or flow cytometry of peripheral blood or bone marrow.

      • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).[12][22][23][24][25][26]

Mandatory Visualizations

Mcl-1 Signaling Pathway in Apoptosis

Mcl1_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters Bim Bim Mcl1->Bim Sequesters Bax Bax MOMP MOMP Bax->MOMP Induces Bak->MOMP Induces Bim->Bax Activates Noxa Noxa Noxa->Mcl1 Inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Cell Death Caspases->Apoptosis Executes Mik665 This compound Mik665->Mcl1 Inhibits

Caption: Mcl-1's role in apoptosis and its inhibition by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

In_Vitro_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Data_Analysis Data Analysis TR_FRET TR-FRET Binding Assay Binding_Affinity Determine Ki / IC50 TR_FRET->Binding_Affinity IC50_Calculation Calculate Cellular IC50 Cell_Culture Cancer Cell Lines (e.g., H929, MOLM-13) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Cell_Viability CellTiter-Glo Assay Treatment->Cell_Viability Apoptosis_Assay Caspase-Glo Assay Treatment->Apoptosis_Assay Western_Blot Western Blot (Cleaved PARP, Caspase-3) Treatment->Western_Blot Cell_Viability->IC50_Calculation Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification Western_Blot->Apoptosis_Quantification

Caption: Workflow for the in vitro characterization of this compound.

Experimental Workflow for In Vivo Efficacy Studies

In_Vivo_Workflow cluster_Model_Development Model Development cluster_Treatment_Phase Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis Cell_Implantation Implant Human Cancer Cells into Immunocompromised Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Drug_Administration Administer this compound (IV) or Vehicle Control Randomization->Drug_Administration Monitoring Monitor Tumor Volume & Body Weight Drug_Administration->Monitoring Efficacy_Assessment Assess Antitumor Efficacy (e.g., TGI, Regression) Monitoring->Efficacy_Assessment Toxicity_Assessment Assess Toxicity Monitoring->Toxicity_Assessment PD_Analysis Pharmacodynamic Analysis (Optional) Efficacy_Assessment->PD_Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound stands out as a highly potent and selective Mcl-1 inhibitor with significant potential for the treatment of various cancers, particularly hematological malignancies. Its discovery and development, guided by a deep understanding of the structural biology of the Bcl-2 family, have yielded a compound with impressive preclinical activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting area of oncology. As this compound progresses through clinical trials, further insights into its therapeutic potential and the identification of predictive biomarkers will be crucial for its successful clinical translation. The continued exploration of Mcl-1 inhibitors like this compound offers hope for new and effective treatments for patients with cancers dependent on this critical survival protein.

References

S-64315 (Mik-665): A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-64315, also known as Mik-665, is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common feature in various hematological malignancies and is associated with tumor survival and resistance to conventional chemotherapies. S-64315 was developed through a fragment-based, structure-guided drug discovery approach and has demonstrated significant antitumor activity in preclinical models, both as a single agent and in combination with other therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of S-64315, intended for professionals in the field of cancer research and drug development.

Chemical Structure and Properties

S-64315 is a complex synthetic molecule with the chemical formula C47H44ClFN6O6S.[3] Its structure is characterized by a thieno[2,3-d]pyrimidine (B153573) core. The systematic IUPAC name for S-64315 is (2R)-2-{[5-(3-chloro-2-methyl-4-{[2-(4-methylpiperazin-1-yl)ethyl]oxy}phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-3-(2-{[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy}phenyl)propanoic acid.

Below is a summary of its key chemical and physical properties:

PropertyValueSource
Molecular Formula C47H44ClFN6O6SPubChem CID: 118163156
Molecular Weight 875.4 g/mol PubChem CID: 118163156
CAS Number 1799631-75-6MedchemExpress
Appearance White to off-white solidGeneric Material Safety Data Sheet
Solubility Soluble in DMSOMedchemExpress
InChI Key NHDQXHYUSYRVEI-LDLOPFEMSA-NPubChem CID: 118163156

Mechanism of Action: Selective Inhibition of Mcl-1

S-64315 exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of Mcl-1 with high affinity.[1][2] This action prevents Mcl-1 from sequestering pro-apoptotic proteins such as Bak and Bax. The liberation of Bak and Bax leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[1]

The high selectivity of S-64315 for Mcl-1 over other anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, is a critical feature that minimizes off-target effects.[1][2]

S64315_Mechanism_of_Action cluster_Mcl1_Inhibition Mcl-1 Inhibition by S-64315 cluster_Apoptosis_Pathway Intrinsic Apoptosis Pathway S64315 S-64315 (this compound) Mcl1 Mcl-1 S64315->Mcl1 Binds to BH3 groove BakBax Pro-apoptotic Bak/Bax Mcl1->BakBax Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BakBax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Mechanism of action of S-64315 (this compound).

Preclinical Efficacy

In Vitro Activity

S-64315 has demonstrated potent and selective cytotoxic activity against a range of hematological cancer cell lines that are dependent on Mcl-1 for survival.

Table 1: In Vitro Binding Affinity and Cellular Activity of S-64315

AssayTargetValueSource
Binding Affinity (Ki) Human Mcl-10.048 nMAACR 2019, Abstract 4482[1]
IC50 Mcl-11.81 nMMedchemExpress[4]
Cellular IC50 H929 (Multiple Myeloma)250 nMMedchemExpress[4]
In Vivo Antitumor Activity

In vivo studies using xenograft models of human hematological malignancies have shown that S-64315, administered intravenously, leads to a dose-dependent induction of apoptosis and significant tumor growth inhibition.[1] In several models, complete tumor regression was observed at well-tolerated doses.[1]

Furthermore, the combination of S-64315 with the Bcl-2 inhibitor venetoclax (B612062) has shown strong synergistic antitumor effects in various hematological cancer models, providing a strong rationale for its clinical development in combination therapies.[5]

Experimental_Workflow_Xenograft Cell_Culture Human Hematological Cancer Cell Lines Implantation Subcutaneous or Intravenous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Establishment (e.g., palpable tumors) Implantation->Tumor_Growth Mice Immunocompromised Mice (e.g., NOD/SCID) Mice->Implantation Treatment Intravenous Administration of S-64315 or Vehicle Tumor_Growth->Treatment Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Tumor Growth Inhibition (TGI) Analysis Monitoring->Endpoint

Figure 2: Generalized workflow for in vivo xenograft studies.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of S-64315 on cancer cell lines.

Methodology:

  • Cell Culture: Human hematological cancer cell lines (e.g., H929) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: Cells are treated with a serial dilution of S-64315 or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of S-64315 in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A suspension of human cancer cells is implanted subcutaneously or intravenously into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. S-64315 is administered intravenously at various doses and schedules. The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Clinical Development

S-64315 (this compound) has entered Phase I clinical trials, primarily for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1] A significant focus of its clinical evaluation is in combination with the Bcl-2 inhibitor venetoclax, aiming to simultaneously target two key anti-apoptotic pathways in cancer cells.[6]

Conclusion

S-64315 (this compound) is a promising, potent, and selective Mcl-1 inhibitor with demonstrated preclinical antitumor activity in hematological malignancies. Its high selectivity for Mcl-1 and its synergistic effects with other targeted therapies, such as venetoclax, highlight its potential as a valuable therapeutic agent in oncology. Ongoing clinical trials will further elucidate its safety and efficacy profile in patients.

References

Mik-665: A Comprehensive Technical Guide to Target Selectivity and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target selectivity and binding affinity of Mik-665 (also known as S64315), a potent and highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows to support further research and development efforts in oncology and related fields.

Core Principles: High-Affinity Binding and Exceptional Selectivity

This compound is a clinical-stage BH3-mimetic that binds to the BH3-binding groove of Mcl-1 with sub-nanomolar affinity, thereby disrupting its interaction with pro-apoptotic proteins and triggering the intrinsic apoptosis pathway.[1] A key feature of this compound is its remarkable selectivity for Mcl-1 over other members of the Bcl-2 family, which is attributed to the presence of a hindered rotation along a biaryl axis in its chemical structure.[2][3] This high selectivity minimizes off-target effects, a critical aspect for therapeutic development.

Quantitative Analysis of Binding Affinity and Selectivity

The binding affinity of this compound for Mcl-1 and its selectivity against other anti-apoptotic Bcl-2 family proteins have been quantified using various biophysical and biochemical assays. The following tables summarize the available data.

Table 1: Binding Affinity of this compound for Mcl-1

ParameterValueAssay TypeReference
Ki0.048 nMNot Specified[4]
Ki1.2 nMNot Specified[3]
IC501.81 nMNot Specified

Table 2: Selectivity Profile of this compound Against Bcl-2 Family Proteins

Target ProteinKi (µM)Assay TypeReference
Mcl-10.000048Not Specified[4]
Bcl-21.8Fluorescence Polarization Assay
Bcl-xL36Fluorescence Polarization Assay
Bcl-w>100Not Specified
Bfl-1/A1>100Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols used to characterize the binding affinity and selectivity of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive binding assay measures the ability of a test compound (this compound) to displace a fluorescently labeled peptide probe from the BH3-binding groove of a target Bcl-2 family protein.

Materials:

  • Recombinant human Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, etc.)

  • Fluorescently labeled BH3 peptide probe (e.g., FITC-Bim BH3)

  • This compound (S64315)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68.

  • Black, low-volume 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In each well of the microplate, add the assay buffer, the fluorescently labeled BH3 peptide probe at a constant concentration (e.g., 10 nM), and the recombinant target protein at a concentration determined by prior titration experiments to achieve approximately 50-80% of the maximum polarization signal.

  • Add the serially diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach binding equilibrium, protected from light.

  • Measure the fluorescence polarization on a suitable plate reader equipped with appropriate excitation and emission filters.

  • Calculate the Ki values from the IC50 values obtained from the dose-response curves using the Cheng-Prusoff equation.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET assays provide a robust, homogeneous method for measuring protein-protein interactions and their inhibition.

Materials:

  • GST-tagged or His-tagged recombinant Bcl-2 family proteins

  • Biotinylated BH3 peptide probe

  • Terbium-cryptate labeled anti-GST or anti-His antibody (donor)

  • Streptavidin-d2 (acceptor)

  • This compound (S64315)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA

  • White, low-volume 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add the recombinant tagged protein, biotinylated BH3 peptide, and the serially diluted this compound or vehicle control to the wells.

  • Add the Terbium-cryptate labeled antibody and Streptavidin-d2 to the wells.

  • Incubate the plate at room temperature for a specified period (e.g., 4 hours), protected from light.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with excitation at ~340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the ratio of the acceptor to donor emission signals and plot against the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Mik665_Mechanism_of_Action cluster_Cell Cancer Cell Mcl1 Mcl-1 BaxBak Bax/Bak Mcl1->BaxBak Inhibits Apoptosis Apoptosis BaxBak->Apoptosis Induces Mik665 This compound Mik665->Mcl1 Inhibition

Figure 1: Mechanism of Action of this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays FP Fluorescence Polarization Binding_Affinity Binding Affinity (Ki, IC50) FP->Binding_Affinity TRFRET TR-FRET TRFRET->Binding_Affinity Cellular_Potency Cellular Potency (EC50) Binding_Affinity->Cellular_Potency Correlates with Viability Cell Viability Assay Viability->Cellular_Potency Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Apoptosis_Assay->Cellular_Potency

Figure 2: Experimental Workflow for Characterization.

References

Preclinical Profile of MIK-665: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of MIK-665 (also known as S64315), a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins and its overexpression is a common survival mechanism for various cancer cells, making it a compelling target for therapeutic intervention.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Efficacy and Potency Data

This compound has demonstrated significant potency and selectivity for Mcl-1 in a variety of preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

In Vitro Potency and Efficacy
ParameterValueCell Line/Assay ConditionReference
Ki (human Mcl-1) 0.048 nMCell-free assay[3]
Ki (Mcl-1) 1.2 nMCell-free assay[4]
IC50 (MCL1) 1.81 nMNot specified[5]
IC50 (H929 cells) 250 nMH929 multiple myeloma cells[5]
In Vivo Antitumor Activity
Animal ModelDosing RegimenOutcomeReference
Hematological tumor models (mice and rats) Intravenous administrationPotent and dose-dependent apoptotic and antitumor response; Complete regression of established tumors at well-tolerated doses.[3]
Various xenograft models (mice and rats) In combination with BCL201/S55746Complete and durable antitumor responses.[6]

Mechanism of Action and Signaling Pathway

This compound functions by binding to and inhibiting the activity of Mcl-1, an anti-apoptotic protein.[1] This inhibition leads to the activation of the intrinsic apoptosis pathway in a BAX/BAK-dependent manner.[3] The diagram below illustrates the proposed signaling pathway.

MIK665_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mcl1 Mcl-1 BaxBak BAX/BAK Mcl1->BaxBak Inhibits CytochromeC Cytochrome c BaxBak->CytochromeC Promotes release Caspases Caspase Cascade CytochromeC->Caspases Activates MIK665 This compound MIK665->Mcl1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes In_Vitro_Workflow A Cancer Cell Line Culture B Seeding in Multi-well Plates A->B C Treatment with this compound (Dose-response) B->C D Incubation (e.g., 6-72h) C->D E Cell Viability Assay (e.g., CellTiter-Glo) D->E F Apoptosis Assay (e.g., Caspase activity, PARP cleavage) D->F G Data Analysis (IC50, etc.) E->G F->G Combination_Therapy_Logic cluster_Apoptosis_Regulation Anti-Apoptotic Proteins cluster_Inhibitors Targeted Inhibitors Mcl1 Mcl-1 Apoptosis Apoptosis Mcl1->Apoptosis Blocks Bcl2 Bcl-2 Bcl2->Apoptosis Blocks MIK665 This compound MIK665->Mcl1 Inhibits Venetoclax Venetoclax (Bcl-2 Inhibitor) Venetoclax->Bcl2 Inhibits

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mik-665

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mik-665, also known as S64315, is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a critical survival factor for various cancer cells, particularly those of hematologic origin.[1] Overexpression of Mcl-1 is associated with tumor progression and resistance to conventional cancer therapies. This compound was developed to specifically target Mcl-1, thereby inducing apoptosis in cancer cells dependent on this protein for survival. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the induction of apoptosis in Mcl-1-dependent cancer cells.

Mechanism of Action

This compound selectively binds to the BH3-binding groove of the Mcl-1 protein with high affinity.[1] This binding competitively inhibits the interaction of Mcl-1 with pro-apoptotic proteins such as Bak and Bax. By disrupting the Mcl-1/Bak and Mcl-1/Bax complexes, this compound liberates these pro-apoptotic effectors, leading to their activation and oligomerization at the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1] This process is known as the intrinsic pathway of apoptosis.

Mik_665_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Mcl-1 Mcl-1 Bak Bak Mcl-1->Bak Inhibits Bax Bax Mcl-1->Bax Inhibits MOMP MOMP Bak->MOMP Bax->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation This compound This compound This compound->Mcl-1 Inhibits Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Mechanism of action of this compound.
In Vitro Potency

This compound has demonstrated potent and selective inhibition of Mcl-1 in various in vitro assays. The following table summarizes the key potency data.

ParameterValueAssayReference
Ki (Human Mcl-1) 0.048 nMFragment-based, structure-guided drug discovery[1]
IC50 (Mcl-1) 1.81 nMNot specified[3]
IC50 (H929 cell line) 250 nMCell viability assay[3]
IC50 (Hematological cell lines) < 100 nMCell growth inhibition assay
In Vivo Anti-Tumor Activity

In preclinical studies, this compound administered intravenously as a single agent demonstrated potent and dose-dependent anti-tumor and apoptotic responses in several human hematological tumor models xenografted in immunocompromised mice and rats.[1] In some models, complete regression of established tumors was observed at well-tolerated doses.[1] Combination studies with the Bcl-2 inhibitor venetoclax (B612062) have shown strong synergistic anti-tumor activity in a range of hematologic malignancies.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans is limited due to the discontinuation of its monotherapy clinical trial. However, preclinical data provides some insights into its pharmacokinetic profile.

Preclinical Pharmacokinetics

The following table summarizes the available preclinical pharmacokinetic characteristics of this compound.

ParameterSpeciesFindingReference
Plasma Protein Binding Mouse, Rat, Monkey, HumanVery high (<0.1% unbound fraction)
Distribution MouseHigh liver exposure

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Mcl-1 Inhibition Assay (Cellular Thermal Shift Assay - CETSA)

This protocol describes a method to determine the engagement of this compound with its intracellular target Mcl-1 in a cellular context.

CETSA_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment 1. Seed cells Heating Heating Treatment->Heating 2. Add this compound or vehicle Lysis Lysis Heating->Lysis 3. Heat to various temperatures Centrifugation Centrifugation Lysis->Centrifugation 4. Lyse cells Protein Quantification Protein Quantification Centrifugation->Protein Quantification 5. Separate soluble and aggregated proteins Western Blot Western Blot Protein Quantification->Western Blot 6. Quantify soluble protein Data Analysis Data Analysis Western Blot->Data Analysis 7. Detect soluble Mcl-1 Melting Curve Melting Curve Data Analysis->Melting Curve 8. Plot % soluble Mcl-1 vs. Temperature

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cancer cell line of interest (e.g., H929)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against Mcl-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes

  • Thermal cycler

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-Mcl-1 antibody to detect the amount of soluble Mcl-1 at each temperature.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Mcl-1 relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Bax/Bak-Dependent Apoptosis Assay (Immunofluorescence)

This protocol outlines a method to visualize the activation of Bax/Bak, a key downstream event of Mcl-1 inhibition by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against activated Bax and Bak

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate the cells with primary antibodies against activated Bax and Bak overnight at 4°C.

    • Wash with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Wash with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope. Increased fluorescence signal for activated Bax and Bak in this compound-treated cells compared to controls indicates the induction of the intrinsic apoptotic pathway.

PARP Cleavage Assay (Western Blot)

This protocol describes the detection of cleaved PARP, a hallmark of caspase-dependent apoptosis induced by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against PARP (that detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.

  • Protein Extraction:

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • The appearance of an 89 kDa cleaved PARP fragment and a corresponding decrease in the 116 kDa full-length PARP in this compound-treated samples confirms caspase activation and apoptosis.

Conclusion

This compound is a potent and selective Mcl-1 inhibitor that effectively induces apoptosis in Mcl-1-dependent cancer cells through the intrinsic pathway. While its development as a monotherapy has been challenging, its strong synergistic effects with other anti-cancer agents, such as Bcl-2 inhibitors, suggest its potential in combination therapies for hematologic malignancies. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on Mcl-1 inhibition and related apoptotic pathways. Further investigation into the pharmacokinetics and safety profile of this compound in combination regimens is warranted to fully elucidate its therapeutic potential.

References

Therapeutic Potential of Mcl-1 Inhibition by Mik-665: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, is a critical regulator of the intrinsic apoptosis pathway.[1] Its overexpression is a common feature in a variety of human cancers, particularly hematologic malignancies, where it enables cancer cells to evade programmed cell death and contributes to resistance against conventional chemotherapies and targeted agents.[2][3] This has positioned Mcl-1 as a high-priority target for oncologic drug development. Mik-665 (also known as S64315) is a highly potent and selective small-molecule inhibitor of Mcl-1.[2] Developed through a fragment-based, structure-guided discovery process, this compound represents a significant advancement over its predecessors, demonstrating sub-nanomolar binding affinity and robust antitumor activity in preclinical models.[2] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of this compound, with a focus on its therapeutic potential for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as a BH3 mimetic, a class of drugs that mimic the action of pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa).[1] Under normal physiological conditions, Mcl-1 sequesters these pro-apoptotic proteins, preventing the activation of the downstream effectors BAX and BAK. By competitively binding to the BH3-binding groove of Mcl-1 with high affinity, this compound displaces the pro-apoptotic proteins. This leads to the activation of BAX/BAK, which oligomerize in the mitochondrial outer membrane, causing mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c and other pro-apoptotic factors into the cytoplasm triggers a caspase cascade, culminating in the cleavage of essential cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and the execution of apoptosis.[2]

cluster_0 Apoptotic Signaling cluster_1 This compound Intervention Mcl1 Mcl-1 (Anti-Apoptotic) BaxBak BAX / BAK Activation Mcl1->BaxBak Inhibits ProApoptotic Pro-Apoptotic Proteins (e.g., Bim, Bak) ProApoptotic->BaxBak Activates Caspase Caspase Cascade BaxBak->Caspase Apoptosis Apoptosis Caspase->Apoptosis Mik665 This compound Mik665->Mcl1 Inhibits

Caption: Mechanism of Mcl-1 Inhibition by this compound.

Preclinical Efficacy

The therapeutic potential of this compound has been extensively evaluated in a range of preclinical models, demonstrating significant single-agent and combination activity.

In Vitro Activity

This compound is a potent and selective inhibitor of Mcl-1, binding with sub-nanomolar affinity.[2] It has demonstrated strong cell-killing activity across a diverse panel of human hematological tumor cell lines, including those from acute myeloid leukemia (AML), multiple myeloma (MM), and lymphoma.[2] Its activity profile is notably distinct from that of the Bcl-2 inhibitor venetoclax (B612062), suggesting a different spectrum of susceptible malignancies.[2]

ParameterValueTarget/Cell LineReference
Binding Affinity (Ki) 0.048 nMHuman Mcl-1[2]
Binding Affinity (Ki) 1.2 nMMcl-1[4]
Inhibitory Conc. (IC50) 1.81 nMMcl-1[5]
Cellular IC50 250 nMH929 (Multiple Myeloma)[5]
Table 1: Potency and Binding Affinity of this compound.
In Vivo Antitumor Activity

In vivo studies using immuno-compromised mouse and rat models have confirmed the potent antitumor effects of this compound. Intravenous administration of this compound as a single agent resulted in dose-dependent apoptosis and significant antitumor responses in various human hematological tumor xenografts.[2] Notably, complete regression of established tumors was achieved at well-tolerated doses using different dosing schedules.[2]

Combination Strategies

The selective mechanism of this compound makes it a prime candidate for combination therapies to achieve synergistic effects or overcome resistance.

Combination PartnerRationaleKey FindingsReference
Venetoclax (Bcl-2 Inhibitor) Dual targeting of anti-apoptotic pathways.Strong and durable synergistic antitumor responses in hematological tumor models, both in vitro and in vivo.[2] Effective in AML samples with primary venetoclax resistance.[6][7][2][6][7]
Anti-PD-1 (Immune Checkpoint Inhibitor) Reduce immunosuppressive Myeloid-Derived Suppressor Cells (MDSCs) to enhance anti-tumor immunity.Combination significantly slowed melanoma growth compared to either agent alone by improving CD8+ T cell function.[1][1]
ABCB1 Inhibitors (e.g., Elacridar) Overcome drug efflux-mediated resistance.Effectively eliminated AML blasts in MIK665-resistant primary samples with high ABCB1 expression.[6]
Table 2: Summary of Preclinical Combination Studies with this compound.

Predictors of Response and Resistance

Identifying patient populations most likely to benefit from this compound is crucial for its clinical development. Studies on primary AML samples have revealed molecular predictors of both sensitivity and resistance.

  • Sensitivity: MIK665-sensitive AML samples are often characterized by a more differentiated phenotype, expressing hematopoietic maturation-associated genes.[6][8]

  • Resistance: Primary resistance to this compound in AML is strongly associated with elevated expression of the drug efflux pump ABCB1 (also known as MDR1) and the anti-apoptotic protein BCL-XL.[6][7][8] While ABCB1 expression does not directly cause resistance, it serves as a robust predictive biomarker for it.[8]

cluster_0 Predictive Factors cluster_1 This compound Response Diff Differentiated Phenotype Sensitivity Sensitivity Diff->Sensitivity Predicts ABCB1 High ABCB1 (MDR1) Expression Resistance Resistance ABCB1->Resistance Predicts BCLXL High BCL-XL Expression BCLXL->Resistance Contributes to

Caption: Logical Relationship of Response Predictors.

Clinical Development

This compound (S64315) advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced cancers.[9] However, despite the strong preclinical rationale, clinical development of Mcl-1 inhibitors, including this compound, has encountered significant challenges.

Trial IdentifierStatus (as of late 2021)IndicationsPhaseReference
NCT02992483 Terminated/ClosedRelapsed/Refractory Lymphoma, Multiple MyelomaI[2][9]
NCT02979366 Terminated/ClosedAcute Myeloid Leukemia, Myelodysplastic SyndromeI[2]
Table 3: Overview of this compound Clinical Trials.

A primary obstacle for this class of drugs has been on-target cardiotoxicity, observed as elevations in cardiac troponin levels.[10] These safety concerns have, to date, prevented any Mcl-1 inhibitor from advancing beyond early-phase clinical trials.[10]

Key Experimental Protocols

Reproducible and rigorous experimental design is fundamental to preclinical drug evaluation. Below are methodologies representative of those used to characterize this compound.

In Vitro Apoptosis Induction Assay
  • Objective: To quantify the induction of apoptosis in cancer cell lines following this compound treatment.

  • Methodology:

    • Cell Culture: Hematological cancer cell lines (e.g., H929, MOLM-13) are cultured under standard conditions.

    • Treatment: Cells are seeded in multi-well plates and treated with a dose-response range of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6, 24, or 48 hours).

    • Apoptosis Measurement: Apoptosis can be quantified using several methods:

      • Caspase Activity: Caspase-Glo® 3/7 Assay (Promega) is used to measure caspase activation, a hallmark of apoptosis. Luminescence is read on a plate reader.

      • PARP Cleavage: Cells are lysed, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific to full-length and cleaved PARP.

      • Annexin V/PI Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

In Vivo Xenograft Tumor Model
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Methodology:

    • Animal Model: Immuno-compromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.

    • Tumor Implantation: Human hematological cancer cells (e.g., 5-10 million AML cells) are implanted subcutaneously or orthotopically (e.g., intravenously for disseminated disease) into the mice.

    • Treatment: Once tumors are established (e.g., reach a volume of 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered intravenously (i.v.) according to a specific dose and schedule (e.g., 25 mg/kg, twice weekly). The control group receives a vehicle solution.

    • Efficacy Endpoints: Tumor volume is measured regularly with calipers. Body weight is monitored as an indicator of toxicity. The primary endpoint is often tumor growth inhibition or complete tumor regression. Survival studies may also be conducted.

start Primary AML Patient Sample (Bone Marrow) isolate Mononuclear Cell Isolation start->isolate test Ex Vivo Drug Testing: Incubate cells with - this compound (Dose Range) - Combination Drugs - Vehicle Control isolate->test flow Multiparametric Flow Cytometry Analysis test->flow data Data Analysis: - Assess Drug Response - Correlate with Molecular Profile - Identify Biomarkers flow->data

Caption: Workflow for Ex Vivo Drug Sensitivity Testing.

Conclusion and Future Directions

This compound is a powerful and highly selective tool for inhibiting the pro-survival protein Mcl-1. Extensive preclinical data provide a strong rationale for its therapeutic use, demonstrating potent single-agent activity and synergistic effects in combination with other targeted agents, particularly the Bcl-2 inhibitor venetoclax. The identification of predictive biomarkers, such as ABCB1 expression, offers a clear path toward patient stratification for future clinical trials.

However, the clinical development of this compound and other first-generation Mcl-1 inhibitors has been significantly hampered by on-target cardiotoxicity.[10] This critical challenge underscores the need for next-generation Mcl-1 inhibitors with improved therapeutic windows or alternative strategies, such as developing Mcl-1 protein degraders. Future research must focus on mitigating toxicity while preserving efficacy, potentially through novel dosing strategies, careful patient selection based on cardiac risk and tumor biomarkers, and the development of robust combination therapies that allow for lower, less toxic doses of the Mcl-1 inhibitor. The immense therapeutic potential of targeting Mcl-1 in oncology remains, contingent on overcoming the safety hurdles observed in early clinical studies.

References

Mik-665: A Technical Guide to Mcl-1 Inhibition and Apoptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mik-665 (also known as S64315) is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many cancer cells and is associated with resistance to conventional therapies. This compound directly binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and triggering the intrinsic apoptotic pathway. This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts in oncology.

Data Presentation

Quantitative Analysis of this compound Activity

The efficacy of this compound has been demonstrated through its strong binding affinity to Mcl-1 and its potent cytotoxic effects in various cancer cell lines.

Parameter Value Description Reference
Binding Affinity (Ki) 0.048 nMDissociation constant for human Mcl-1, indicating very high-affinity binding.[1]
Binding Affinity (Ki) 1.2 nMDissociation constant for Mcl-1.
IC50 (Mcl-1) 1.81 nMHalf-maximal inhibitory concentration for Mcl-1 protein.[2]
IC50 (NCI-H929) 250 nMHalf-maximal inhibitory concentration in a multiple myeloma cell line.[2]
IC50 (AML Patient Samples) Sensitive: 5.4 nM (leukocytes), 2 nM (blasts)Half-maximal inhibitory concentration in primary acute myeloid leukemia cells.[3]
IC50 (AML Patient Samples) Intermediate: 45 nM (leukocytes), 44.1 nM (blasts)Half-maximal inhibitory concentration in primary acute myeloid leukemia cells.[3]
IC50 (AML Patient Samples) Resistant: 134.8 nM (leukocytes), 158.4 nM (blasts)Half-maximal inhibitory concentration in primary acute myeloid leukemia cells.[3]

Core Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis in cancer cells by directly targeting and inhibiting Mcl-1, a key regulator of the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The binding of this compound to Mcl-1 initiates a cascade of events culminating in programmed cell death.

Mik665_Apoptosis_Pathway MOMP MOMP CytoC_mito Cytochrome c MOMP->CytoC_mito CytoC_cyto Cytochrome c (Cytosol) Mik665 This compound Mcl1 Mcl-1 Mik665->Mcl1 BAK BAK Mcl1->BAK Sequesters BAX BAX Mcl1->BAX Sequesters BAK->MOMP BAX->MOMP Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp37 Activated Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis CytoC_cyto->Apoptosome

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Co-Immunoprecipitation to Demonstrate Disruption of Mcl-1/BAK Interaction

This protocol details how to show that this compound disrupts the binding of Mcl-1 to the pro-apoptotic protein BAK.

CoIP_Workflow start Cancer Cell Culture treatment Treat with this compound (and control) start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis preclear Pre-clearing with control IgG beads lysis->preclear ip Immunoprecipitation with anti-Mcl-1 antibody preclear->ip wash Wash beads to remove non-specific binding ip->wash elution Elute bound proteins wash->elution western Western Blot Analysis (Probe for Mcl-1 and BAK) elution->western end Result: Decreased BAK in this compound treated sample western->end

Caption: Experimental workflow for Co-Immunoprecipitation.

Methodology:

  • Cell Culture and Treatment: Culture Mcl-1-dependent cancer cells to 70-80% confluency. Treat cells with an effective concentration of this compound (e.g., 250 nM for H929 cells) and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with control IgG beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Mcl-1 and BAK. Visualize the protein bands using a chemiluminescent substrate. A significant reduction in the amount of BAK co-immunoprecipitated with Mcl-1 in the this compound-treated sample compared to the control indicates the disruption of their interaction.

Cytochrome c Release Assay

This assay determines if the disruption of Mcl-1/BAK interaction by this compound leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol.

Methodology:

  • Cell Treatment and Fractionation: Treat cancer cells with this compound as described above. Harvest the cells and use a digitonin-based cell permeabilization method or a commercial kit to separate the cytosolic and mitochondrial fractions.

  • Western Blot Analysis: Perform Western blotting on both the cytosolic and mitochondrial fractions. Probe the membranes with an antibody specific for cytochrome c. A loading control for the cytosolic fraction (e.g., GAPDH) and the mitochondrial fraction (e.g., COX IV) should be used to ensure equal protein loading and the purity of the fractions. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of this compound-treated cells is indicative of MOMP.[4][5][6][7]

Caspase-3/7 Activation Assay

This assay quantifies the activation of effector caspases-3 and -7, a hallmark of apoptosis, following this compound treatment.

Caspase_Assay_Workflow start Seed cells in a 96-well plate treatment Treat with a dose range of this compound start->treatment incubation Incubate for a defined period treatment->incubation reagent Add Caspase-Glo® 3/7 reagent incubation->reagent readout Measure luminescence reagent->readout end Result: Increased luminescence indicates caspase activation readout->end

Caption: Workflow for Caspase-3/7 Activation Assay.

Methodology:

  • Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound to determine a dose-response relationship. Include a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Assay Procedure: Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the reagent directly to the wells, which lyses the cells and contains a substrate for activated caspase-3 and -7.

  • Data Acquisition and Analysis: The cleavage of the substrate by active caspases produces a luminescent signal that is proportional to the amount of caspase activity. Measure the luminescence using a plate reader. A dose-dependent increase in luminescence in this compound-treated cells indicates the activation of the executioner caspases and the induction of apoptosis.[8][9]

Conclusion

This compound is a potent and selective Mcl-1 inhibitor that effectively induces apoptosis in Mcl-1-dependent cancer cells. Its mechanism of action involves the direct inhibition of Mcl-1, leading to the release of pro-apoptotic proteins, mitochondrial outer membrane permeabilization, and subsequent activation of the caspase cascade. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further characterize and clinically translate this promising anti-cancer agent. Further investigation into the efficacy of this compound in a broader range of solid tumors and in combination with other anti-cancer therapies is warranted.

References

Early-Phase Clinical Data for Mik-665: A Technical Overview of a Selective MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mik-665 (also known as S64315) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Upregulation of MCL-1 is a key resistance mechanism for many cancers and is associated with poor prognosis.[3][4] this compound is designed to restore the natural process of apoptosis in cancer cells that are dependent on MCL-1 for survival. This document provides a technical guide to the available early-phase clinical and preclinical data for this compound, focusing on its mechanism of action, experimental protocols, and clinical development program.

Mechanism of Action: Inducing Apoptosis through MCL-1 Inhibition

This compound functions by binding with high affinity to the BH3-binding groove of the MCL-1 protein.[1] This action prevents MCL-1 from sequestering pro-apoptotic proteins, particularly BIM, BAK, and BAX. The release of these pro-apoptotic effectors leads to the activation of BAX and BAK, which then oligomerize on the mitochondrial outer membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1]

cluster_Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Mik665 This compound MCL1 MCL-1 Mik665->MCL1 Pro_Apoptotic Pro-Apoptotic Proteins (BIM, BAK, BAX) MCL1->Pro_Apoptotic Sequesters BAX_BAK Activated BAX / BAK Pro_Apoptotic->BAX_BAK BAX_BAK->MOMP Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of this compound. In a panel of hematological tumor cell lines, this compound showed strong cell-killing activity.[1] Furthermore, in vivo studies in mouse and rat xenograft models of human hematological tumors, intravenous administration of this compound as a single agent resulted in a potent, dose-dependent apoptotic and antitumor response, with complete tumor regression observed at well-tolerated doses.[1]

A notable preclinical study investigated the sensitivity of 42 primary Acute Myeloid Leukemia (AML) samples to this compound.[5] This study identified that samples with high expression of the multidrug resistance protein ABCB1 and the anti-apoptotic protein BCL-XL were more resistant to this compound.[5] The combination of this compound with the BCL-2 inhibitor venetoclax (B612062) was shown to be effective in overcoming this resistance.[5]

Table 1: Preclinical Activity of this compound in Primary AML Samples
MetricValue/ObservationReference
Number of AML Samples Tested42[5]
AssayMultiparametric flow cytometry-based assay[5]
Drug Sensitivity MetricDrug Sensitivity Score (DSS)[5]
Resistance Markers IdentifiedHigh ABCB1 and BCL-XL expression[5]
Effective CombinationThis compound and Venetoclax[5]

Early-Phase Clinical Trials

This compound has been investigated in several early-phase clinical trials, primarily in patients with hematological malignancies. However, it is important to note that to date, no quantitative results from these trials have been publicly released in peer-reviewed publications or major conference presentations. The development of several of these trials has been discontinued (B1498344).

NCT02979366: this compound Monotherapy in AML and Myelodysplastic Syndromes (MDS)

This was a Phase 1, first-in-human, open-label, dose-escalation, and expansion study in patients with relapsed or refractory AML or MDS.[6][7] The study is listed as completed.[6] Reports indicate that the trial was discontinued due to a lack of efficacy and the observation of dose-limiting toxicities related to cardiovascular function.[8][9]

NCT03672695: this compound in Combination with Venetoclax in AML

This Phase 1b multicenter study was designed to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound administered intravenously in combination with oral venetoclax in patients with AML.[10] This study is also listed as completed, but no results have been made public.[11][12][13]

Other Clinical Trials
  • NCT04629443: A Phase 1/2 trial of this compound in combination with azacitidine in patients with AML. This study was discontinued for strategic reasons, and no data has been published.[9][14]

  • NCT02992483: A Phase 1 study of this compound in patients with refractory or relapsed lymphoma or multiple myeloma. The trial is completed, but results have not yet been released.[1][15]

  • NCT04702425: A Phase 1b study of VOB560 in combination with this compound in patients with relapsed/refractory non-Hodgkin's lymphoma, AML, or multiple myeloma. This trial is currently listed as recruiting.[1]

Due to the lack of publicly available data, a detailed summary of quantitative clinical findings and experimental protocols from these trials cannot be provided at this time.

Experimental Protocols: A General Overview

Based on information from clinical trial registries, the general design of the early-phase trials of this compound can be outlined.

cluster_Phase1 Phase 1 Clinical Trial Patient_Recruitment Patient Recruitment (Relapsed/Refractory Hematologic Malignancies) Dose_Escalation Dose Escalation (e.g., 3+3 design) Patient_Recruitment->Dose_Escalation DLT_Assessment DLT Assessment Dose_Escalation->DLT_Assessment PK_PD_Analysis Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Dose_Escalation->PK_PD_Analysis Safety_Monitoring Ongoing Safety Monitoring Dose_Escalation->Safety_Monitoring MTD_RP2D Determine MTD/RP2D DLT_Assessment->MTD_RP2D

Figure 2: General workflow for a Phase 1 dose-escalation study of this compound.
Phase 1 Dose-Escalation Studies (e.g., NCT02979366, NCT03672695)

  • Study Design: These were typically open-label, non-randomized studies. The dose-escalation phase often followed a "3+3" design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[16]

  • Patient Population: Patients with relapsed or refractory hematological malignancies for whom standard therapies were not available or had failed.[7][10]

  • Intervention: this compound was administered intravenously. In combination studies, the partner drug (e.g., venetoclax) was administered according to its standard protocol.[10]

  • Primary Objectives: To assess the safety and tolerability of this compound and to determine the MTD and/or RP2D.

  • Secondary Objectives: To evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound and to assess preliminary anti-tumor activity.

  • Key Assessments: Monitoring for dose-limiting toxicities (DLTs), adverse events (AEs), tumor response (e.g., according to RECIST or relevant hematological criteria), and collection of samples for PK and PD analyses.

Conclusion

This compound is a selective MCL-1 inhibitor with a clear mechanism of action and promising preclinical activity, particularly in combination with BCL-2 inhibitors. However, the early-phase clinical development program has faced challenges, with several studies being discontinued. A comprehensive evaluation of the clinical potential of this compound is hampered by the lack of publicly available quantitative data from the completed trials. Further insights await the potential publication or presentation of these clinical findings.

References

A Technical Guide to Selective Mcl-1 Inhibitors: Focus on MIK665 and Clinical Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma-2 (Bcl-2) protein family, has emerged as a critical therapeutic target in oncology.[1] Overexpression of Mcl-1 is a common feature in a variety of human cancers, including hematologic malignancies and solid tumors, where it contributes to tumor initiation, progression, and resistance to conventional chemotherapies and other targeted agents.[1] Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bim, thereby preventing the induction of the intrinsic apoptotic pathway. The development of small molecule inhibitors that selectively target Mcl-1 is a promising strategy to restore the natural process of programmed cell death in cancer cells. This guide provides an in-depth review of selective Mcl-1 inhibitors, with a particular focus on MIK665, and its clinical contemporaries AMG-176, AZD5991, and PRT1419.

Mechanism of Action of Selective Mcl-1 Inhibitors

Selective Mcl-1 inhibitors are BH3 mimetics that bind with high affinity to the BH3-binding groove of the Mcl-1 protein. This competitive binding displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and the effector protein Bak from Mcl-1. The released Bak can then oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Featured Selective Mcl-1 Inhibitors

This section details the preclinical and clinical profiles of four prominent selective Mcl-1 inhibitors.

MIK665 (S64315)

MIK665 is a potent and selective Mcl-1 inhibitor currently under clinical investigation. It has demonstrated significant anti-tumor activity in a range of hematologic cancer models.[1] In preclinical studies, MIK665 has shown synergistic effects when combined with the Bcl-2 inhibitor venetoclax (B612062) in acute myeloid leukemia (AML) models.[2]

AMG-176

AMG-176 is an orally bioavailable and selective Mcl-1 inhibitor that has been evaluated in clinical trials for hematologic malignancies.[3] It has demonstrated robust single-agent activity in preclinical models of multiple myeloma and AML.[3]

AZD5991

AZD5991 is a macrocyclic Mcl-1 inhibitor with high affinity and selectivity.[4][5] Preclinical studies have shown its potent anti-tumor activity, including complete tumor regression in some xenograft models of multiple myeloma and AML.[4][5][6][7] The clinical development of AZD5991 was halted due to observations of cardiac toxicity.[8]

PRT1419

PRT1419 is an orally bioavailable, potent, and selective Mcl-1 inhibitor that has been evaluated in a Phase 1 clinical trial for patients with relapsed/refractory hematologic malignancies and advanced solid tumors.[9][10][11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data for the featured selective Mcl-1 inhibitors.

Table 1: Biochemical Potency and Selectivity of Mcl-1 Inhibitors

InhibitorTargetAssay TypeKi (nM)IC50 (nM)Selectivity vs. Bcl-2Selectivity vs. Bcl-xLReference(s)
MIK665 (S64315) Mcl-1--1.81HighHigh[13]
AMG-176 Mcl-1-<1-HighHigh[3]
AZD5991 Mcl-1FRET0.130.7>10,000-fold>10,000-fold[5][6][14]
PRT1419 Mcl-1--->200-fold>200-fold[11]

Table 2: Cellular Activity of Mcl-1 Inhibitors in Hematologic Malignancy Cell Lines

InhibitorCell LineCancer TypeAssay TypeEC50/IC50/GI50 (nM)Reference(s)
MIK665 (S64315) NCI-H929Multiple Myeloma-250[13]
MIK665 (S64315) Various HematologicHematologic Malignancies-<100 in most sensitive lines[8]
AMG-176 OPM-2Multiple Myeloma--[3]
AMG-176 MOLM-13AML--[3]
AMG-176 RamosBurkitt's LymphomaCell Viability200-400[15]
AZD5991 MOLP-8Multiple MyelomaCaspase Activity33[5]
AZD5991 MV4-11AMLCaspase Activity24[5]
AZD5991 Various MM and AMLMM, AMLCell Viability<100[4]
PRT1419 OPM2Multiple MyelomaProliferation80[11]
PRT1419 MV4-11AMLProliferation80[11]

Table 3: Clinical Trial Information for Selective Mcl-1 Inhibitors

InhibitorClinicalTrials.gov IDPhaseStatusIndication(s)Reference(s)
MIK665 (S64315) NCT029793661TerminatedAML, MDS[16]
MIK665 (S64315) NCT029924831TerminatedLymphoma, Multiple Myeloma[16]
AMG-176 NCT026754521RecruitingMultiple Myeloma, AML[17]
AZD5991 NCT032186831/2TerminatedHematologic Malignancies[18][19][20]
PRT1419 NCT045433051Active, not recruitingHematologic Malignancies[9][10]
PRT1419 NCT048376771CompletedSolid Tumors[12]

Key Experimental Protocols

Detailed methodologies for the characterization of selective Mcl-1 inhibitors are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mcl-1 Binding

This assay is used to determine the binding affinity of an inhibitor to Mcl-1.

  • Principle: The assay measures the disruption of the interaction between a fluorescently labeled BH3 peptide (e.g., FITC-Bim) and a recombinant Mcl-1 protein tagged with a long-lifetime fluorophore donor (e.g., Terbium-cryptate labeled anti-His6 antibody). When the donor and acceptor are in close proximity, FRET occurs. An inhibitor that binds to Mcl-1 will displace the labeled peptide, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant His-tagged Mcl-1 protein

    • FITC-labeled Bim BH3 peptide

    • Terbium-cryptate labeled anti-His6 antibody

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA)

    • 384-well low-volume black plates

    • TR-FRET microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • In a 384-well plate, add the test inhibitor, followed by a pre-mixed solution of His-tagged Mcl-1 and the Terbium-labeled anti-His6 antibody.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Add the FITC-labeled Bim BH3 peptide to initiate the binding reaction.

    • Incubate for a further period (e.g., 60-120 minutes) at room temperature, protected from light.

    • Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

    • The ratio of acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.

AlphaLISA Assay for Mcl-1/Bim Interaction

This assay provides an alternative method to measure the disruption of Mcl-1 protein-protein interactions.

  • Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) utilizes donor and acceptor beads that are brought into proximity when bound to an interacting protein pair. In this case, one protein (e.g., biotinylated Mcl-1) is captured by streptavidin-coated donor beads, and the interacting partner (e.g., GST-tagged Bim) is captured by anti-GST antibody-coated acceptor beads. Upon laser excitation, the donor beads release singlet oxygen, which travels to nearby acceptor beads, triggering a chemiluminescent signal. An inhibitor will disrupt the protein-protein interaction, leading to a decrease in the signal.

  • Materials:

    • Biotinylated recombinant Mcl-1 protein

    • GST-tagged recombinant Bim protein

    • Streptavidin-coated AlphaLISA donor beads

    • Anti-GST AlphaLISA acceptor beads

    • Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

    • 384-well white opaque plates

    • AlphaLISA-compatible microplate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • In a 384-well plate, add the test inhibitor, biotinylated Mcl-1, and GST-tagged Bim.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the protein-protein interaction to reach equilibrium.

    • Add a mixture of streptavidin-coated donor beads and anti-GST acceptor beads.

    • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

    • Read the plate on an AlphaLISA-compatible reader.

    • The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of Mcl-1 inhibitors on the viability of cancer cell lines.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.

  • Materials:

    • Mcl-1 dependent cancer cell line (e.g., MOLP-8, MV4-11)

    • Complete cell culture medium

    • 96-well opaque-walled plates

    • CellTiter-Glo® Reagent

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

    • Prepare serial dilutions of the Mcl-1 inhibitor in cell culture medium.

    • Treat the cells with the inhibitor or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the number of viable cells and is used to calculate the percentage of cell viability relative to the vehicle control. The data is then plotted to determine the IC50 or GI50 value.

Visualizations

Mcl-1 Signaling Pathway in Apoptosis

Mcl1_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_pro_apoptotic Pro-Apoptotic BH3-only Proteins cluster_anti_apoptotic Anti-Apoptotic Bcl-2 Proteins cluster_effectors Apoptotic Effectors DNA_damage DNA Damage Growth_factor_withdrawal Growth Factor Withdrawal Bim Bim Growth_factor_withdrawal->Bim ER_stress ER Stress Noxa Noxa ER_stress->Noxa Mcl1 Mcl-1 Bim->Mcl1 Bcl2 Bcl-2 Bim->Bcl2 BclXL Bcl-xL Bim->BclXL Bak Bak Bim->Bak Bax Bax Bim->Bax Puma Puma Puma->Mcl1 Puma->Bcl2 Puma->BclXL Noxa->Mcl1 Mcl1->Bak Bcl2->Bax BclXL->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak->MOMP Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis MIK665 MIK665 & other Mcl-1 Inhibitors MIK665->Mcl1

Caption: Mcl-1 signaling pathway in apoptosis.

Experimental Workflow for Preclinical Evaluation of Mcl-1 Inhibitors

Mcl1_Inhibitor_Workflow cluster_biochem Determine Potency & Selectivity cluster_cell Evaluate Cellular Efficacy cluster_invivo Assess In Vivo Efficacy & PK/PD Biochemical_Assays Biochemical Assays (TR-FRET, AlphaLISA) Cellular_Assays Cell-Based Assays Biochemical_Assays->Cellular_Assays Binding_Affinity Binding Affinity (Ki) to Mcl-1 Biochemical_Assays->Binding_Affinity Selectivity_Panel Selectivity vs. other Bcl-2 family proteins Biochemical_Assays->Selectivity_Panel In_Vivo_Models In Vivo Xenograft Models Cellular_Assays->In_Vivo_Models Cell_Viability Cell Viability (IC50) in Mcl-1 dependent cells Cellular_Assays->Cell_Viability Apoptosis_Induction Apoptosis Induction (Caspase activation, Annexin V) Cellular_Assays->Apoptosis_Induction Combination_Studies Combination with other anti-cancer agents Cellular_Assays->Combination_Studies Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies Tumor_Growth_Inhibition Tumor Growth Inhibition (TGI) In_Vivo_Models->Tumor_Growth_Inhibition Pharmacokinetics Pharmacokinetics (PK) In_Vivo_Models->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) (e.g., biomarker modulation) In_Vivo_Models->Pharmacodynamics Clinical_Trials Phase I Clinical Trials Tox_Studies->Clinical_Trials

Caption: Preclinical evaluation workflow for Mcl-1 inhibitors.

Logical Relationship of Key Proteins in Mcl-1 Mediated Apoptosis

Mcl1_Protein_Interactions Mcl1 Mcl-1 (Anti-apoptotic) Bak Bak (Pro-apoptotic Effector) Mcl1->Bak Inhibits Bim Bim (Pro-apoptotic BH3-only) Bim->Mcl1 is sequestered by Bim->Bak Activates Apoptosis Apoptosis Bak->Apoptosis Induces

Caption: Protein interactions in Mcl-1 mediated apoptosis.

Conclusion

The selective inhibition of Mcl-1 represents a highly promising therapeutic strategy for a multitude of cancers. Compounds like MIK665, AMG-176, and PRT1419 have demonstrated significant preclinical activity and are paving the way for a new class of targeted cancer therapies. While challenges, such as on-target toxicities as observed with AZD5991, remain, ongoing research and clinical development are focused on optimizing the therapeutic window and identifying patient populations most likely to benefit from these agents. The continued exploration of Mcl-1 inhibitors, both as monotherapies and in combination with other anti-cancer drugs, holds the potential to address significant unmet needs in oncology.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mik-665, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a key regulator of the intrinsic apoptotic pathway.[2] Overexpression of Mcl-1 is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy.[1] this compound binds to Mcl-1 with high affinity, disrupting its interaction with pro-apoptotic proteins, thereby triggering programmed cell death in Mcl-1-dependent cancer cells.[1] These application notes provide recommended working concentrations and detailed protocols for utilizing this compound in cell-based assays.

Mechanism of Action

This compound selectively binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins such as Bak and Bax.[2] This frees Bak and Bax to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in apoptosis.[3][4]

Caption: Mechanism of action of this compound.

Recommended Working Concentrations

The optimal working concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 for each new cell line. The following tables summarize reported IC50 values and concentration ranges used in various studies.

Table 1: In Vitro IC50 Values for this compound

Cell LineCancer TypeIC50 (nM)Reference
NCI-H929Multiple Myeloma250[5]
AML Patient Samples (sensitive)Acute Myeloid Leukemia2 - 5.4[6]
AML Patient Samples (intermediate)Acute Myeloid Leukemia14.5 - 45[6]
AML Patient Samples (resistant)Acute Myeloid Leukemia134.8 - 158.4[6]
Lymphocytes (from AML patients)Acute Myeloid Leukemia52.6, 97.3, 84.5[7][8]
Healthy LeukocytesHealthy Donor36.4 - 192[7]
Healthy LymphocytesHealthy Donor32.1 - 204.5[7]

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Assay TypeCell TypeConcentration RangeIncubation TimeReference
Single Agent ViabilityAML Cell Lines6.25 - 100 nM48 hours[7]
Combination StudiesAML Patient Samples1 - 1000 nM48 hours[7]
Combination StudiesMelanoma Cell Lines0.156 - 10 µMNot Specified[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is designed to determine the effect of this compound on cell viability by measuring ATP levels.

Materials:

  • This compound

  • Appropriate cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment (if applicable) and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 1000 nM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the appropriate this compound dilution or vehicle control.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.[7]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis seed Seed cells in 96-well plate treat Treat with this compound dilutions seed->treat incubate Incubate for 48 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence analyze Calculate IC50 read_luminescence->analyze

Caption: Workflow for Cell Viability Assay.

Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Appropriate cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^6 cells per well in 6-well plates.

    • Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.[9]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed and treat cells with this compound harvest Harvest cells (adherent and floating) seed->harvest stain Stain with Annexin V and PI harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Apoptosis Assay.

References

Application Note and Protocol: Preparation of Mik-665 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, Mik-665.

Introduction: this compound, also known as S64315, is a potent and selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[1][2] It is a compound of interest in cancer research and drug development. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream biological assays. This protocol provides a detailed methodology for preparing a concentrated stock solution of this compound using dimethyl sulfoxide (B87167) (DMSO).

Physicochemical and Solubility Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₄₇H₄₄ClFN₆O₆S[1][3][4]
Molecular Weight 875.4 g/mol [1][4][5]
Appearance Solid / Crystalline Powder[3][4][6]
CAS Number 1799631-75-6[3][4]
Solubility in DMSO ≥ 125 mg/mL (approx. 142.8 mM)[3][6][7]
Purity ≥98%[4][7]

Experimental Protocol: this compound Stock Solution (10 mM in DMSO)

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Reagents
Material/ReagentSpecifications
This compoundSolid powder, ≥98% purity
Dimethyl sulfoxide (DMSO)Anhydrous, sterile-filtered, ≥99.7% purity
Analytical balanceReadable to 0.1 mg or better
Sterile microcentrifuge tubes1.5 mL or 2.0 mL, amber or covered in foil
Pipettors and sterile tipsP200, P1000
Vortex mixer---
Sonicator (water bath)Optional, for aiding dissolution
Personal Protective Equipment (PPE)Safety glasses, lab coat, chemical-resistant gloves
Safety Precautions
  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound before handling. While one SDS suggests the substance is not classified as hazardous, standard precautions for handling research compounds should be followed.[8]

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.

Step-by-Step Preparation of 10 mM Stock Solution

This section provides calculations to prepare 1 mL of a 10 mM this compound stock solution.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using its molecular weight (875.4 g/mol ).

  • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L x 0.001 L x 875.4 g/mol x 1000 mg/g

  • Mass (mg) = 8.754 mg

Desired Stock ConcentrationVolume to PrepareMass of this compound RequiredVolume of DMSO to Add
10 mM1 mL8.75 mg1.0 mL
10 mM5 mL43.77 mg5.0 mL
50 mM1 mL43.77 mg1.0 mL

Procedure:

  • Weighing: Accurately weigh 8.75 mg of this compound powder and place it into a sterile amber or foil-covered microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as moisture can impact solubility.[2][3][9]

  • Mixing: Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. A clear, particle-free solution should be obtained.

  • Aiding Dissolution (if necessary): If the compound does not dissolve readily, brief sonication in a water bath or gentle warming (e.g., to 37°C) can be applied to facilitate dissolution.[10][11] Ensure the solution cools to room temperature before storage.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

Storage and Stability
  • Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10][11]

  • Short-term Storage: Store aliquots at -20°C for up to 3 months.[11]

  • Long-term Storage: For storage longer than 3 months, it is recommended to store aliquots at -80°C.[3]

  • Solid Compound: The solid powder form of this compound should be stored at -20°C.[5]

Quality Control
  • Visual Inspection: Always check for precipitation or crystallization before use, especially after thawing. If precipitate is observed, warm the solution gently and vortex to redissolve.[11]

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry if a reference standard and extinction coefficient are available.

  • Functional Assay: Periodically test the activity of the stock solution in a standard biological assay to ensure its potency has not degraded over time.

Application Example: Preparing a Working Solution for Cell Culture

To prevent cytotoxicity and experimental artifacts, the final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, with 0.1% or lower being ideal.[10]

Procedure:

  • Intermediate Dilution: It is best practice to perform serial dilutions. First, dilute the 10 mM stock solution in sterile DMSO to create an intermediate stock (e.g., 1 mM).

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium. To prevent precipitation of the compound, add the DMSO solution dropwise to the medium while gently swirling.[10] Never add aqueous buffer directly to the concentrated DMSO stock.[9]

Example: To prepare 10 mL of culture medium with a final this compound concentration of 10 µM:

  • Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.

  • The final DMSO concentration will be 0.1%.

  • Always include a vehicle control (medium with 0.1% DMSO) in your experiments.[9]

Workflow and Signaling Pathway Diagrams

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Application weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso 8.75 mg mix 3. Vortex / Sonicate to Dissolve add_dmso->mix 1.0 mL for 10 mM verify 4. Verify Complete Dissolution mix->verify aliquot 5. Aliquot into Single-Use Tubes verify->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw Aliquot store->thaw dilute 8. Prepare Working Solution thaw->dilute Dilute in media experiment 9. Use in Experiment dilute->experiment

Caption: Workflow for preparing and storing a this compound stock solution.

G cluster_pathway This compound Mechanism of Action Mcl1 Mcl-1 (Anti-apoptotic) BaxBak Bax/Bak (Pro-apoptotic) Mcl1->BaxBak Inhibits Apoptosis Apoptosis BaxBak->Apoptosis Induces Mik665 This compound Mik665->Mcl1 Inhibits

References

Standard Procedure for In Vitro Treatment of Cell Lines with Mik-665: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mik-665, also known as S64315, is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis.[2][3] Overexpression of Mcl-1 is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy.[2][3] this compound binds to the BH3-binding groove of Mcl-1 with high affinity, disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bim, Bak, and Bax.[2][3] This leads to the activation of the apoptotic cascade, making this compound a promising therapeutic agent for various hematological malignancies and solid tumors.[4][5]

These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed protocols for cell treatment, viability assays, western blotting, and apoptosis analysis.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 (nM)Reference
NCI-H929Multiple Myeloma1.7[6]
NCI-H929Multiple Myeloma250[6]
MOLM-13Acute Myeloid Leukemia52.6[7]
OCI-AML3Acute Myeloid Leukemia97.3[7]
HELAcute Myeloid Leukemia84.5[7]
A375MelanomaVaries (used in combination)[6]
1205LuMelanomaVaries (used in combination)[6]
MB2141MelanomaVaries (used in combination)[6]
MB3616MelanomaVaries (used in combination)[6]
MB3961MelanomaVaries (used in combination)[6]
MB4667MelanomaVaries (used in combination)[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Mcl-1 signaling pathway and a general experimental workflow for evaluating the in vitro effects of this compound.

Mcl1_Signaling_Pathway cluster_0 Cell Survival cluster_1 Apoptosis Induction Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibition Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Mik665 This compound Mik665->Mcl1 Inhibition Apoptosis Apoptosis Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Mcl-1 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound Cell_Culture 1. Cell Line Culture (e.g., Hematological Malignancies) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot 5. Western Blot Analysis (Mcl-1, Cleaved PARP, etc.) Treatment->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, tissue culture-treated plates (e.g., 96-well, 6-well)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Culture cells in appropriate medium to maintain logarithmic growth. Seed cells into tissue culture plates at a density suitable for the specific assay and cell line. Allow cells to adhere overnight for adherent cell lines.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your cell line.

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Cell Viability Assay

Principle: Cell viability assays, such as MTT or CellTiter-Glo, measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol (MTT Assay):

  • Following treatment with this compound, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Mcl-1 and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3), following treatment with this compound.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin or -GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay by Flow Cytometry

Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated cells

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • Binding buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Collection: After treatment, collect both adherent and suspension cells. Centrifuge the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

References

Application Notes and Protocols: Preclinical Evaluation of Mik-665 Efficacy in Relevant Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mik-665 is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is a critical mediator of cytokine signaling that drives cellular proliferation, differentiation, and inflammation.[1][2][3] Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory diseases.[4][5] Consequently, inhibitors of the JAK/STAT pathway have emerged as a significant class of therapeutics for these conditions.[5][6][7]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using well-established murine models of rheumatoid arthritis and inflammatory bowel disease. The selection of appropriate animal models is crucial for characterizing the therapeutic potential and understanding the mechanism of action of novel drug candidates like this compound.

Assumed Mechanism of Action: JAK/STAT Inhibition

The protocols outlined herein are based on the hypothesis that this compound exerts its therapeutic effects by inhibiting the JAK/STAT pathway. This pathway is activated by numerous pro-inflammatory cytokines, leading to the phosphorylation and activation of STAT transcription factors, which then translocate to the nucleus to regulate the expression of inflammatory genes.[1][2] this compound is designed to interrupt this cascade, thereby reducing the inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT Dimer (Active) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation Mik665 This compound Mik665->JAK Inhibition Gene Inflammatory Gene Transcription DNA->Gene

Figure 1: Simplified JAK/STAT signaling pathway and the point of intervention for this compound.

Recommended Animal Models

To assess the efficacy of a JAK inhibitor, it is recommended to use animal models that are driven by cytokine-mediated inflammation and share pathological features with human diseases.

Collagen-Induced Arthritis (CIA) in Mice

The Collagen-Induced Arthritis (CIA) model is the most widely used preclinical model for rheumatoid arthritis (RA) because it shares many immunological and pathological characteristics with the human disease.[8][9] Efficacy in this model is a strong predictor of potential therapeutic benefit for RA.[10][11]

  • Relevance: The pathogenesis involves T-cells, B-cells, and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17), whose signaling is mediated by the JAK/STAT pathway.

  • Advantages: Highly reproducible, well-characterized, and predictive of efficacy for various therapeutic classes, including JAK inhibitors.[7]

  • Limitations: The disease induction is dependent on specific MHC class II haplotypes (e.g., H-2q in DBA/1 mice), and the inflammatory response can be severe.[12]

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a well-established and widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.[13][14] It is characterized by damage to the colonic epithelium, leading to inflammation driven by the mucosal immune system.

  • Relevance: The model recapitulates key features of human UC, including weight loss, diarrhea, bloody stools, and mucosal ulceration. The associated inflammation is mediated by cytokines that signal through the JAK/STAT pathway.[5]

  • Advantages: The model is simple to induce, highly reproducible, and allows for the study of both acute and chronic inflammation by varying the DSS administration protocol.[13]

  • Limitations: It is a model of chemically induced injury rather than a spontaneous autoimmune disease. The inflammatory response is primarily innate, which may not fully capture the complexity of human IBD.

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in reducing the clinical and histological signs of arthritis in a murine CIA model.

Materials:

  • Animals: Male DBA/1J mice, 8-10 weeks old.[12]

  • Reagents: Bovine Type II Collagen (CII), Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), this compound, vehicle control.

  • Equipment: Syringes, caliper, anesthesia, histology equipment.

Methodology:

  • Disease Induction (Day 0):

    • Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • Anesthetize mice and administer a 0.1 mL subcutaneous injection of the emulsion at the base of the tail.[15]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

    • Administer a 0.1 mL subcutaneous injection of the booster emulsion near the initial injection site.[15] Arthritis typically develops 26-35 days after the primary immunization.[15]

  • Treatment Protocol:

    • Begin treatment with this compound (e.g., daily oral gavage) upon the first signs of arthritis (typically around Day 25) or prophylactically before disease onset.

    • Divide mice into groups: Vehicle Control, this compound (low dose), this compound (high dose), and a positive control (e.g., an approved JAK inhibitor).

  • Efficacy Assessment:

    • Clinical Scoring: Monitor mice 2-3 times per week for signs of arthritis starting from Day 21. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[15]

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

    • Histopathology (Endpoint): At the end of the study (e.g., Day 42), euthanize mice and collect hind paws. Fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Protocol 2: DSS-Induced Colitis Model

Objective: To assess the ability of this compound to ameliorate the symptoms and pathology of acute colitis.

Materials:

  • Animals: C57BL/6 mice, 8-12 weeks old.

  • Reagents: Dextran Sulfate Sodium (DSS, 36-50 kDa), this compound, vehicle control.

  • Equipment: Animal balance, hemoccult test strips, histology equipment.

Methodology:

  • Disease Induction (Day 0):

    • Induce acute colitis by administering 2.5-3.0% (w/v) DSS in the drinking water for 5-7 consecutive days.[13][16] Control mice receive regular drinking water.

  • Treatment Protocol:

    • Administer this compound or vehicle control daily (e.g., via oral gavage or intraperitoneal injection) starting from Day 0 or Day 1.

    • Group animals as follows: Healthy Control (no DSS), DSS + Vehicle, DSS + this compound (low dose), DSS + this compound (high dose).

  • Efficacy Assessment:

    • Disease Activity Index (DAI): Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool (hemoccult).[14] The DAI is a composite score of these three parameters (see Table 2 for scoring).

    • Colon Length (Endpoint): At the end of the study (e.g., Day 8-10), euthanize the mice and carefully excise the colon from the cecum to the anus. Measure its length, as colon shortening is a key indicator of inflammation.[16]

    • Histopathology (Endpoint): Take a distal segment of the colon, fix in formalin, and embed in paraffin. Stain with H&E to evaluate epithelial damage, crypt loss, and inflammatory cell infiltration.

    • Biomarker Analysis (Optional): Colon tissue can be homogenized to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA or qPCR.[13]

Experimental Workflow and Data Presentation

Experimental_Workflow cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Intervention cluster_monitoring Phase 3: Monitoring & Assessment cluster_analysis Phase 4: Analysis Acclimatize Animal Acclimatization (1 week) Baseline Baseline Measurements (Weight, etc.) Acclimatize->Baseline Induction Disease Induction (CIA or DSS) Baseline->Induction Grouping Randomize into Treatment Groups Induction->Grouping Dosing Daily Dosing (this compound / Vehicle) Grouping->Dosing Monitor Daily/Weekly Monitoring (Clinical Scores, DAI, Weight) Dosing->Monitor Endpoint Endpoint Collection (Tissues, Blood) Monitor->Endpoint Histology Histopathology Endpoint->Histology Biomarker Biomarker Analysis Endpoint->Biomarker Stats Statistical Analysis Histology->Stats Biomarker->Stats

Figure 2: General experimental workflow for preclinical efficacy testing of this compound.

Data Summary Tables

Quantitative data should be summarized in clear, structured tables for easy comparison between treatment groups.

Table 1: Efficacy of this compound in Murine CIA Model (Example Data)

Treatment Group Mean Arthritis Score (± SEM) Mean Paw Thickness (mm ± SEM) Histological Score (Inflammation ± SEM)
Vehicle Control 10.5 ± 0.8 3.1 ± 0.2 3.5 ± 0.4
This compound (10 mg/kg) 5.2 ± 0.6* 2.4 ± 0.1* 1.8 ± 0.3*
This compound (30 mg/kg) 2.1 ± 0.4** 1.9 ± 0.1** 0.9 ± 0.2**
Positive Control 2.5 ± 0.5** 2.0 ± 0.1** 1.1 ± 0.2**

**p < 0.05, *p < 0.01 vs. Vehicle Control

Table 2: Disease Activity Index (DAI) Scoring for DSS Colitis

Score Weight Loss (%) Stool Consistency Blood in Stool
0 None Normal, well-formed Negative (Hemoccult)
1 1-5%
2 5-10% Loose stools Positive (Hemoccult)
3 10-15%

| 4 | >15% | Diarrhea | Gross bleeding |

Table 3: Efficacy of this compound in Murine DSS Colitis Model (Example Data)

Treatment Group Mean DAI Score (Day 7 ± SEM) Colon Length (cm ± SEM) Histological Score (Damage ± SEM)
Healthy Control 0.0 ± 0.0 8.5 ± 0.3 0.1 ± 0.1
DSS + Vehicle 3.1 ± 0.2 5.8 ± 0.2 3.8 ± 0.3
DSS + this compound (10 mg/kg) 1.9 ± 0.3* 6.9 ± 0.3* 2.1 ± 0.4*
DSS + this compound (30 mg/kg) 1.1 ± 0.2** 7.8 ± 0.2** 1.2 ± 0.3**

**p < 0.05, *p < 0.01 vs. DSS + Vehicle

Mechanism of Action Confirmation

To confirm that the therapeutic effects of this compound are due to its intended mechanism of action, further analysis is recommended.

MoA_Logic Target This compound Administered PK Sufficient Plasma Exposure (PK) Target->PK Leads to PD JAK/STAT Pathway Inhibition (p-STAT↓) PK->PD Enables Efficacy Reduced Pro-inflammatory Cytokines & Chemokines PD->Efficacy Results in Outcome Amelioration of Disease (Clinical & Histological Improvement) Efficacy->Outcome Causes

Figure 3: Logical relationship for confirming the mechanism of action of this compound.

Pharmacodynamic (PD) Assessment:

  • Collect whole blood or affected tissues (e.g., lymph nodes, colon) at various time points after this compound administration.

  • Stimulate cells ex vivo with a relevant cytokine (e.g., IL-6).

  • Measure the levels of phosphorylated STAT3 (p-STAT3) using techniques like flow cytometry or Western blot.

  • A significant reduction in p-STAT3 levels in the this compound treated groups compared to the vehicle control would confirm target engagement and pathway inhibition in vivo.[17]

References

Optimal Administration Route for Mik-665 in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mik-665 (also known as S64315) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis.[3][4] Overexpression of Mcl-1 is a common feature in various hematologic malignancies and solid tumors, where it contributes to tumor cell survival and resistance to conventional therapies.[5][6] By binding to the BH3-binding groove of Mcl-1, this compound displaces pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately resulting in apoptotic cell death.[1][4]

The determination of the optimal administration route is a critical step in the preclinical evaluation of novel therapeutic agents like this compound. An ideal route of administration should ensure sufficient drug exposure at the tumor site to exert a therapeutic effect while minimizing systemic toxicity. This document provides a comprehensive overview of the available data on the administration of this compound in mouse xenograft models, detailed experimental protocols, and a discussion to guide the selection of the most appropriate administration route for preclinical efficacy studies.

Data Presentation: Efficacy and Pharmacokinetics of Mcl-1 Inhibitors

While specific comparative studies on different administration routes for this compound are limited in publicly available literature, the intravenous (i.v.) route has been predominantly used and has demonstrated significant anti-tumor efficacy in various hematologic cancer xenograft models.[1][2] To provide a broader context for decision-making, this section summarizes the available efficacy and pharmacokinetic data for intravenously administered this compound and other relevant Mcl-1 inhibitors.

Table 1: In Vivo Efficacy of Intravenously Administered this compound in Mouse Xenograft Models

CompoundDose (mg/kg)Dosing ScheduleMouse ModelTumor TypeOutcomeReference
This compound (S64315)Not SpecifiedVarious i.v. regimensImmuno-compromised mice and ratsHematological TumorsPotent, dose-dependent anti-tumor response; complete regression of established tumors[1][2]

Table 2: In Vivo Efficacy of Other Intravenously Administered Mcl-1 Inhibitors

CompoundDose (mg/kg)Dosing ScheduleMouse ModelTumor TypeOutcomeReference
Compound 2660 or 80Single dose, i.v.NCI-H929 xenograftMultiple MyelomaInitial tumor regression[7][8]
AZD5991Not SpecifiedNot SpecifiedMultiple Myeloma & AML xenograftsMultiple Myeloma, AMLComplete tumor regressions as a single agent[9]
AMG-176Not SpecifiedNot SpecifiedMOLM-13 xenograftAcute Myeloid LeukemiaRobust anti-tumor activity[9]

Table 3: Pharmacokinetic Parameters of Representative Mcl-1 Inhibitors in Mice (Intravenous Administration)

CompoundDose (mg/kg)Key Pharmacokinetic FindingsReference
Compound 2625Low clearance[7][10]
Compound (M)-1825Clearance of 70 mL/min/kg[1]
Compound 1925Clearance of 43 mL/min/kg[1]
Compound 2025Clearance of 45 mL/min/kg[1]

Discussion on the Optimal Administration Route

Based on the available preclinical data, intravenous administration is the most established and validated route for delivering this compound in mouse xenograft models. [1][2] This route ensures immediate and complete bioavailability, leading to predictable plasma concentrations and robust anti-tumor effects, including complete tumor regression in hematological cancer models.

The choice of administration route can be influenced by the specific experimental goals:

  • Intravenous (i.v.) Injection:

    • Advantages: Precise dose delivery, 100% bioavailability, rapid achievement of peak plasma concentrations, and established efficacy for this compound.[1][2] It is the gold standard for preclinical efficacy studies where maximizing drug exposure to the tumor is the primary objective.

    • Disadvantages: Can be technically challenging, may require animal restraint, and can cause stress to the animals.

  • Intraperitoneal (i.p.) Injection:

    • Advantages: Technically simpler than i.v. injection, allows for the administration of larger volumes, and is a common route for preclinical studies.

    • Disadvantages: Absorption can be variable and may not be complete, leading to less predictable plasma concentrations compared to the i.v. route. The drug is also subject to first-pass metabolism in the liver.

  • Oral (p.o.) Gavage:

    • Advantages: Clinically relevant for drugs intended for oral administration in humans, less invasive than injections.

    • Disadvantages: Bioavailability can be low and highly variable due to factors like absorption from the gastrointestinal tract and first-pass metabolism. The oral bioavailability of Mcl-1 inhibitors can be challenging to optimize.[11][12]

Recommendation: For initial and pivotal efficacy studies of this compound in mouse xenograft models, intravenous administration is strongly recommended to ensure maximal and reproducible anti-tumor activity. If the research objective includes evaluating the potential for other routes of administration, dedicated pharmacokinetic and efficacy studies for intraperitoneal and oral routes would need to be conducted.

Experimental Protocols

Protocol 1: Establishment of a Hematologic Malignancy Xenograft Model (Patient-Derived Xenograft - PDX)

This protocol is adapted from established methods for creating AML patient-derived xenografts.[13][14]

Materials:

  • Cryopreserved human acute myeloid leukemia (AML) patient cells

  • Immunodeficient mice (e.g., NOD/SCID IL2Rγc-null (NSG) mice, 6-8 weeks old)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Red Blood Cell (RBC) Lysis Buffer

  • Cell strainer (40 µm)

  • Antibodies for flow cytometry (e.g., human CD45, mouse CD45)

  • Syringes and needles (27G)

Procedure:

  • Thawing of Patient Cells: a. Rapidly thaw the vial of frozen patient cells in a 37°C water bath. b. Transfer the cells to a 50 mL centrifuge tube containing pre-warmed RPMI-1640 medium. c. Pass the cell suspension through a 40 µm cell strainer to remove any clumps. d. Centrifuge at 250 x g for 5 minutes at 4°C. e. Discard the supernatant and resuspend the cell pellet in PBS with 0.25% FBS. f. Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Implantation of Cells: a. On the day of implantation, resuspend the viable AML cells in sterile PBS at a desired concentration (e.g., 1-5 x 10^6 cells per 200 µL). b. Gently restrain the NSG mouse and locate the lateral tail vein. c. Inject 200 µL of the cell suspension intravenously into the tail vein using a 27G needle.

  • Monitoring Engraftment: a. Starting 4-6 weeks post-implantation, monitor for engraftment of human AML cells in the peripheral blood. b. Collect a small volume of blood from the tail vein or retro-orbital sinus into EDTA-containing tubes. c. Lyse red blood cells using RBC Lysis Buffer. d. Stain the remaining cells with fluorescently labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45). e. Analyze the percentage of hCD45+ cells by flow cytometry to determine the level of engraftment.

  • Expansion and Efficacy Studies: a. Once engraftment is confirmed (typically >1% hCD45+ cells in peripheral blood), the mice are ready for efficacy studies. b. For expansion of the PDX model, bone marrow from engrafted mice can be harvested and transplanted into secondary recipient mice.

Protocol 2: Intravenous Administration of this compound in a Mouse Xenograft Model

This protocol is based on general methods for administering Mcl-1 inhibitors.[1][5]

Materials:

  • This compound

  • Vehicle solution (e.g., 10% Ethanol (B145695), 10% Cremophor EL in sterile saline)[1]

  • Sterile syringes (1 mL) and needles (27-30G)

  • Tumor-bearing mice from Protocol 1

  • Animal scale

  • Warming lamp (optional, for tail vein dilation)

Procedure:

  • Formulation Preparation: a. On each day of dosing, prepare a fresh formulation of this compound. b. First, dissolve the required amount of this compound powder in 100% ethanol. c. Add Cremophor EL to the solution and mix thoroughly until the solution is clear. d. Add sterile saline to the desired final volume to achieve the target concentration of this compound and the final vehicle composition of 10% ethanol and 10% Cremophor EL. e. Ensure the final formulation is a clear solution, free of any precipitates.

  • Dosing: a. Weigh each mouse to accurately calculate the volume of the formulation to be administered based on the desired dose (e.g., in mg/kg). b. If necessary, warm the mouse's tail using a warming lamp to dilate the lateral tail veins. c. Gently restrain the mouse, for example, using a rodent restrainer. d. Administer the calculated volume of the this compound formulation as a single bolus injection into the lateral tail vein.

  • Monitoring: a. Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. b. Measure tumor burden as described in the xenograft model protocol (e.g., by monitoring the percentage of hCD45+ cells in the peripheral blood). c. Follow the predetermined dosing schedule for the efficacy study.

Mandatory Visualization

Mcl-1 Signaling in the Intrinsic Apoptosis Pathway

Mcl1_Signaling_Pathway Mcl-1 Signaling in Apoptosis cluster_0 Cellular Stress cluster_1 BH3-only Proteins (Sensors/Activators) cluster_2 Anti-Apoptotic Bcl-2 Family cluster_3 Pro-Apoptotic Effectors cluster_4 Mitochondrion cluster_5 Apoptosome & Caspase Cascade DNA Damage DNA Damage BIM BIM DNA Damage->BIM Oncogenic Stress Oncogenic Stress PUMA PUMA Oncogenic Stress->PUMA Mcl-1 Mcl-1 BIM->Mcl-1 BAX BAX BIM->BAX PUMA->Mcl-1 BAK BAK PUMA->BAK NOXA NOXA NOXA->Mcl-1 Mcl-1->BAX Mcl-1->BAK Bcl-2 Bcl-2 Bcl-2->BAX Bcl-xL Bcl-xL Bcl-xL->BAK MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP BAK->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Mcl-1 Inhibition

Caption: Mcl-1 signaling in the intrinsic apoptosis pathway.

Experimental Workflow for an In Vivo Xenograft Study

Xenograft_Workflow General Workflow for an Mcl-1 Inhibitor Xenograft Study Model_Selection 1. Model Selection (e.g., AML PDX) Cell_Implantation 2. Cell Implantation (Intravenous) Model_Selection->Cell_Implantation Tumor_Engraftment 3. Tumor Engraftment & Monitoring Cell_Implantation->Tumor_Engraftment Randomization 4. Randomization into Treatment Groups Tumor_Engraftment->Randomization Treatment 5. Treatment Administration (e.g., i.v. This compound) Randomization->Treatment Monitoring 6. In-life Monitoring (Tumor Burden, Toxicity) Treatment->Monitoring Endpoint 7. Study Endpoint & Data Analysis Monitoring->Endpoint

Caption: General workflow for an Mcl-1 inhibitor xenograft study.

References

Application Notes and Protocols for Measuring Mcl-1 Target Engagement by Mik-665

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mik-665 (also known as S64315) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2] Mcl-1 is a key regulator of the intrinsic apoptosis pathway and is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[3][4] this compound binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby inducing apoptosis in Mcl-1-dependent cancer cells.[1][3]

Accurately measuring the target engagement of this compound with Mcl-1 in a cellular context is crucial for understanding its mechanism of action, optimizing dosing strategies, and developing pharmacodynamic biomarkers for clinical trials. These application notes provide an overview of key assays and detailed protocols to quantify the interaction of this compound with Mcl-1.

Data Presentation

The following tables summarize key quantitative data for this compound, providing a reference for expected outcomes in various assays.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueAssay TypeCell Line/SystemReference
Ki (human Mcl-1) 0.048 nMBiochemical Binding AssayCell-free[1]
IC50 (Mcl-1) 1.81 nMBiochemical AssayCell-free[5]
IC50 (H929 cells) 250 nMCell Viability AssayH929 (Multiple Myeloma)[5]

Table 2: In Vivo Pharmacodynamic Response to S64315 (this compound)

BiomarkerFold Increase vs. VehicleTime PointAnimal ModelReference
Cleaved PARP 129-fold16 hours post-treatmentAMO1 xenografted mice[6]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the Mcl-1 signaling pathway and the general workflows of the described experimental protocols.

Mcl1_Signaling_Pathway Mcl-1 Signaling Pathway and Inhibition by this compound cluster_apoptosis Apoptosis cluster_mitochondrion Mitochondrion Apoptosis Apoptosis MOMP MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Sequestration Bax_Bak->MOMP Induction Mik665 This compound Mik665->Mcl1 Inhibition PARP PARP Cleavage Caspases->PARP PARP->Apoptosis

Mcl-1 Signaling Pathway and Inhibition by this compound

Experimental_Workflow General Experimental Workflow for Mcl-1 Target Engagement Start Start: Cell Culture Treatment Treatment with this compound Start->Treatment Assay Perform Target Engagement Assay Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Conclusion Conclusion: Quantify Target Engagement Data_Analysis->Conclusion

General Experimental Workflow

Experimental Protocols

Here are detailed protocols for key assays to measure Mcl-1 target engagement by this compound.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand, such as this compound, to its target protein, Mcl-1, can alter the protein's thermal stability. This change in stability is detected by heating cell lysates to various temperatures and quantifying the amount of soluble Mcl-1 remaining.

CETSA_Workflow CETSA Workflow Start Treat cells with this compound or vehicle Harvest Harvest and lyse cells Start->Harvest Heat Heat aliquots to a range of temperatures Harvest->Heat Centrifuge Centrifuge to pellet aggregated proteins Heat->Centrifuge Supernatant Collect supernatant (soluble proteins) Centrifuge->Supernatant Analysis Analyze Mcl-1 levels by Western Blot Supernatant->Analysis

CETSA Workflow

Protocol:

  • Cell Culture and Treatment:

    • Culture an Mcl-1-dependent cancer cell line (e.g., H929) to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the levels of soluble Mcl-1 in each sample by Western blotting using an Mcl-1 specific antibody.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Analysis: Quantify the band intensities for Mcl-1 at each temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of Mcl-1.

Co-Immunoprecipitation (Co-IP)

Principle: This assay is used to detect the disruption of the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bim) upon treatment with this compound.

CoIP_Workflow Co-Immunoprecipitation Workflow Start Treat cells with this compound or vehicle Lyse Lyse cells with non-denaturing buffer Start->Lyse IP Immunoprecipitate Mcl-1 with a specific antibody Lyse->IP Wash Wash beads to remove non-specific binding IP->Wash Elute Elute bound proteins Wash->Elute Analysis Analyze eluate by Western Blot for pro-apoptotic partners Elute->Analysis

Co-Immunoprecipitation Workflow

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle as described for CETSA.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an anti-Mcl-1 antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the Mcl-1-antibody complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against Mcl-1 and its known binding partners (e.g., Bak, Bim).

Data Analysis: A decrease in the amount of co-immunoprecipitated Bak or Bim with Mcl-1 in this compound-treated cells compared to vehicle-treated cells indicates that this compound has successfully disrupted the Mcl-1/pro-apoptotic protein interaction.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a biochemical assay that measures the binding affinity of this compound to Mcl-1. It relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-His antibody) and an acceptor fluorophore (e.g., a fluorescently labeled Mcl-1 ligand) when they are in close proximity. This compound will compete with the fluorescent ligand for binding to Mcl-1, leading to a decrease in the FRET signal.

Protocol (based on a generic Mcl-1 TR-FRET assay kit): [7][8]

  • Reagent Preparation:

    • Prepare a serial dilution of this compound.

    • Prepare a solution containing His-tagged Mcl-1 protein, a fluorescently-labeled Mcl-1 peptide ligand (acceptor), and a Terbium (Tb)-labeled anti-His antibody (donor) in TR-FRET assay buffer.

  • Assay Plate Setup:

    • In a low-volume 384-well plate, add the this compound dilutions.

    • Add the Mcl-1/ligand/antibody mixture to all wells.

    • Include positive controls (no inhibitor) and negative controls (no Mcl-1).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the concentration of this compound to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the Mcl-1/ligand interaction.

Caspase Activity Assay

Principle: As a downstream consequence of Mcl-1 inhibition and the induction of apoptosis, effector caspases (caspase-3 and -7) are activated. This assay quantifies their activity using a proluminescent substrate that is cleaved by active caspases to produce a luminescent signal.

Protocol (using a Caspase-Glo® 3/7 Assay Kit): [9]

  • Cell Plating and Treatment:

    • Plate cells in a white-walled 96-well plate and allow them to attach.

    • Treat cells with a dose-response of this compound or vehicle for a desired time period (e.g., 6, 12, 24 hours).

  • Assay Reagent Addition:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation and Measurement:

    • Mix the contents of the wells on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. An increase in luminescence in this compound-treated cells compared to controls indicates the induction of apoptosis.

Cleaved PARP Western Blot

Principle: Poly(ADP-ribose) polymerase (PARP) is a key substrate of activated caspase-3. During apoptosis, PARP is cleaved from its full-length form (~116 kDa) into a smaller fragment (~89 kDa). Detecting this cleavage by Western blot is a hallmark of apoptosis.

Protocol: [1][10]

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Western Blotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody that specifically recognizes cleaved PARP (Asp214).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis: The appearance of the 89 kDa cleaved PARP band in this compound-treated samples confirms the induction of apoptosis. Densitometry can be used to quantify the increase in cleaved PARP relative to a loading control.

Conclusion

The assays described in these application notes provide a robust toolkit for researchers to comprehensively evaluate the target engagement of this compound with Mcl-1. From direct binding and target stabilization in cells to the downstream consequences of apoptosis, these protocols offer a multi-faceted approach to characterizing the mechanism of action of this promising anti-cancer agent. Proper execution and data interpretation from these assays are essential for the continued development and clinical application of this compound and other Mcl-1 inhibitors.

References

Application Notes and Protocols for Mik-665 and Venetoclax Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evasion of apoptosis is a hallmark of cancer, often driven by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family. Venetoclax (B612062), a potent and selective inhibitor of BCL-2, has demonstrated significant clinical efficacy in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2][3][4][5] It functions by binding to BCL-2, thereby releasing pro-apoptotic proteins and initiating programmed cell death.[1][2][3] However, both intrinsic and acquired resistance to venetoclax can occur, frequently mediated by the upregulation of other anti-apoptotic family members, most notably Myeloid Cell Leukemia 1 (MCL1).[6][7][8][9]

Mik-665 (also known as S64315) is a highly potent and selective small molecule inhibitor of MCL1 currently under investigation in clinical trials for various hematological cancers.[10][11][12][13] By targeting MCL1, this compound can induce apoptosis in cancer cells dependent on this survival protein.[14] The concomitant inhibition of both BCL-2 and MCL1 presents a rational and promising therapeutic strategy to overcome venetoclax resistance and achieve synergistic anti-tumor effects. Preclinical studies have shown that combining MCL1 inhibitors with venetoclax leads to robust and durable responses in a range of cancer models.[12][15][16][17][18]

These application notes provide a comprehensive experimental framework for investigating the combination of this compound and venetoclax, from initial in vitro cell viability and synergy assessment to in-depth mechanistic studies and in vivo validation.

Rationale for Combination Therapy

The scientific basis for combining this compound and venetoclax is to concurrently block two critical anti-apoptotic proteins, BCL-2 and MCL1, thereby preventing the compensatory mechanisms that lead to therapeutic resistance. This dual inhibition is expected to unleash a potent pro-apoptotic signal, leading to synergistic cancer cell death, particularly in tumors co-dependent on both BCL-2 and MCL1 for survival.

Signaling Pathway

BCL2_MCL1_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Inhibitors Inhibitors BIM BIM BAX_BAK BAX/BAK BIM->BAX_BAK BCL2 BCL-2 BIM->BCL2 MCL1 MCL1 BIM->MCL1 Apoptosis Apoptosis BAX_BAK->Apoptosis BCL2->BAX_BAK MCL1->BAX_BAK Venetoclax Venetoclax Venetoclax->BCL2 Mik665 This compound Mik665->MCL1

Caption: BCL-2/MCL1 signaling pathway and points of inhibition.

Experimental Design and Protocols

The following sections outline a series of experiments to rigorously evaluate the combination of this compound and venetoclax.

Aim 1: Determine the in vitro efficacy and synergy of this compound and venetoclax.

This aim focuses on establishing the single-agent and combination effects of the two drugs on cancer cell viability and determining if their interaction is synergistic, additive, or antagonistic.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., AML, CLL, or other relevant cancer types) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and venetoclax in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose-response matrix of this compound and venetoclax, both as single agents and in combination. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.

    • Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Data Presentation:

Treatment GroupIC50 (nM)Combination Index (CI) at ED50
This compound
Venetoclax
This compound + Venetoclax
Aim 2: Elucidate the mechanism of action of the this compound and venetoclax combination.

This aim investigates the molecular mechanisms underlying the observed synergistic effects, focusing on the induction of apoptosis.

Protocol:

  • Treatment: Treat cells with this compound, venetoclax, the combination, and a vehicle control at concentrations determined from the viability assays.

  • Apoptosis Staining: After the desired incubation time (e.g., 24-48 hours), harvest the cells and stain with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Data Presentation:

Treatment Group% Apoptotic Cells (Mean ± SD)
Vehicle Control
This compound
Venetoclax
This compound + Venetoclax

Protocol:

  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., cleaved PARP, cleaved Caspase-3, BCL-2, MCL1, BIM).

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Presentation:

ProteinVehicle ControlThis compoundVenetoclaxThis compound + Venetoclax
Cleaved PARP
Cleaved Caspase-3
BCL-2
MCL1
BIM
Loading Control
Aim 3: Validate the in vivo efficacy of the this compound and venetoclax combination.

This aim translates the in vitro findings to an in vivo setting using a relevant animal model to assess the anti-tumor activity and tolerability of the combination therapy.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell line or patient-derived xenograft (PDX) models.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Venetoclax alone

    • This compound + Venetoclax combination

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for venetoclax, intravenous for this compound).

  • Efficacy and Tolerability Assessment:

    • Measure tumor volume and body weight regularly.

    • Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) ± SEMMean Body Weight Change (%) ± SEM
Vehicle Control
This compound
Venetoclax
This compound + Venetoclax

Experimental Workflow

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Validation A1 Aim 1: Efficacy & Synergy - Cell Viability Assays - Synergy Analysis (CI) A2 Aim 2: Mechanism of Action - Apoptosis Assays (Flow Cytometry) - Western Blot (Apoptosis Markers) A1->A2 Inform dose selection A3 Aim 3: In Vivo Efficacy - Xenograft Mouse Model - Tumor Growth Inhibition - Tolerability Assessment A2->A3 Mechanistic support

Caption: A streamlined workflow for the combination study.

Logical Relationship of Expected Outcomes

Logical_Relationship cluster_Inputs Inputs cluster_Outcomes Expected Outcomes Mik665 This compound (MCL1i) Synergy Synergistic Cell Killing (CI < 1) Mik665->Synergy Venetoclax Venetoclax (BCL2i) Venetoclax->Synergy CancerCells Cancer Cells (BCL-2/MCL1 Dependent) CancerCells->Synergy Apoptosis Increased Apoptosis (↑ Cleaved PARP/Caspase-3) Synergy->Apoptosis TumorRegression In Vivo Tumor Regression Apoptosis->TumorRegression TherapeuticRationale Therapeutic Rationale for Clinical Translation TumorRegression->TherapeuticRationale

Caption: Logical flow from inputs to expected outcomes.

Conclusion

The combination of this compound and venetoclax holds significant promise as a therapeutic strategy for cancers that have developed resistance to BCL-2 inhibition alone. The detailed protocols and experimental design provided in these application notes offer a robust framework for researchers to investigate this combination, with the ultimate goal of translating preclinical findings into effective clinical applications for patients with difficult-to-treat malignancies.

References

Application Notes and Protocols for Apoptosis Detection using Flow Cytometry after Mik-665 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mik-665 (also known as S64315) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a critical role in cell survival and is often overexpressed in various cancers, contributing to therapeutic resistance.[1] By binding to Mcl-1, this compound disrupts its interaction with pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1] This application note provides a detailed protocol for the induction of apoptosis using this compound and its quantification using the Annexin V and Propidium Iodide (PI) flow cytometry assay.

Principle of Apoptosis Detection

Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3][4][5]

This compound Mechanism of Action in Apoptosis Induction

This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the Mcl-1 protein. In healthy cells, Mcl-1 sequesters pro-apoptotic proteins such as Bak and Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP). By inhibiting Mcl-1, this compound liberates Bak and Bax, leading to MOMP, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Mik665_Apoptosis_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Apoptotic Cascade Mcl-1 Mcl-1 Bak/Bax Bak/Bax Mcl-1->Bak/Bax Sequesters MOMP MOMP Bak/Bax->MOMP Induces This compound This compound This compound->Mcl-1 Inhibits Cytochrome c release Cytochrome c release MOMP->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocol

This protocol provides a general framework for inducing apoptosis with this compound and analyzing it by flow cytometry. Optimal conditions, particularly the concentration of this compound and incubation time, are cell-type dependent and should be determined empirically through dose-response and time-course experiments.

Materials
  • Cell line of interest

  • Complete cell culture medium

  • This compound (S64315)

  • Dimethyl sulfoxide (B87167) (DMSO, for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Experimental Workflow

Experimental_Workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. This compound Treatment cluster_staining 3. Staining cluster_analysis 4. Flow Cytometry Analysis cell_seeding Seed cells and allow to adhere/stabilize prepare_mik665 Prepare this compound dilutions cell_seeding->prepare_mik665 treat_cells Treat cells with this compound (include vehicle control) prepare_mik665->treat_cells incubate Incubate for desired time points treat_cells->incubate harvest_cells Harvest cells incubate->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_stain Incubate in the dark add_stains->incubate_stain acquire_data Acquire data on flow cytometer incubate_stain->acquire_data analyze_data Analyze data (quadrant gating) acquire_data->analyze_data

Figure 2: Experimental workflow for apoptosis detection after this compound treatment.
Step-by-Step Procedure

1. Cell Preparation and this compound Treatment

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment. Allow adherent cells to attach overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line. Based on published data, concentrations in the nanomolar to low micromolar range can be effective.[6][7] For example, in CDS-ZH003 tumoroid models, apoptosis was observed with S64315 concentrations ranging from 10 nM to 1 µM after 24 hours.[7]

  • Treatment: Remove the culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for apoptosis detection.[8][9]

2. Cell Staining with Annexin V-FITC and PI

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the saved medium.

    • Suspension cells: Collect the cells directly from the culture vessel.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

3. Flow Cytometry Analysis

  • Data Acquisition: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately (within 1 hour).[10]

  • Data Analysis and Interpretation:

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Acquire data and create a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.

    • The cell populations will be distributed into four quadrants:[3][4][11]

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment conditions.

Table 1: Apoptotic and Necrotic Cell Populations after this compound Treatment (Illustrative Data)

Treatment GroupConcentration (nM)Incubation Time (h)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
Vehicle Control0 (DMSO)2495.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound102485.6 ± 3.58.9 ± 1.24.3 ± 0.81.2 ± 0.3
This compound502460.1 ± 4.225.4 ± 2.812.5 ± 1.92.0 ± 0.5
This compound2502435.7 ± 5.140.2 ± 3.520.8 ± 2.73.3 ± 0.7
This compound10002415.3 ± 3.835.1 ± 4.145.2 ± 5.34.4 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive protocol for the detection and quantification of apoptosis induced by the Mcl-1 inhibitor, this compound, using Annexin V and PI staining with flow cytometry. By following this detailed methodology, researchers can effectively evaluate the pro-apoptotic activity of this compound in various cell lines, contributing to a better understanding of its therapeutic potential in cancer research and drug development. It is crucial to optimize the experimental conditions, such as drug concentration and incubation time, for each specific cell type to obtain reliable and reproducible results.

References

Application Notes: Western Blot Analysis of Mcl-1 Pathway Proteins Post-Mik-665 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[1] Its overexpression is a common feature in a variety of cancers, contributing to tumor cell survival and resistance to conventional therapies. Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade. The development of small molecule inhibitors that specifically target Mcl-1 has emerged as a promising therapeutic strategy.

Mik-665 (also known as S64315) is a potent and selective inhibitor of Mcl-1.[2] Upon administration, this compound binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins. This leads to the activation of Bak and Bax, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, ultimately culminating in apoptosis.[1] Western blot analysis is an indispensable technique for elucidating the mechanism of action of Mcl-1 inhibitors like this compound. It allows for the quantitative assessment of changes in the expression levels of key proteins within the Mcl-1 signaling pathway, providing critical insights into the cellular response to inhibitor treatment.

These application notes provide a detailed protocol for utilizing Western blot analysis to study the effects of this compound on Mcl-1 pathway proteins in cancer cell lines.

Data Presentation

The following tables summarize representative quantitative data from hypothetical Western blot experiments investigating the dose-dependent and time-course effects of this compound on key Mcl-1 pathway proteins in a relevant cancer cell line (e.g., Acute Myeloid Leukemia - AML). Data is presented as fold change relative to the vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Dose-Dependent Effect of this compound on Mcl-1 Pathway Protein Levels (24-hour treatment)

This compound Concentration (nM)Mcl-1 (Fold Change)Bak (Fold Change)Bax (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
0 (Vehicle)1.01.01.01.01.0
100.91.11.02.52.1
500.81.21.15.85.2
1000.71.31.210.29.8
5000.51.51.418.517.9

Table 2: Time-Course Effect of this compound (100 nM) on Mcl-1 Pathway Protein Levels

Time (hours)Mcl-1 (Fold Change)Bak (Fold Change)Bax (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
01.01.01.01.01.0
60.91.11.03.12.8
120.81.21.16.56.1
240.71.31.210.29.8
480.51.41.315.714.9

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of Mcl-1 pathway proteins following treatment with this compound.

Materials and Reagents

  • Cell Lines: Appropriate cancer cell line known to be sensitive to Mcl-1 inhibition (e.g., MV4-11, MOLM-13 for AML).

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound (S64315): Prepare a stock solution (e.g., 10 mM) in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

  • SDS-PAGE Gels: Polyacrylamide gels (e.g., 4-20% gradient gels).

  • Transfer Membranes: PVDF or nitrocellulose membranes.

  • Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Mcl-1

    • Rabbit anti-Bak

    • Rabbit anti-Bax

    • Rabbit anti-cleaved Caspase-3

    • Rabbit anti-cleaved PARP

    • Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence detection system.

Protocol

  • Cell Culture and Treatment:

    • Seed the chosen cancer cell line in appropriate culture plates at a density that will allow for logarithmic growth throughout the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution to achieve the desired final concentrations (e.g., 10, 50, 100, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Treat the cells with the various concentrations of this compound or vehicle for the desired time points (e.g., 6, 12, 24, 48 hours).

  • Protein Extraction:

    • After treatment, wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the culture plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-Mcl-1, anti-cleaved Caspase-3, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (β-actin or GAPDH).

Visualizations

Mcl1_Pathway cluster_ProSurvival Pro-Survival cluster_ProApoptotic Pro-Apoptotic cluster_Execution Apoptosis Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters Bax Bax Mcl1->Bax Sequesters MOMP MOMP Bak->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mik665 This compound Mik665->Mcl1 Inhibits

Caption: Mcl-1 Signaling Pathway and this compound Inhibition.

WesternBlot_Workflow cluster_CellCulture Cell Culture & Treatment cluster_ProteinProcessing Protein Processing cluster_WesternBlot Western Blotting cluster_Analysis Data Analysis A Seed Cancer Cells B Treat with this compound (Dose-Response / Time-Course) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA/Bradford) C->D E SDS-PAGE D->E F Protein Transfer (PVDF/Nitrocellulose) E->F G Blocking F->G H Primary Antibody Incubation (Mcl-1, Bak, Bax, Cleaved Caspases, etc.) G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Image Acquisition & Densitometry J->K L Normalization to Loading Control K->L

Caption: Experimental Workflow for Western Blot Analysis.

References

Troubleshooting & Optimization

How to solve Mik-665 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the Mcl-1 inhibitor, Mik-665, in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound with poor aqueous solubility. It is generally considered insoluble in water and ethanol. However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q2: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] Solubility in DMSO has been reported to be as high as 100-125 mg/mL.[1][2] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3]

Q3: Are there established formulations for using this compound in in vivo animal studies?

A3: Yes, co-solvent formulations are commonly used for the in vivo administration of this compound. A widely cited formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][4] Another option for oral administration is a suspension in carboxymethylcellulose sodium (CMC-Na).[1]

Troubleshooting Guide for Aqueous Solubility Issues

This guide provides a systematic approach to addressing the challenges of dissolving this compound in aqueous media for your specific experimental needs.

Issue 1: Precipitation of this compound in Aqueous Buffer from a DMSO Stock Solution

Cause: this compound is highly hydrophobic, and when a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate out of solution as the solvent polarity increases.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes keep the compound in solution.

  • Use of Solubilizing Agents: If direct dilution fails, the incorporation of solubilizing agents into the aqueous buffer is necessary. The following sections detail various options.

Strategies for Enhancing Aqueous Solubility of this compound

Due to the limited publicly available quantitative solubility data for this compound in various aqueous conditions, a systematic, empirical approach is recommended. The following strategies are based on general principles for formulating poorly water-soluble compounds.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Experimental Protocol for Co-solvent Screening:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, PBS) containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add a small aliquot of the this compound DMSO stock to each co-solvent buffer to achieve the desired final concentration.

  • Vortex the solutions and visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour, 24 hours) at the desired experimental temperature.

  • For a quantitative assessment, centrifuge the solutions to pellet any precipitate and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

Table 1: Common Co-solvents for Enhancing Solubility

Co-solventRecommended Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%Can be toxic to cells at higher concentrations.
Polyethylene Glycol 300 (PEG300)10-40%A common component in in vivo formulations.
Ethanol1-10%Can have biological effects on cells.
Propylene Glycol (PG)10-30%Often used in combination with other co-solvents.
Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. Hydrophobic compounds like this compound can partition into the hydrophobic core of these micelles, increasing their apparent solubility.

Experimental Protocol for Surfactant Screening:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Prepare aqueous buffer solutions containing various concentrations of a surfactant. It is important to test concentrations both below and above the critical micelle concentration (CMC) of the surfactant.

  • Add the this compound stock solution to the surfactant-containing buffers.

  • Mix and assess solubility as described in the co-solvent protocol.

Table 2: Common Surfactants for Solubilization

SurfactantTypeRecommended Starting Concentration (w/v)Notes
Tween 80 (Polysorbate 80)Non-ionic0.1-5%Commonly used in in vivo formulations.
Poloxamer 188 (Pluronic F68)Non-ionic0.1-2%Generally considered biocompatible.
Solutol HS 15Non-ionic0.1-5%Known for good solubilizing capacity.
Sodium Dodecyl Sulfate (SDS)Anionic0.01-0.1%Can denature proteins and disrupt cell membranes.
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Experimental Protocol for Cyclodextrin Screening:

  • Prepare a series of aqueous solutions with increasing concentrations of different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).

  • Add an excess amount of solid this compound powder to each solution.

  • Agitate the mixtures at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of this compound in the clear supernatant by a validated analytical method.

Table 3: Common Cyclodextrins for Solubilization

CyclodextrinKey Features
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)High water solubility and good safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High water solubility and can improve the solubility of ionizable drugs.
γ-CyclodextrinLarger cavity size, which may be suitable for larger molecules.

Experimental Protocols for this compound Formulation

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Equilibrate the vial of lyophilized this compound to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly. If necessary, use a brief sonication in a water bath to aid dissolution until the solution is clear.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-solvent System)

This protocol is adapted from commercially available information and may require optimization for your specific application.[1][4]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of PEG300.

  • To the PEG300, add the appropriate volume of the this compound DMSO stock solution and mix thoroughly until a clear solution is formed.

  • Add Tween 80 to the mixture and mix until clear.

  • Finally, add saline (0.9% NaCl) to the desired final volume and mix.

  • The final composition of this formulation is typically 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This should result in a clear solution with a this compound concentration of at least 2.08 mg/mL.[4] It is recommended to use this formulation immediately after preparation.

Visualizations

experimental_workflow start Start: this compound Solubility Issue stock_solution Prepare Concentrated Stock in 100% DMSO start->stock_solution in_vitro In Vitro Assay? stock_solution->in_vitro in_vivo In Vivo Study? stock_solution->in_vivo serial_dilution Attempt Serial Dilution into Aqueous Buffer in_vitro->serial_dilution Yes cosolvent_formulation Use Co-solvent Formulation (e.g., DMSO/PEG300/Tween 80/Saline) in_vivo->cosolvent_formulation Yes suspension_formulation Consider Suspension (e.g., with CMC-Na) in_vivo->suspension_formulation Oral precipitation Precipitation Occurs? serial_dilution->precipitation solubilizing_agent Select Solubilizing Agent precipitation->solubilizing_agent Yes success Success: Soluble Formulation precipitation->success No cosolvent Co-solvents (e.g., PEG300, Ethanol) solubilizing_agent->cosolvent surfactant Surfactants (e.g., Tween 80, Poloxamer) solubilizing_agent->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) solubilizing_agent->cyclodextrin optimize Optimize Concentration of Solubilizing Agent cosolvent->optimize surfactant->optimize cyclodextrin->optimize optimize->success cosolvent_formulation->success suspension_formulation->success Mcl1_pathway cluster_pro_survival Pro-survival cluster_pro_apoptosis_effector Pro-apoptosis (Effectors) cluster_pro_apoptosis_bh3 Pro-apoptosis (BH3-only) Mcl1 Mcl-1 Bax_Bak Bax / Bak Mcl1->Bax_Bak inhibits Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Noxa Noxa Noxa->Mcl1 inhibits Bim_Bid Bim / Bid / Puma Bim_Bid->Mcl1 inhibits Bim_Bid->Bcl2 inhibits Mik665 This compound (Mcl-1 Inhibitor) Mik665->Mcl1 inhibits Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Apoptotic_Stimuli->Noxa activates Apoptotic_Stimuli->Bim_Bid activates Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Potential off-target effects of Mik-665 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of the Mcl-1 inhibitor, Mik-665, in cellular assays. Our goal is to help you navigate potential challenges and interpret your experimental results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as S64315) is a potent and highly selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.[1][2][3][4][5] The primary on-target effect of this compound is to bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[6][7] This releases the "brakes" on apoptosis, leading to the induction of programmed cell death in cells that are dependent on Mcl-1 for survival, such as various cancer cells.[3][4][6]

Q2: I am not observing the expected level of apoptosis in my cancer cell line upon treatment with this compound. What are the potential reasons?

Several factors could contribute to a lack of apoptotic response. These include:

  • Low Mcl-1 Dependence: The cell line you are using may not be primarily dependent on Mcl-1 for survival. It might rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL.

  • Drug Resistance Mechanisms: Your cells may have intrinsic or acquired resistance to this compound. Two common mechanisms are the overexpression of the drug efflux pump ABCB1 (also known as MDR1) or the upregulation of other anti-apoptotic proteins like Bcl-xL, which can compensate for Mcl-1 inhibition.[8]

  • Compound Inactivity: Issues with the solubility or stability of your this compound stock or working solutions can lead to a lower effective concentration than intended.

We recommend consulting the troubleshooting guides below for experimental steps to investigate these possibilities.

Q3: Are there any known off-target effects of this compound that I should be aware of?

A key concern with Mcl-1 inhibitors as a class is the potential for cardiotoxicity.[9] This has been observed in some clinical trials and is thought to be due to the stabilization and accumulation of Mcl-1 in cardiomyocytes, which can lead to cellular necrosis.[9] While this compound is highly selective for Mcl-1, it is crucial to consider this potential off-target effect, especially when translating findings to in vivo models.

Q4: How should I prepare and store this compound solutions?

For optimal results, it is recommended to prepare fresh working solutions of this compound for each experiment. A stock solution can be prepared in 100% DMSO and stored at -20°C or -80°C. Note that moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is important. For cell-based assays, a working solution can be prepared by diluting the DMSO stock in a vehicle containing PEG300, Tween80, and an aqueous buffer, though the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[5] Always visually inspect your solutions for any signs of precipitation.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value or lack of apoptotic induction
Possible Cause Troubleshooting Steps
Low Mcl-1 dependence of the cell line 1. Assess Mcl-1 Expression: Perform a western blot to confirm the expression level of Mcl-1 in your cell line. 2. BH3 Profiling: Use a BH3 profiling assay to determine the dependency of your cells on different anti-apoptotic Bcl-2 family members. This can reveal if the cells are more reliant on Bcl-2 or Bcl-xL for survival.
Drug resistance 1. Check ABCB1 Expression: Use qPCR or western blotting to assess the expression of the ABCB1 drug efflux pump. 2. Evaluate Bcl-xL Levels: Determine the expression level of Bcl-xL by western blot. High levels may indicate a compensatory survival mechanism. 3. Combination Treatment: Consider co-treating with a Bcl-xL inhibitor to see if this sensitizes the cells to this compound.
Compound solubility/stability issues 1. Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a DMSO stock for each experiment. 2. Visual Inspection: Carefully inspect your solutions for any signs of precipitation before adding them to your cells. 3. Solubility Test: In a cell-free system, prepare your highest concentration of this compound in cell culture medium, incubate for a few hours, and then centrifuge to check for any pellet, which would indicate precipitation.
Issue 2: Discrepancy between microscopic observation and viability assay results
Possible Cause Troubleshooting Steps
Interference with MTT/XTT/WST-1 assays Some small molecules can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability. 1. Cell-Free Control: Set up wells containing your complete cell culture medium and the same concentrations of this compound used in your experiment, but without cells. Add the viability reagent and measure the absorbance. A significant increase in absorbance in the absence of cells indicates direct chemical reduction.
Interference with luciferase-based assays (e.g., CellTiter-Glo®) Small molecules can inhibit or stabilize the luciferase enzyme, leading to inaccurate readings of ATP levels. 1. Biochemical Luciferase Assay: Perform a cell-free assay with purified luciferase enzyme and its substrate. Add different concentrations of this compound to determine if it directly inhibits the enzyme. 2. Use an Orthogonal Assay: Confirm your viability results using a method with a different readout, such as a crystal violet assay or direct cell counting.

Experimental Protocols

Protocol 1: Western Blot for Mcl-1 and Bcl-xL Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell-Free MTT Reduction Assay
  • Prepare Solutions: Prepare serial dilutions of this compound in your complete cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add MTT Reagent: Add MTT reagent to each well at the same concentration used in your cellular viability assays.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add an equal volume of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 570 nm). An increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct reduction of MTT.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeMcl-1 DependenceIC50 (nM)
H929Multiple MyelomaHigh250
MB2141MelanomaHighVaries
MB3616MelanomaHighVaries
A375MelanomaModerateVaries

Note: IC50 values are highly dependent on the specific assay conditions and cell line. This table provides illustrative data based on published information.[2]

Visualizations

Mcl1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_apoptosis Apoptosis Regulation Cytokines Cytokines PI3K_Akt PI3K_Akt Cytokines->PI3K_Akt Growth_Factors Growth_Factors Growth_Factors->PI3K_Akt MAPK_ERK MAPK_ERK Growth_Factors->MAPK_ERK Mcl1_Gene Mcl-1 Gene Transcription PI3K_Akt->Mcl1_Gene MAPK_ERK->Mcl1_Gene Mcl1_Protein Mcl-1 Protein Mcl1_Gene->Mcl1_Protein Bak Bak Mcl1_Protein->Bak Bax Bax Mcl1_Protein->Bax Mitochondrion Mitochondrion Bak->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Mik665 This compound Mik665->Mcl1_Protein

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Results with this compound Check_Viability Viability Assay Discrepancy? Start->Check_Viability Cell_Free_Control Perform Cell-Free Assay Control Check_Viability->Cell_Free_Control Yes Check_Efficacy Lack of Efficacy? Check_Viability->Check_Efficacy No Interference Assay Interference Detected Cell_Free_Control->Interference End Refine Experiment Interference->End No_Interference No Interference Assess_Expression Assess Mcl-1, Bcl-xL, ABCB1 Expression Check_Efficacy->Assess_Expression Yes Check_Compound Check Compound Integrity Check_Efficacy->Check_Compound No Low_Mcl1 Low Mcl-1 Dependence Assess_Expression->Low_Mcl1 Resistance Resistance Mechanism Identified Assess_Expression->Resistance Low_Mcl1->End Resistance->End Check_Compound->End

References

Technical Support Center: Investigating Acquired Resistance to Mik-665

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to Mik-665.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as S64315, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is overexpressed in various cancers and plays a crucial role in preventing apoptosis (programmed cell death).[1][2][3] By binding to Mcl-1, this compound prevents it from sequestering pro-apoptotic proteins like Bak, leading to the activation of the intrinsic apoptosis pathway, characterized by increased caspase activity and cleaved PARP.[1]

Q2: What are the known mechanisms of acquired resistance to this compound?

Studies, particularly in the context of Acute Myeloid Leukemia (AML), have identified two primary mechanisms of resistance to this compound:

  • Elevated expression of ABCB1 (MDR1): Resistant AML samples have been shown to have significantly higher levels of ABCB1, also known as Multi-drug resistance protein 1 (MDR1) or P-glycoprotein (P-gp).[4][5][6][7][8] ABCB1 is a drug efflux pump that can actively transport this compound out of the cancer cell, reducing its intracellular concentration and efficacy.

  • Upregulation of BCL-XL: In addition to ABCB1, resistant cells often display higher levels of the anti-apoptotic protein BCL-XL.[4][6] This provides an alternative survival pathway for cancer cells, compensating for the inhibition of Mcl-1 by this compound.

Q3: Are there any biomarkers that can predict sensitivity or resistance to this compound?

Yes, current research suggests the following:

  • Predictor of Resistance: High expression of ABCB1 is a strong predictor of resistance to this compound in AML.[5][6][7][8] Logistic regression and ROC curve analysis have shown a positive predictive value of 72.7% for ABCB1 expression in identifying this compound-resistant samples.[7][8]

  • Predictors of Sensitivity: AML samples with a more differentiated phenotype, characterized by the expression of hematopoietic maturation-associated genes like LILRA2 and IL17RA, tend to be more sensitive to this compound.[4][7][8]

Q4: How can acquired resistance to this compound be overcome?

Combination therapy has shown promise in overcoming this compound resistance:

  • Combination with BCL-2 Inhibitors: The combination of this compound with the BCL-2 inhibitor venetoclax (B612062) has been shown to be effective in eliminating AML blasts, even in samples resistant to either drug alone.[4][5][6][7][8] This dual targeting of Mcl-1 and BCL-2 blocks two major anti-apoptotic pathways, leading to synergistic antitumor activity.[1]

  • Combination with ABCB1 Inhibitors: Co-administration of this compound with ABCB1 inhibitors like elacridar (B1662867) or tariquidar (B1662512) can effectively restore sensitivity in resistant cells by preventing the efflux of this compound.[5][6]

Troubleshooting Guides

Problem: My cell line is showing increasing resistance to this compound in my long-term culture.

  • Possible Cause 1: Upregulation of ABCB1 expression.

    • Troubleshooting Step: Perform quantitative PCR (qPCR) or western blotting to assess the expression levels of ABCB1/MDR1 in your resistant cell line compared to the parental, sensitive line.

  • Possible Cause 2: Increased expression of other anti-apoptotic proteins like BCL-XL.

    • Troubleshooting Step: Use western blotting or flow cytometry to check the protein levels of BCL-XL and other Bcl-2 family members (e.g., Bcl-2, Bak, Bax, Bim).

  • Possible Cause 3: Alterations in the apoptotic signaling pathway.

    • Troubleshooting Step: Perform a BH3 profiling assay to assess the mitochondrial apoptotic priming of your cells. This can reveal dependencies on specific anti-apoptotic proteins.

Problem: I am not observing the expected synergistic effect when combining this compound and venetoclax.

  • Possible Cause 1: Suboptimal drug concentrations.

    • Troubleshooting Step: Perform a dose-matrix experiment to test a wide range of concentrations for both this compound and venetoclax to identify the optimal synergistic ratio.

  • Possible Cause 2: The resistance mechanism in your model is independent of BCL-2.

    • Troubleshooting Step: Investigate other potential resistance mechanisms, such as alterations in drug metabolism or mutations in downstream apoptotic pathway components.

Quantitative Data Summary

Table 1: Drug Sensitivity Scores (DSS) and IC50 Values for this compound in AML Samples

Sample StatusDrug Sensitivity Score (DSS)IC50 (nM)
Resistant≤ 10192
Intermediate10 < DSS < 2036.4
Sensitive≥ 20Not specified

Data adapted from a study on 42 primary AML samples.[6]

Experimental Protocols

1. Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is a generalized method for assessing cell viability after treatment with this compound.

  • Materials:

    • Parental and this compound resistant cell lines

    • Complete cell culture medium

    • This compound (and other inhibitors like venetoclax, if applicable)

    • 96-well white, clear-bottom plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and plot dose-response curves to determine IC50 values.

2. Western Blotting for ABCB1 and BCL-XL

This protocol provides a general framework for detecting protein expression levels.

  • Materials:

    • Cell lysates from parental and resistant cells

    • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-ABCB1, anti-BCL-XL, anti-GAPDH/β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cells in protein lysis buffer and quantify protein concentration using a BCA assay.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Mik665_Resistance_Pathway cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Mik665_in This compound Mcl1 Mcl-1 Mik665_in->Mcl1 Inhibits ABCB1 ABCB1 (MDR1) Bak Bak Mcl1->Bak Inhibits Apoptosis Apoptosis Bak->Apoptosis Induces Mik665_out This compound ABCB1->Mik665_out Efflux BCLXL BCL-XL BCLXL->Bak Inhibits

Caption: Mechanisms of acquired resistance to this compound.

Experimental_Workflow cluster_analysis Comparative Analysis start Start with Parental Sensitive Cell Line culture Long-term culture with increasing this compound concentration start->culture parental_analysis Parental Cell Line develop_resistance Develop this compound Resistant Cell Line culture->develop_resistance viability Cell Viability Assay (IC50 determination) develop_resistance->viability western Western Blot (ABCB1, BCL-XL) develop_resistance->western qpcr qPCR (ABCB1 mRNA) develop_resistance->qpcr combo Combination Therapy (e.g., with Venetoclax) develop_resistance->combo parental_analysis->viability parental_analysis->western parental_analysis->qpcr parental_analysis->combo

Caption: Workflow for investigating this compound resistance.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing Mik-665-related toxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the potential on-target toxicities associated with this compound in animal studies?

A1: this compound is a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] Mcl-1 is crucial for the survival of various healthy cells. Therefore, on-target toxicities may arise from the intended mechanism of action. Key potential toxicities include:

  • Hematological Toxicity: Mcl-1 is essential for the survival of hematopoietic stem cells and progenitors.[2] Inhibition of Mcl-1 can lead to a depletion of these cells, resulting in cytopenias (e.g., neutropenia, thrombocytopenia). While some studies with Mcl-1 inhibitors have shown these effects to be transient, careful monitoring is crucial.[3]

  • Cardiac Toxicity: Preclinical and clinical studies of several Mcl-1 inhibitors have raised concerns about cardiac toxicity, indicated by increases in cardiac troponin levels.[3][4][5] Mcl-1 is known to be important for the survival of cardiomyocytes.[6]

  • Hepatotoxicity: The liver has been suggested as a potential site of toxicity for Mcl-1 inhibitors.[6]

Q2: We are observing significant weight loss and lethargy in our mouse model treated with this compound. What are the immediate steps?

A2: Immediate action is required to ensure animal welfare and gather critical data.

  • Cease Dosing: Immediately stop the administration of this compound to the affected animals.

  • Animal Welfare: Provide supportive care, including hydration (e.g., subcutaneous fluids) and nutritional support. Ensure easy access to food and water.

  • Record Observations: Document all clinical signs, including the degree of weight loss, changes in posture, activity levels, and any other abnormalities.

  • Blood Sampling: If ethically and scientifically justified, collect a small blood sample to perform a complete blood count (CBC) and check for markers of cardiac (e.g., troponin) and liver (e.g., ALT, AST) damage.

  • Review Dosing: Re-evaluate your dosing calculations, formulation, and administration route. Errors in these steps are a common cause of unexpected toxicity.

  • Dose De-escalation: For future cohorts, consider reducing the dose of this compound or altering the dosing schedule (e.g., intermittent vs. continuous dosing).

Q3: How can we proactively monitor for and mitigate hematological toxicity?

A3: Proactive monitoring is key to managing hematological toxicity.

  • Baseline and Serial Monitoring:

    • Establish baseline CBCs for all animals before the start of the study.

    • Perform serial CBCs at regular intervals during the treatment period (e.g., weekly or more frequently depending on the dosing regimen).

  • Supportive Care:

    • Growth Factors: Consider the prophylactic or therapeutic use of hematopoietic growth factors, such as granulocyte colony-stimulating factor (G-CSF), to support neutrophil recovery.

  • Dosing Schedule Modification:

    • Implement "drug holidays" or intermittent dosing schedules to allow for the recovery of hematopoietic progenitors.

Q4: What are the best practices for monitoring potential cardiac toxicity in our animal models?

A4: Given the concerns about cardiotoxicity with Mcl-1 inhibitors, a multi-pronged monitoring approach is recommended.

  • Biomarkers:

    • Collect serial plasma or serum samples to measure cardiac troponin I (cTnI) or T (cTnT), which are sensitive and specific markers of cardiac injury.[3][4]

  • Electrocardiography (ECG):

    • If available, perform ECG monitoring to detect any arrhythmias or changes in cardiac electrical activity.

  • Histopathology:

    • At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough histopathological examination of the heart tissue.

Q5: Can combination therapies help in minimizing this compound toxicity?

A5: Yes, combination therapies can be a strategic approach to reduce toxicity.

  • Synergistic Effects: Combining this compound with another anti-cancer agent that has a different mechanism of action may allow for the use of lower, less toxic doses of each compound while achieving a synergistic therapeutic effect.[7][8][9][10]

  • Non-overlapping Toxicities: When selecting a combination agent, choose one with a non-overlapping toxicity profile to avoid additive adverse effects.

Quantitative Data Summary

ParameterValue/ObservationAnimal ModelSource
Maximum Tolerated Dose (MTD) of S63845 (related Mcl-1 inhibitor) ~3-fold lower in humanized Mcl-1 mice compared to wild-type miceMouse[3]
Hematological Effects of S63845 Transient changes in hematopoietic cellsHumanized Mcl-1 Mouse[3]
Clinical Observations with Mcl-1 Inhibitors (General) Increases in patient troponin I levels, a possible indicator of cardiac injuryHuman[3][4][5]
Combination Therapy of S63845 and Vincristine Significant body weight loss by day 5 of combined treatmentC57BL/6J Mouse[11]

Experimental Protocols

Protocol 1: Monitoring Hematological Toxicity

  • Animal Model: Specify the species, strain, sex, and age of the animals.

  • Baseline Blood Collection: Prior to the first dose of this compound, collect approximately 50-100 µL of blood via a suitable method (e.g., tail vein, saphenous vein) into EDTA-coated tubes.

  • Treatment Administration: Administer this compound according to the planned dosing regimen.

  • Serial Blood Collection: Collect blood samples at predetermined time points (e.g., Day 7, 14, 21, and at the end of the study).

  • Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine red blood cell count, white blood cell count and differential, platelet count, and hemoglobin concentration.

  • Data Analysis: Compare the CBC parameters of the treated groups to the vehicle control group at each time point. A significant decrease in neutrophils or platelets may indicate hematological toxicity.

Protocol 2: Assessment of Cardiac Toxicity

  • Animal Model: As specified in the study design.

  • Baseline Sample Collection: Prior to treatment, collect a baseline plasma or serum sample.

  • Treatment Administration: Administer this compound as planned.

  • Serial Sample Collection: Collect blood samples at peak drug concentration (if known) and at the end of the study. Process the blood to obtain plasma or serum and store at -80°C.

  • Troponin Measurement: Use a species-specific ELISA kit to quantify the concentration of cardiac troponin I or T in the plasma/serum samples.

  • Histopathology:

    • At the end of the study, euthanize the animals and perfuse with saline followed by 10% neutral buffered formalin.

    • Excise the heart and fix it in 10% neutral buffered formalin for at least 24 hours.

    • Process the tissue, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and consider special stains (e.g., Masson's trichrome for fibrosis) if indicated.

    • A board-certified veterinary pathologist should examine the slides for any signs of cardiomyocyte damage, inflammation, or fibrosis.

Visualizations

Mik665_Mechanism_of_Action This compound Mechanism of Action and Potential On-Target Toxicity cluster_0 Apoptosis Regulation cluster_1 This compound Intervention cluster_2 Potential On-Target Toxicities Mcl1 Mcl-1 (Anti-apoptotic) BaxBak Bax/Bak (Pro-apoptotic) Mcl1->BaxBak Inhibits Apoptosis Apoptosis BaxBak->Apoptosis Induces Mik665 This compound Mik665->Mcl1 Inhibits HealthyCells Healthy Cells (e.g., Hematopoietic Stem Cells, Cardiomyocytes) Mcl1_Healthy Mcl-1 HealthyCells->Mcl1_Healthy Requires for Survival CellDeath Cell Death / Dysfunction Toxicity Observed Toxicity (Hematological, Cardiac) CellDeath->Toxicity Mcl1_Healthy->CellDeath Leads to (when inhibited) Mik665_Tox This compound Mik665_Tox->Mcl1_Healthy Inhibits

Caption: Mechanism of this compound action and potential for on-target toxicity.

Toxicity_Mitigation_Workflow Experimental Workflow for Toxicity Mitigation Start Start of Study (Baseline Measurements) Dosing Administer this compound Start->Dosing Monitoring Regular Monitoring (Weight, Clinical Signs, CBC, Biomarkers) Dosing->Monitoring ToxicityObserved Toxicity Observed? Monitoring->ToxicityObserved NoToxicity Continue Study as Planned ToxicityObserved->NoToxicity No CeaseDosing Cease Dosing & Provide Supportive Care ToxicityObserved->CeaseDosing Yes NoToxicity->Monitoring End End of Study (Terminal Samples, Histopathology) NoToxicity->End Investigate Investigate Cause (Dose, Formulation, etc.) CeaseDosing->Investigate ModifyProtocol Modify Protocol for Future Cohorts (Dose Reduction, Schedule Change, Combination Therapy) Investigate->ModifyProtocol ModifyProtocol->Dosing

References

Technical Support Center: Interpreting Unexpected Phenotypic Responses to Mik-665

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mik-665, a potent and selective Mcl-1 inhibitor. Our goal is to help you interpret unexpected phenotypic responses and provide detailed experimental protocols to investigate them.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotypic response to this compound treatment?

A1: The primary expected response to this compound is the induction of apoptosis in cancer cells that are dependent on the anti-apoptotic protein Mcl-1 for survival.[1][2] this compound binds to Mcl-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX. This leads to the activation of the intrinsic apoptotic pathway, characterized by caspase activation and ultimately, cell death.

Q2: We are observing resistance to this compound in our cancer cell lines. What are the potential mechanisms?

A2: Resistance to this compound can arise from several factors. One key mechanism is the overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein or ABCB1. This protein acts as a drug efflux pump, actively removing this compound from the cell. Additionally, increased expression of other anti-apoptotic proteins, such as BCL-XL, can compensate for the inhibition of Mcl-1 and confer resistance. Studies have shown that acute myeloid leukemia (AML) samples with a more differentiated phenotype tend to be more sensitive to this compound, while resistant samples often exhibit higher levels of ABCB1 and BCL-XL.[3][4][5]

Q3: We have noticed unexpected changes in cell morphology and adhesion after this compound treatment. Is this a known off-target effect?

A3: While the primary target of this compound is Mcl-1, off-target effects are a possibility with any small molecule inhibitor. Changes in cell morphology and adhesion could be linked to the role of Mcl-1 in cellular processes beyond apoptosis, or they could indicate that this compound is interacting with other cellular proteins. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target, off-target, and cytotoxic effects.

Q4: Our experiments are showing inconsistent results between replicates. What could be the cause?

A4: Inconsistent results can stem from several experimental variables. These include issues with compound stability in your cell culture media over long-term experiments, variations in cell density, and inconsistent pipetting. It is recommended to prepare fresh stock solutions of this compound, ensure a homogenous cell suspension when plating, and use calibrated pipettes. For long-term studies, consider refreshing the media with a new compound at regular intervals.

Q5: Is cardiotoxicity a concern with this compound?

A5: Cardiotoxicity is a known concern for the class of Mcl-1 inhibitors. Mcl-1 is expressed in the heart and plays a role in cardiomyocyte survival.[6] Clinical trials of some Mcl-1 inhibitors have been associated with elevations in cardiac troponin levels, a marker of cardiac injury.[6][7][8] While specific public data on this compound-induced cardiotoxicity is limited, it is a critical aspect to monitor in preclinical and clinical studies.

Troubleshooting Guides

Problem 1: Reduced or No Apoptotic Response to this compound
Possible Cause Troubleshooting Steps
Drug Resistance 1. Assess ABCB1 and BCL-XL expression: Use Western blot or qPCR to determine the protein or mRNA levels of ABCB1 and BCL-XL in your cells. High levels may indicate a resistance mechanism. 2. Perform ABCB1 efflux pump activity assay: Use a fluorescent substrate-based assay to determine if the ABCB1 pump is actively removing the drug. 3. Consider combination therapies: In cases of high BCL-XL, combining this compound with a BCL-XL inhibitor may restore sensitivity. For high ABCB1 expression, co-treatment with an ABCB1 inhibitor could be explored.[3][4]
Compound Instability 1. Check compound stability: The stability of this compound can be affected by factors like temperature, pH, and light exposure in cell culture media. 2. Refresh media: For experiments longer than 24-48 hours, replace the media with fresh this compound to maintain its effective concentration.
Suboptimal Experimental Conditions 1. Optimize concentration and duration: Perform a dose-response and time-course experiment to identify the optimal concentration and treatment duration for your specific cell line. 2. Verify cell health: Ensure cells are healthy and in the logarithmic growth phase before treatment.
Problem 2: Unexpected Cytotoxicity or Off-Target Effects
Possible Cause Troubleshooting Steps
Off-Target Kinase Inhibition 1. Kinome profiling: Screen this compound against a panel of kinases to identify potential off-target interactions. 2. Use structurally unrelated Mcl-1 inhibitors: Compare the phenotypic effects of this compound with other Mcl-1 inhibitors that have different chemical structures. If the unexpected phenotype is unique to this compound, it is more likely an off-target effect.
General Cellular Stress 1. Assess mitochondrial health: Use assays to measure mitochondrial membrane potential and reactive oxygen species (ROS) production to determine if the observed toxicity is due to general mitochondrial dysfunction.
Cardiotoxicity 1. In vitro cardiotoxicity assays: If working with cardiomyocytes or iPSC-derived cardiomyocytes, monitor for changes in beating rate, contractility, and viability.[2][9] 2. Measure cardiac biomarkers: In in vivo studies, monitor plasma levels of cardiac troponins (cTnI and cTnT) as indicators of cardiac injury.

Quantitative Data Summary

Table 1: this compound Dose-Response in Acute Myeloid Leukemia (AML) Samples

Cell PopulationResponse GroupRelative IC50 (nM)
LeukocytesSensitive5.4[10][11][12]
Intermediate45[10][11][12]
Resistant134.8[10][11][12]
Blast CellsSensitive2[10][11][12]
Intermediate44.1[10][11][12]
Resistant158.4[10][11][12]
MonocytesSensitive3.8[10][11][12]
Intermediate14.5[10][11][12]
Resistant22.9[10][11][12]
LymphocytesSensitive52.6[10][11][12]
Intermediate97.3[10][11][12]
Resistant84.5[10][11][12]

Data from a study on 42 primary AML samples, categorized by sensitivity to this compound.[11]

Key Experimental Protocols

Caspase-3/7 Activity Assay

This protocol is for quantifying the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Cells treated with this compound and controls

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with a range of this compound concentrations and appropriate vehicle controls for the desired time.

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

ABCB1 (MDR1) Efflux Pump Activity Assay

This protocol assesses the function of the ABCB1 transporter using a fluorescent substrate.

Materials:

  • Cells to be tested (e.g., resistant cell line and its parental sensitive line)

  • Calcein-AM (fluorescent substrate)

  • Known ABCB1 inhibitor (e.g., Verapamil or Elacridar) as a positive control

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with this compound, a known ABCB1 inhibitor (positive control), or vehicle control for 30-60 minutes.

  • Add Calcein-AM to each well at a final concentration of 0.25-1 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.

  • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~515 nm) or by flow cytometry.

  • A decrease in fluorescence in treated cells compared to control cells indicates active efflux of the substrate. Inhibition of this efflux by a known inhibitor validates the assay.

Western Blot for Bcl-2 Family Proteins

This protocol allows for the analysis of protein expression levels of Mcl-1, Bcl-XL, and other Bcl-2 family members.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-Mcl-1, anti-Bcl-XL, anti-BAX, anti-BAK, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare total cell lysates from cells treated with this compound and controls.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Mcl1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors, Cytokines PI3K_AKT PI3K/AKT Pathway GrowthFactors->PI3K_AKT MAPK MAPK Pathway GrowthFactors->MAPK STAT JAK/STAT Pathway GrowthFactors->STAT Mcl1_Gene Mcl-1 Gene Transcription PI3K_AKT->Mcl1_Gene MAPK->Mcl1_Gene STAT->Mcl1_Gene Mcl1_Protein Mcl-1 Protein Mcl1_Gene->Mcl1_Protein Translation BAK BAK Mcl1_Protein->BAK Inhibits BAX BAX Mcl1_Protein->BAX Inhibits Apoptosis Apoptosis BAK->Apoptosis BAX->Apoptosis Mik665 This compound Mik665->Mcl1_Protein Inhibits

Caption: Mcl-1 Signaling Pathway and this compound Mechanism of Action.

Troubleshooting_Workflow Start Unexpected Phenotypic Response to this compound Check_Resistance Is there a lack of apoptosis? Start->Check_Resistance Check_Off_Target Are there unexpected -cytotoxic effects? Start->Check_Off_Target Resistance_Mechanisms Investigate Resistance Mechanisms: - ABCB1/BCL-XL expression - Efflux pump activity Check_Resistance->Resistance_Mechanisms Yes Optimize_Conditions Optimize Experimental Conditions: - Dose-response curve - Time-course - Compound stability Check_Resistance->Optimize_Conditions No Off_Target_Investigation Investigate Off-Target Effects: - Kinome profiling - Use structurally unrelated inhibitors - Assess general cytotoxicity Check_Off_Target->Off_Target_Investigation Yes Cardiotoxicity_Assessment Assess Cardiotoxicity: - In vitro cardiomyocyte assays - Monitor cardiac biomarkers (in vivo) Check_Off_Target->Cardiotoxicity_Assessment Consider

Caption: Troubleshooting Workflow for Unexpected this compound Responses.

References

Troubleshooting inconsistent results in Mik-665 combination studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mik-665 in combination studies. Our aim is to help you navigate common challenges and achieve consistent, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as S64315, is a highly potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] MCL-1 is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2][4] By binding to MCL-1, this compound prevents it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. This leads to the activation of the intrinsic apoptosis pathway, resulting in programmed cell death in cancer cells that are dependent on MCL-1 for survival.[5]

Q2: In which cancer types is this compound expected to be most effective?

MCL-1 is overexpressed in a variety of human cancers, including hematological malignancies (such as Acute Myeloid Leukemia (AML), Multiple Myeloma, and Lymphoma) and solid tumors.[2] Therefore, this compound is anticipated to be most effective in tumors that exhibit a high dependency on MCL-1 for survival.

Q3: Why is this compound often used in combination with other anti-cancer agents?

Using this compound in combination with other therapies, such as the BCL-2 inhibitor Venetoclax, can lead to synergistic anti-tumor effects.[6] This approach is based on the principle of dual inhibition of anti-apoptotic pathways, which can overcome intrinsic or acquired resistance to single-agent therapies.[7] For instance, some cancer cells can upregulate BCL-2 to escape apoptosis when MCL-1 is inhibited, and vice-versa.[8] Combining inhibitors for both can lead to more profound and durable responses.[9]

Troubleshooting Inconsistent Results

Issue 1: High Variability in IC50 Values for this compound Between Experiments

Possible Causes:

  • Cell Line Heterogeneity: Cancer cell lines can be heterogeneous, with subpopulations exhibiting different sensitivities to this compound.[10][11]

  • Cell Passage Number: Using cells with high passage numbers can lead to genetic drift and altered drug sensitivity.

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the calculated IC50 value.

  • Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced potency.[3]

Solutions:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and purity.

  • Standardize Cell Culture Practices: Use cells within a defined low passage number range for all experiments. Ensure consistent cell seeding densities by performing accurate cell counts.

  • Proper Compound Handling: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles and store them at the recommended temperature (-80°C for long-term storage in solvent).[3] Prepare fresh dilutions from a stock solution for each experiment.

Issue 2: Lack of Synergy or Antagonistic Effects in Combination Studies

Possible Causes:

  • Suboptimal Dosing Ratios: The synergistic effect of drug combinations is often dependent on the specific concentration ratio of the combined agents.

  • Scheduling of Drug Administration: The order and timing of drug administration (e.g., sequential vs. simultaneous) can significantly impact the outcome of a combination study.

  • Development of Resistance: Cancer cells can develop resistance to one or both drugs in the combination, masking any synergistic effects. A key mechanism of resistance to this compound is the upregulation of the drug efflux pump ABCB1 (MDR1).[9][12]

Solutions:

  • Dose-Response Matrix: Perform a dose-response matrix experiment, testing a range of concentrations for both this compound and the combination partner to identify the optimal synergistic ratio.

  • Sequential Dosing Studies: Investigate different scheduling regimens, such as pre-treating with one agent before adding the second, to determine the most effective sequence.

  • Assess for Resistance Mechanisms: If resistance is suspected, analyze the expression of known resistance markers like ABCB1.[9] Combination with an ABCB1 inhibitor, such as elacridar (B1662867) or tariquidar, may restore sensitivity.[9]

Issue 3: Unexpected Toxicity or Off-Target Effects

Possible Causes:

  • On-Target Toxicity in Normal Cells: MCL-1 is also important for the survival of some normal cell types. Inhibition of MCL-1 can lead to on-target toxicities. For example, cardiotoxicity has been reported as a concern for MCL-1 inhibitors.[13]

  • Off-Target Effects of this compound or Combination Partner: At higher concentrations, small molecule inhibitors can sometimes interact with unintended targets, leading to unexpected cellular responses.

Solutions:

  • Use of Control Cell Lines: Include non-cancerous cell lines in your experiments to assess the therapeutic window of your combination.

  • Dose Escalation Studies: Carefully titrate the concentrations of both drugs to find a balance between efficacy and toxicity.

  • Validate On-Target Engagement: Use techniques like BH3 profiling to confirm that the observed effects are due to the intended inhibition of MCL-1.[14][15]

Data Presentation

Table 1: In Vitro Activity of this compound (S64315)

Cell LineCancer TypeParameterValueReference
H929Multiple MyelomaIC50250 nM[6]
Various Melanoma LinesMelanomaIC50 (in combination with ABT-199)0.156-10 µM[6]
AML Primary SamplesAcute Myeloid LeukemiaDrug Sensitivity Score (DSS)Variable[16]

Table 2: Predictors of Response to this compound in Acute Myeloid Leukemia (AML)

BiomarkerAssociation with ResponseImplication for Combination StudiesReference
High ABCB1 (MDR1) Expression ResistanceCombine with ABCB1 inhibitors (e.g., elacridar, tariquidar) or BCL-2 inhibitors (e.g., venetoclax)[9][12]
High BCL-XL Expression ResistanceConsider combination with BCL-XL inhibitors (e.g., A1331852), though efficacy may be limited in some contexts.[9]
Differentiated Phenotype SensitivityPatients with more mature AML phenotypes may be more responsive to this compound monotherapy.[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound alone or in combination.

Materials:

  • Cancer cell lines

  • This compound and combination agent

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete culture medium. For combination studies, a dose-response matrix is recommended.

  • Drug Treatment: Treat the cells with single agents and their combinations. Include vehicle-only controls (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours, depending on the cell line.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine IC50 values. For combination studies, synergy can be calculated using models such as the Bliss independence or Loewe additivity model.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following treatment.

Materials:

  • Cancer cell lines

  • This compound and combination agent

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, the combination agent, or the combination for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[5]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound combination therapy.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line for implantation

  • This compound and combination agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Drug Administration: Administer the treatments according to the predetermined schedule, dose, and route (e.g., intravenous, oral gavage).

  • Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Plot tumor growth curves for each treatment group and calculate tumor growth inhibition (TGI).

Visualizations

Mik665_Mechanism_of_Action cluster_0 Apoptotic Regulation cluster_1 Therapeutic Intervention MCL1 MCL-1 (Anti-apoptotic) Pro_Apoptotic Pro-apoptotic Proteins (BIM, BAK, BAX) MCL1->Pro_Apoptotic Inhibits BCL2 BCL-2 (Anti-apoptotic) BCL2->Pro_Apoptotic Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Mik665 This compound Mik665->MCL1 Inhibits Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->BCL2 Inhibits

Caption: Mechanism of action of this compound in combination with a BCL-2 inhibitor.

Troubleshooting_Workflow Start Inconsistent Results in this compound Study Check_IC50 Variable IC50? Start->Check_IC50 Check_Synergy Lack of Synergy? Check_IC50->Check_Synergy No Sol_IC50 Standardize Cell Culture & Compound Handling Check_IC50->Sol_IC50 Yes Check_Toxicity Unexpected Toxicity? Check_Synergy->Check_Toxicity No Sol_Synergy Optimize Dosing Ratio/Schedule & Assess Resistance Check_Synergy->Sol_Synergy Yes Sol_Toxicity Use Control Cell Lines & Titrate Doses Check_Toxicity->Sol_Toxicity Yes End Consistent Results Check_Toxicity->End No Sol_IC50->End Sol_Synergy->End Sol_Toxicity->End

Caption: A logical workflow for troubleshooting inconsistent results.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture 1. Cell Culture (Standardized Passage & Density) Dose_Response 2. Dose-Response Matrix (this compound + Combo Agent) Cell_Culture->Dose_Response Viability_Assay 3. Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (e.g., Annexin V) Viability_Assay->Apoptosis_Assay Xenograft 5. Xenograft Model Establishment Apoptosis_Assay->Xenograft Inform Treatment 6. Treatment Administration (Optimized Dose & Schedule) Xenograft->Treatment Monitoring 7. Tumor Growth Monitoring Treatment->Monitoring Analysis 8. Endpoint Analysis (IHC, Western Blot) Monitoring->Analysis

Caption: A typical experimental workflow for a this compound combination study.

References

Long-term stability of Mik-665 solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of Mik-665 solutions for research applications. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution, prepared in DMSO, has developed precipitates after storage. What should I do?

A1: Precipitation of your this compound stock solution can occur for a few reasons. First, ensure that you have used fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1] If you suspect moisture contamination, using a fresh vial of DMSO to prepare a new stock solution is recommended. Another potential cause is exceeding the solubility limit. While this compound has high solubility in DMSO (≥125 mg/mL), it is crucial to ensure it is fully dissolved before storage.[2][3] Gentle warming and vortexing can aid in complete dissolution. If precipitates persist, it is advisable to prepare a fresh stock solution. To avoid precipitation in the future, aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1][2]

Q2: I observed a slight color change in my this compound stock solution. Is it still viable for my experiments?

A2: A color change in your stock solution may indicate degradation of the compound. The stability of this compound in solution is dependent on storage temperature and duration. For long-term storage, it is recommended to keep DMSO stock solutions at -80°C.[2][4][5] If stored at -20°C, the stability is reduced, with recommendations ranging from 1 to 12 months.[1][2][5] Before use, it is highly recommended to assess the purity and integrity of the solution using analytical methods like High-Performance Liquid Chromatography (HPLC). This will provide a quantitative measure of the active compound and any potential degradants.

Q3: Can I store my diluted, aqueous working solutions of this compound?

A3: It is not recommended to store aqueous working solutions of this compound for extended periods. The compound is poorly soluble in water (< 0.1 mg/mL), and such solutions should be prepared fresh for each experiment.[3] For in vivo studies requiring a co-solvent system, the mixed solution should be used immediately for optimal results.[1] If you must prepare a working solution in advance, it should be kept on ice and used within the same day. For any longer-term experiments, it is best to prepare fresh dilutions from a frozen DMSO stock.

Q4: How can I confirm the activity of my this compound solution after long-term storage?

A4: To confirm the biological activity of your this compound solution, a cell-based assay is recommended. You can perform a dose-response experiment using a sensitive cell line, such as the H929 multiple myeloma cell line, for which the IC50 of this compound is approximately 250 nM.[2][3] By comparing the IC50 value obtained with your stored solution to that of a freshly prepared solution or a previously established baseline, you can determine if there has been a significant loss of activity.

This compound Storage and Stability Data

Form Solvent Storage Temperature Duration Source
Powder--20°C≥ 4 years[6]
Powder--20°C3 years[1][2][5]
Powder-4°C2 years[2][5]
SolutionDMSO-80°C2 years[2][4]
SolutionDMSO-80°C1 year[1]
SolutionDMSO-80°C6 months[5]
SolutionDMSO-20°C1 year[2]
SolutionDMSO-20°C1 month[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). This compound is soluble in DMSO at concentrations of at least 100 mg/mL.[1]

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general guideline for assessing the purity of a this compound solution. The specific parameters may need to be optimized for your HPLC system and column.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid

    • This compound solution (to be tested)

    • Freshly prepared this compound solution (as a reference)

  • Procedure:

    • Prepare the mobile phases and degas them thoroughly.

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Dilute a small aliquot of your stored this compound solution and the fresh reference solution in the initial mobile phase.

    • Inject the samples onto the HPLC system.

    • Run a gradient elution program, for example:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: Return to 5% B

      • 35-40 min: Re-equilibration at 5% B

    • Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of this compound).

    • Compare the chromatograms of the stored sample and the fresh reference. The appearance of new peaks or a decrease in the area of the main this compound peak in the stored sample may indicate degradation.

Visual Guides

Troubleshooting_Mik-665_Solution_Stability start Start: Stored this compound Solution check_precipitate Observe Precipitate? start->check_precipitate check_color Observe Color Change? check_precipitate->check_color No troubleshoot_precipitate Troubleshoot Precipitate: - Use fresh, anhydrous DMSO. - Ensure complete dissolution. - Aliquot to avoid freeze-thaw. check_precipitate->troubleshoot_precipitate Yes check_activity Confirm Biological Activity check_color->check_activity No assess_purity Assess Purity via HPLC check_color->assess_purity Yes use_solution Solution is likely stable. Proceed with experiment. check_activity->use_solution Activity Confirmed degraded Solution may be degraded. Prepare fresh stock. check_activity->degraded Activity Reduced precipitate_yes Yes precipitate_no No prepare_new_stock Prepare fresh stock solution troubleshoot_precipitate->prepare_new_stock color_yes Yes color_no No assess_purity->check_activity Purity acceptable assess_purity->degraded Purity compromised activity_ok Activity Confirmed activity_reduced Activity Reduced

Caption: Troubleshooting workflow for assessing this compound solution stability.

Mcl-1_Inhibition_Pathway Mik665 This compound Mcl1 Mcl-1 (Anti-apoptotic) Mik665->Mcl1 inhibits BaxBak Bax/Bak Mcl1->BaxBak inhibits CellSurvival Cell Survival Mcl1->CellSurvival Apoptosis Apoptosis BaxBak->Apoptosis promotes

Caption: Simplified signaling pathway of Mcl-1 inhibition by this compound.

References

Identifying sensitive versus resistant cell lines to Mik-665

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIK-665, a potent and selective MCL-1 inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as S-64315, is a small molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1] MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. This compound binds to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BIM, BAK, and BAX. This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.

Q2: Which cancer cell lines are sensitive to this compound?

A2: Sensitivity to this compound has been observed across a range of hematological and solid tumor cell lines. Generally, cell lines that are highly dependent on MCL-1 for survival are more sensitive. This includes certain multiple myeloma, acute myeloid leukemia (AML), and melanoma cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for various cell lines.

Q3: What are the known mechanisms of resistance to this compound?

A3: Resistance to this compound is often associated with the overexpression of other anti-apoptotic proteins, particularly B-cell lymphoma-extra large (Bcl-xL), or the expression of drug efflux pumps.[2] Studies in acute myeloid leukemia (AML) have shown that high expression of ATP-binding cassette subfamily B member 1 (ABCB1), also known as multidrug resistance protein 1 (MDR1), is a strong predictor of resistance.[3][4]

Q4: How can resistance to this compound be overcome?

A4: A promising strategy to overcome resistance to this compound is through combination therapy. The co-inhibition of BCL-2 with venetoclax (B612062) has been shown to be synergistic with this compound in overcoming resistance, even in cell lines with high ABCB1 expression.[3][4] This dual targeting of anti-apoptotic pathways can lead to more profound and durable anti-tumor responses.[5]

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Sensitivity StatusReference
NCI-H929Multiple Myeloma1.7 - 250Sensitive[1]
AML (sensitive)Acute Myeloid Leukemia2 - 5.4Sensitive[6]
AML (intermed.)Acute Myeloid Leukemia44.1 - 45Intermediate[6]
AML (resistant)Acute Myeloid Leukemia134.8 - 158.4Resistant[6]
MB2141MelanomaData not specifiedSensitive[1]
MB3616MelanomaData not specifiedSensitive[1]
MB3961MelanomaData not specifiedSensitive[1]
MB4667MelanomaData not specifiedSensitive[1]
A375MelanomaData not specifiedSensitive[1]
1205LuMelanomaData not specifiedSensitive[1]
MV4-11 (VenR)Acute Myeloid LeukemiaData not specifiedSynergistic w/ Ven[7]
MOLM-13 (VenR)Acute Myeloid LeukemiaData not specifiedSynergistic w/ Ven[7]
Kasumi-1 (VenR)Acute Myeloid LeukemiaData not specifiedSynergistic w/ Ven[7]
HL-60 (VenR)Acute Myeloid LeukemiaData not specifiedSynergistic w/ Ven[7]

Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine this compound IC50

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a luminescent cell viability assay, such as CellTiter-Glo®.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (reconstituted in DMSO)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at a final concentration that does not exceed 0.1%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[8]

Materials:

  • Cells treated with this compound (as described in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with this compound at a concentration around the IC50 value for 24-48 hours. Include an untreated control.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis of Key Proteins

This protocol outlines the procedure for detecting the expression levels of MCL-1, Bcl-xL, ABCB1, and apoptosis markers (cleaved PARP, cleaved Caspase-3) by western blot.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MCL-1, anti-Bcl-xL, anti-ABCB1, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound at desired concentrations and time points.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Visualizations

MIK665_Mechanism_of_Action cluster_0 Apoptotic Regulation Pro-apoptotic Proteins (BAX, BAK) Pro-apoptotic Proteins (BAX, BAK) Apoptosis Apoptosis Pro-apoptotic Proteins (BAX, BAK)->Apoptosis Induces MCL-1 MCL-1 MCL-1->Pro-apoptotic Proteins (BAX, BAK) Sequesters This compound This compound This compound->MCL-1 Inhibits

Experimental_Workflow

Troubleshooting_Guide

Troubleshooting Guide

Q5: My supposedly sensitive cell line is showing high resistance (high IC50) to this compound. What could be the reason?

A5: There are several potential reasons for this observation:

  • Protein Expression: The expression of MCL-1, Bcl-xL, and ABCB1 can change with passage number and culture conditions. It is advisable to verify the protein expression levels in your cell stock by Western blot.

  • Drug Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Assay Conditions: The IC50 value can be influenced by cell seeding density and the duration of the assay. Ensure these parameters are optimized and consistent across experiments.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma.

Q6: I am observing high variability between replicate wells in my cell viability assay. What are the common causes?

A6: High variability can be caused by:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation. To minimize this, avoid using the outer wells or fill them with sterile PBS or medium.

  • Compound Precipitation: this compound, like many small molecules, can precipitate at high concentrations or in certain media. Ensure the compound is fully dissolved in DMSO before diluting in culture medium and that the final DMSO concentration is low (typically <0.1%).

Q7: The signal in my luminescent cell viability assay is very low, even in the control wells.

A7: Low signal can be due to:

  • Low Cell Number: The number of cells seeded may be too low for the sensitivity of the assay. Try increasing the initial cell seeding density.

  • Reagent Issues: Ensure the luminescent assay reagent has been prepared correctly and has not expired. Allow the reagent to equilibrate to room temperature before use.

  • Suboptimal Incubation Time: The incubation time after adding the reagent is critical. A 10-minute incubation is generally recommended to stabilize the signal.

Q8: I am seeing non-specific bands or high background in my Western blot for ABCB1 or Bcl-xL.

A8: To troubleshoot this:

  • Antibody Specificity: Ensure the primary antibody has been validated for the species and application.

  • Blocking: Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., BSA instead of non-fat milk).

  • Washing Steps: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.

  • Antibody Concentration: Optimize the primary and secondary antibody concentrations to find the best signal-to-noise ratio.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Mik-665

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the Mcl-1 inhibitor, Mik-665. The following resources offer structured guidance and detailed experimental protocols to overcome common hurdles in preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo applications?

This compound (also known as S64315) is a highly potent and selective inhibitor of the anti-apoptotic protein Mcl-1, showing significant promise in treating various hematologic malignancies.[1][2][3] For effective in vivo applications, particularly oral administration, the bioavailability of a drug is crucial. Poor bioavailability can lead to suboptimal drug concentrations at the target site, resulting in diminished efficacy and potential for drug resistance. While information on the oral bioavailability of this compound is not extensively published, intravenous administration has been the route used in several preclinical and clinical studies, suggesting that oral delivery may present challenges.[1][2]

Q2: What are the common causes of poor bioavailability for small molecule inhibitors like this compound?

Poor bioavailability of small molecule inhibitors is often attributed to several factors, which can be broadly categorized as follows:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized by the liver before it reaches systemic circulation.

  • Efflux by Transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp).

Q3: What initial in vitro assays can I perform to assess the bioavailability of this compound?

Several in vitro assays can provide an initial assessment of a drug's bioavailability potential.[4][5][6][7] These include:

  • Solubility Studies: Determining the solubility of this compound in various biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Dissolution Testing: Evaluating the rate and extent to which this compound dissolves from its formulation.[4][6]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive diffusion across the intestinal barrier.[4][6]

  • Caco-2 Permeability Assay: Using a human colon adenocarcinoma cell line to model the intestinal barrier and assess both passive and active transport mechanisms.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low exposure after oral administration Poor aqueous solubility.- Conduct solubility enhancement studies (see Experimental Protocols).- Consider formulation strategies such as particle size reduction or lipid-based formulations.[8][9][10][11]
Low intestinal permeability.- Perform Caco-2 permeability assays to investigate active transport.- If efflux is suspected, co-administer with a known P-gp inhibitor in vitro.
High first-pass metabolism.- Use liver microsomes or hepatocytes to assess metabolic stability.- Consider co-administration with a metabolic inhibitor in preclinical models.
High variability in plasma concentrations between subjects Food effects on absorption.- Conduct pharmacokinetic studies in both fasted and fed states.
Genetic polymorphisms in drug transporters or metabolizing enzymes.- Investigate the involvement of specific transporters and enzymes in vitro.
Lack of in vivo efficacy despite adequate plasma exposure Poor tumor penetration.- Assess drug concentration in tumor tissue versus plasma.- Consider formulation strategies to enhance tumor targeting.
Rapid clearance.- Evaluate the pharmacokinetic profile to determine the half-life.- Consider alternative dosing regimens or sustained-release formulations.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in biorelevant media.

Materials:

  • This compound powder

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • HPLC system with a suitable column and detector

Methodology:

  • Add an excess amount of this compound to vials containing SGF, FaSSIF, and FeSSIF.

  • Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant through a 0.45 µm filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify potential for active transport.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution in HBSS

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To assess apical to basolateral (A-B) permeability, add the this compound solution to the apical side and fresh HBSS to the basolateral side.

  • To assess basolateral to apical (B-A) permeability, add the this compound solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37°C with gentle shaking.

  • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • At the end of the experiment, add Lucifer yellow to assess monolayer integrity.

  • Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

Visualizations

Bioavailability_Workflow cluster_0 In Vitro Characterization cluster_1 Formulation Development cluster_2 In Vivo Evaluation cluster_3 Decision Point Solubility Solubility Assessment Permeability Permeability (PAMPA, Caco-2) Solubility->Permeability Metabolism Metabolic Stability (Microsomes) Permeability->Metabolism ParticleSize Particle Size Reduction Metabolism->ParticleSize LipidBased Lipid-Based Formulations ParticleSize->LipidBased Amorphous Amorphous Solid Dispersions LipidBased->Amorphous PK_Study Pharmacokinetic Study Amorphous->PK_Study Efficacy_Study Efficacy Study PK_Study->Efficacy_Study Decision Bioavailability Goal Met? Efficacy_Study->Decision Decision->PK_Study Decision->Efficacy_Study Yes

Caption: Workflow for improving in vivo bioavailability.

Mcl1_Signaling_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Protein cluster_3 Inhibitor cluster_4 Apoptosis Stimuli Chemotherapy, Radiation Bax_Bak Bax/Bak Stimuli->Bax_Bak activates Apoptosis Apoptosis Bax_Bak->Apoptosis induces Mcl1 Mcl-1 Mcl1->Bax_Bak inhibits Mik665 This compound Mik665->Mcl1 inhibits

Caption: Mcl-1 signaling pathway and this compound inhibition.

References

Validation & Comparative

Mik-665 in Focus: A Comparative Analysis of Mcl-1 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Mik-665's performance against other selective Mcl-1 inhibitors reveals a potent and promising agent in the landscape of anti-cancer therapeutics. This guide provides a comprehensive comparison of this compound with its predecessor S63845 and other clinical-stage Mcl-1 inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancer cells, making it a prime target for therapeutic intervention. This compound (also known as S64315) has emerged as a highly potent and selective Mcl-1 inhibitor with demonstrated preclinical and clinical activity. This guide delves into the comparative efficacy of this compound, offering a clear perspective on its standing among other notable Mcl-1 inhibitors.

Quantitative Comparison of Mcl-1 Inhibitors

The following table summarizes the available quantitative data for this compound and other selective Mcl-1 inhibitors. It is important to note that direct head-to-head comparisons in the same studies are limited, and experimental conditions may vary.

InhibitorTarget Binding Affinity (Ki)Cellular Potency (IC50/EC50)Key In Vivo Efficacy
This compound (S64315) 0.048 nM (human Mcl-1)[1]250 nM (H929 cells)[2]Potent, dose-dependent antitumor response in hematological tumor xenograft models[3]
S63845 Predecessor to this compound[1]Similar efficacy to this compound in melanoma cell lines[4]Effective in hematologic cancer models[5]
AZD5991 <0.0031 µmol/L (IC50)[6]24 nM (MV4;11 Caspase EC50); 33 nM (MOLP-8 Caspase EC50)[7]Enhanced efficacy in combination with bortezomib (B1684674) in a multiple myeloma xenograft model[6]
AMG-176 Not explicitly statedEffective in hematologic cancer models alone and in combination[8]Currently in clinical trials[6][9]

Signaling Pathway and Mechanism of Action

Mcl-1 inhibitors, including this compound, function by binding to the BH3-binding groove of the Mcl-1 protein. This action prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bim. The release of these pro-apoptotic factors leads to the activation of the intrinsic apoptotic pathway, culminating in programmed cell death.

Mcl1_Pathway cluster_1 Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bim Bim Bim->Mcl1 Binds to Mitochondrion Mitochondrion Bak->Mitochondrion Activates Mik665 This compound Mik665->Mcl1 Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosis Apoptosis CytochromeC->Apoptosis Initiates

Mcl-1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of Mcl-1 inhibitors. Below are standardized protocols for key in vitro and in vivo experiments.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an Mcl-1 inhibitor.

Materials:

  • Mcl-1 inhibitor (e.g., this compound)

  • Mcl-1 dependent cancer cell line (e.g., NCI-H929)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]

  • Inhibitor Preparation: Prepare a serial dilution of the Mcl-1 inhibitor in the complete culture medium.

  • Treatment: Remove the existing medium from the wells and add the prepared inhibitor dilutions. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[2]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]

  • Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.[2]

In Vivo Xenograft Model

This protocol describes the evaluation of an Mcl-1 inhibitor's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Mcl-1 inhibitor

  • Vehicle solution for injection

  • Immunocompromised mice

  • Mcl-1 dependent cancer cell line

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the Mcl-1 inhibitor (and vehicle to the control group) via the determined route (e.g., intravenous, intraperitoneal) and schedule.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times weekly.[11]

  • Endpoint: Terminate the study when tumors in the control group reach a predetermined maximum size.

  • Analysis: Plot tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Experimental Workflow

The evaluation of Mcl-1 inhibitors typically follows a structured workflow, from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow A In Vitro Screening B Cell Viability Assays (IC50) A->B C Mechanism of Action Studies B->C D In Vivo Xenograft Models C->D E Efficacy & Tolerability Assessment D->E F Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis D->F

References

In Vitro Showdown: A Head-to-Head Comparison of MCL-1 Inhibitors Mik-665 and S63845

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of small molecule inhibitors against Myeloid cell leukemia-1 (MCL-1), a key pro-survival protein, represents a significant advancement. This guide provides a detailed in vitro comparison of two potent and selective MCL-1 inhibitors: Mik-665 (also known as S64315) and its predecessor, S63845. Designed for researchers, scientists, and drug development professionals, this document summarizes their biochemical and cellular activities, supported by experimental data and detailed methodologies.

Biochemical Potency and Selectivity

Both this compound and S63845 are highly selective inhibitors of MCL-1, demonstrating sub-nanomolar binding affinities. This compound, a structurally distinct derivative of S63845, exhibits improved potency.[1][2] The tables below summarize the key biochemical parameters for both compounds.

CompoundTargetBinding Affinity (Ki)Binding Affinity (Kd)Selectivity
This compound (S64315) Human MCL-10.048 nM[2]Not explicitly reportedSelective over other Bcl-2 family members.[2]
S63845 Human MCL-1<1.2 nM[3]0.19 nM[3][4]No discernible binding to Bcl-2 or Bcl-xL.[4][5]

Table 1: Comparative Biochemical Activity of this compound and S63845. This table highlights the superior binding affinity of this compound for the MCL-1 protein.

Cellular Activity in Cancer Cell Lines

The potent biochemical activity of these inhibitors translates to effective cell killing in MCL-1-dependent cancer cell lines. The following table presents a comparison of their half-maximal inhibitory concentrations (IC50) in various hematological cancer cell lines.

Cell LineCancer TypeThis compound (S64315) IC50S63845 IC50
H929Multiple Myeloma250 nM[1]<0.1 µM[3][6]
Various Hematological CancersAML, Lymphoma, MMStrong cell killing activity[2][7]Sub-micromolar to nanomolar range[8]

Table 2: Comparative Cellular Potency (IC50) of this compound and S63845. Note that direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions such as cell density, incubation time, and serum concentration.

Mechanism of Action: Induction of Apoptosis

Both this compound and S63845 function as BH3 mimetics. They bind to the BH3-binding groove of MCL-1, preventing it from sequestering the pro-apoptotic proteins BAX and BAK.[8][9] This leads to the activation of the intrinsic mitochondrial apoptotic pathway, characterized by caspase activation and subsequent programmed cell death.[2][8]

cluster_0 MCL-1 Inhibition and Apoptosis Induction This compound / S63845 This compound / S63845 MCL-1 MCL-1 This compound / S63845->MCL-1 Inhibits BAX/BAK BAX/BAK MCL-1->BAX/BAK Sequesters Mitochondrion Mitochondrion BAX/BAK->Mitochondrion Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of MCL-1 inhibition by this compound and S63845 leading to apoptosis.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate the replication and validation of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is employed to determine the binding affinity of the inhibitors to the MCL-1 protein.

  • Principle: The assay measures the disruption of the interaction between MCL-1 and a fluorescently labeled BH3 peptide.

  • Reagents and Materials:

    • Recombinant human MCL-1 protein

    • Fluorescently labeled BH3 peptide (e.g., from BIM or NOXA)

    • Test compounds (this compound or S63845)

    • Assay buffer (e.g., PBS with 0.05% Tween 20)

    • 384-well low-volume black plates

    • TR-FRET plate reader

  • Procedure:

    • Serially dilute the test compounds in assay buffer.

    • Add the MCL-1 protein and the fluorescently labeled BH3 peptide to the wells of the 384-well plate.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours).

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the Ki or Kd values from the resulting dose-response curves.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.

  • Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Reagents and Materials:

    • MCL-1-dependent cancer cell lines (e.g., H929)

    • Complete cell culture medium

    • Test compounds (this compound or S63845)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in opaque-walled 96-well plates at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values from the dose-response curves.

Apoptosis Assay (e.g., Caspase-Glo® 3/7)

This assay is used to confirm that cell death is occurring via apoptosis.

  • Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Reagents and Materials:

    • Cancer cell lines

    • Test compounds (this compound or S63845)

    • Caspase-Glo® 3/7 Assay System

    • White-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in white-walled 96-well plates and treat with test compounds as described for the cell viability assay.

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature.

    • Measure the luminescent signal, which is proportional to caspase-3/7 activity.

cluster_1 Experimental Workflow for In Vitro Comparison Start Start Cell_Culture Cell Culture (MCL-1 Dependent Cell Lines) Start->Cell_Culture Compound_Treatment Compound Treatment (this compound vs S63845 Serial Dilutions) Cell_Culture->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability Assay (e.g., CellTiter-Glo) Assays->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Assays->Apoptosis Binding Binding Assay (e.g., TR-FRET) Assays->Binding Data_Analysis Data Analysis (IC50, Kd/Ki Calculation) Viability->Data_Analysis Apoptosis->Data_Analysis Binding->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison End End Comparison->End

Caption: General experimental workflow for the in vitro comparison of MCL-1 inhibitors.

Conclusion

Both this compound and S63845 are potent and highly selective inhibitors of MCL-1 that induce apoptosis in MCL-1-dependent cancer cells in vitro. The available data indicates that this compound is a more potent successor to S63845, exhibiting a stronger binding affinity for MCL-1. The detailed experimental protocols provided in this guide offer a framework for the rigorous in vitro evaluation and comparison of these and other MCL-1 inhibitors, which are promising candidates for further preclinical and clinical development in oncology.

References

Unlocking Potent Synergy: A Comparative Guide to Mik-665 and Bcl-2 Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the strategic combination of agents to overcome resistance and enhance efficacy is paramount. This guide provides a comprehensive comparison of the synergistic versus additive effects of combining Mik-665, a selective Mcl-1 inhibitor, with Bcl-2 inhibitors, a class of drugs that has revolutionized the treatment of several hematologic malignancies. This report is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Executive Summary

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as Bcl-2 and Mcl-1 often overexpressed in cancer cells, contributing to their survival and resistance to therapy. While Bcl-2 inhibitors like venetoclax (B612062) have demonstrated significant clinical success, resistance, often mediated by the upregulation of Mcl-1, remains a challenge.[1] Preclinical evidence strongly suggests that the concurrent inhibition of both Bcl-2 and Mcl-1, through the combination of agents like this compound and venetoclax, results in a potent synergistic anti-tumor effect across a range of cancer types, including Acute Myeloid Leukemia (AML) and Hepatocellular Carcinoma (HCC).[2][3] This synergistic interaction is observed in both venetoclax-sensitive and -resistant settings, highlighting a promising therapeutic strategy to overcome drug resistance.[4][5]

Data Presentation: In Vitro Synergism

The combination of this compound and the Bcl-2 inhibitor venetoclax has been shown to be highly synergistic in various cancer cell lines. The following tables summarize the quantitative data from key preclinical studies, demonstrating the enhanced efficacy of the combination compared to single-agent treatment.

Table 1: Synergistic Activity of this compound and Venetoclax in Venetoclax-Resistant AML Cell Lines [4]

Cell LineThis compound IC50 (nM)Venetoclax IC50 (nM)Combination EffectZIP Synergy Score*
MV4-11_VenR>1000>1000Synergistic18.6
MOLM-13_VenR>1000>1000Synergistic22.1
Kasumi-1_VenR>1000>1000Synergistic10.5
HL-60_VenR>1000>1000Synergistic12.3

*ZIP (Zero Interaction Potency) score > 10 is considered synergistic.[4]

Table 2: Effect of this compound and Venetoclax Combination on IC50 Values in Hepatocellular Carcinoma (HCC) Cell Lines [3]

Cell LineTreatmentIC50 (µM) after 48h
Hep3B ABT-199 (Venetoclax) alone24.1
MIK665 alone18.2
ABT-199 + 6 µM MIK6650.01
MIK665 + 5 µM ABT-1990.01
HepG2 ABT-199 (Venetoclax) alone19.8
MIK665 alone17.5
ABT-199 + 6 µM MIK66515.5
MIK665 + 5 µM ABT-19917.4
Huh7 ABT-199 (Venetoclax) alone>25
MIK665 alone>25
ABT-199 + 6 µM MIK66518.9
MIK665 + 5 µM ABT-19919.2

In Vivo Efficacy: Xenograft and Patient-Derived Xenograft (PDX) Models

The potent synergy observed in vitro translates to significant anti-tumor activity in vivo. Studies utilizing AML xenograft and patient-derived xenograft (PDX) models have demonstrated that the combination of Mcl-1 inhibitors, such as this compound or the similar compound VU661013, with venetoclax leads to a marked reduction in tumor burden and prolonged survival compared to monotherapy.[6]

In an AML PDX model, the combination of an Mcl-1 inhibitor and venetoclax was effective in patient samples that had previously failed venetoclax treatment, suggesting this combination can overcome acquired resistance.[7] Furthermore, in a MOLM-13 AML xenograft model, the combination of venetoclax and an Mcl-1 inhibitor significantly decreased tumor burden.[6] These in vivo studies provide a strong rationale for the clinical investigation of this combination therapy.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

cluster_0 Apoptotic Signaling Pathway cluster_1 Drug Intervention Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Mcl1 Mcl-1 Mcl1->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC promote Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Venetoclax Bcl-2 Inhibitor (e.g., Venetoclax) Venetoclax->Bcl2 inhibits Mik665 Mcl-1 Inhibitor (this compound) Mik665->Mcl1 inhibits

Caption: Mechanism of Synergistic Apoptosis Induction.

cluster_0 In Vitro Workflow A Cancer Cell Lines (e.g., AML, HCC) B Treat with this compound, Bcl-2 Inhibitor, or Combination A->B C Incubate (e.g., 48 hours) B->C D Assess Cell Viability (CellTiter-Glo Assay) C->D E Analyze Protein Expression (Western Blot for Bcl-2 family) C->E F Calculate IC50 and Synergy Scores D->F

Caption: In Vitro Experimental Workflow.

Experimental Protocols

Cell Viability Assessment (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the manufacturer's instructions and common laboratory practices.

  • Cell Seeding: Seed cancer cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment: Prepare serial dilutions of this compound and a Bcl-2 inhibitor (e.g., venetoclax) in culture medium. For combination studies, a fixed concentration of one drug is added with varying concentrations of the other. Add the drug solutions to the respective wells. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Lysis and Luminescence: Equilibrate the plates to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression model. Synergy is quantified using methods such as the ZIP score, Chou-Talalay method (Combination Index), or Bliss independence model.[4][8]

Western Blot Analysis of Bcl-2 Family Proteins

This protocol outlines the general steps for assessing the expression levels of Bcl-2 family proteins.

  • Cell Lysis: Following drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Mcl-1, Bcl-2, Bcl-xL, Bax, Bak, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

The concurrent inhibition of Mcl-1 and Bcl-2 with agents such as this compound and venetoclax represents a highly promising therapeutic strategy. The robust synergistic effects observed in preclinical models, including those resistant to single-agent Bcl-2 inhibition, provide a strong rationale for the continued clinical development of this combination. This guide summarizes the compelling evidence supporting the synergistic relationship and provides the necessary experimental framework for further investigation in this area.

References

Validating the On-Target Activity of Mik-665 Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the on-target activity of Mik-665 (also known as S64315), a potent and selective inhibitor of Myeloid Cell Leukemia 1 (Mcl-1). We will explore the use of CRISPR-Cas9 technology as a gold standard for target validation and compare the activity of this compound with other relevant Mcl-1 inhibitors.

This compound is a promising anti-cancer agent that induces apoptosis by inhibiting the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1][2] It has demonstrated a high affinity for Mcl-1 with an IC50 of 1.81 nM.[3] Validating that the cytotoxic effects of this compound are indeed a direct result of its interaction with Mcl-1 is a critical step in its preclinical and clinical development.

The Role of CRISPR in Validating this compound's On-Target Activity

CRISPR-Cas9 gene editing has emerged as a powerful tool for definitively validating the mechanism of action of targeted therapies.[4][5][6] The fundamental principle involves knocking out the intended target gene (in this case, MCL1) and observing the subsequent effect of the drug on the knockout cells compared to their wild-type counterparts. A significant reduction in drug efficacy in the knockout cells provides strong evidence of on-target activity.

While direct CRISPR-Cas9 knockout validation data for this compound is emerging, studies utilizing genetic knockdown techniques such as shRNA have provided initial insights. Furthermore, extensive research on other Mcl-1 inhibitors, such as S63845 and AZD5991, has established a clear precedent for using CRISPR to confirm on-target activity.

Comparative Analysis of Mcl-1 Inhibitors

The following table summarizes the on-target validation data for this compound and comparable Mcl-1 inhibitors. It is important to note that the cellular context and the specific experimental conditions can significantly influence the observed outcomes.

Inhibitor Target Method of Target Modulation Cell Line(s) Key Findings Reference
This compound (S64315) Mcl-1shRNA knockdownB16.F10, YUMM1.7 (melanoma)In vitro, S64315 had minimal direct effect on cell viability. In vivo, MCL1 knockdown did not inhibit tumor growth, suggesting the antitumor effect of S64315 in this model is immune-mediated.[1]
S63845 Mcl-1CRISPR-Cas9 knockout of BAK (downstream effector)S63845-resistant breast cancer cellsDeletion of BAK, a protein downstream of Mcl-1, was identified as a mechanism of resistance to S63845, confirming the drug's reliance on the intrinsic apoptotic pathway.[3][7]
AZD5991 Mcl-1Not explicitly CRISPR-validated in public literature, but extensive preclinical data supports on-target activity.MOLP-8, MV4;11 (hematological cancers)Induces rapid apoptosis in Mcl-1-dependent cell lines with low nanomolar EC50 values.[8][9][10][8][9][10]
Venetoclax (B612062) Bcl-2CRISPR-Cas9 knockout of BCL2OCI-AML2 (AML)CRISPR screens have been used to identify genes that modulate sensitivity to Venetoclax, confirming its on-target and pathway-specific effects.[5][6]

Experimental Protocols

Here, we provide a detailed, generalized protocol for validating the on-target activity of a small molecule inhibitor like this compound using CRISPR-Cas9.

I. Generation of MCL1 Knockout Cell Line
  • sgRNA Design and Cloning:

    • Design at least two unique single guide RNAs (sgRNAs) targeting a conserved early exon of the MCL1 gene to induce frameshift mutations.

    • Utilize online design tools to minimize off-target effects.

    • Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Lentiviral Production and Transduction:

    • Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.

    • Harvest the lentiviral particles and transduce the target cancer cell line (e.g., a cell line known to be sensitive to Mcl-1 inhibition).

    • Select for transduced cells using an appropriate antibiotic marker (e.g., puromycin).

  • Clonal Isolation and Validation:

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Expand the clones and screen for MCL1 knockout by PCR, Sanger sequencing, and Western blot to confirm the absence of the Mcl-1 protein.

II. On-Target Activity Assessment
  • Cell Viability Assay:

    • Plate wild-type and MCL1 knockout cells at the same density in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo).

    • Calculate the IC50 values for both cell lines. A significant increase in the IC50 for the knockout cells indicates on-target activity.

  • Apoptosis Assay:

    • Treat wild-type and MCL1 knockout cells with this compound at a concentration around the IC50 of the wild-type cells.

    • After 24-48 hours, stain the cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide).

    • Analyze the percentage of apoptotic cells by flow cytometry. A significant reduction in apoptosis in the knockout cells confirms on-target activity.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental process, the following diagrams have been generated.

Mcl1_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Execution Apoptosis Execution Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bak Bak Bak->Mitochondrion Permeabilizes Bim Bim Mcl1 Mcl-1 Bim->Mcl1 Inhibits Noxa Noxa Noxa->Mcl1 Inhibits Mcl1->Bak Inhibits Bcl2 Bcl-2 Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Mik665 This compound Mik665->Mcl1 Inhibits CRISPR_Workflow cluster_KO_Generation MCL1 Knockout Generation cluster_On_Target_Assay On-Target Activity Assay sgRNA_Design 1. sgRNA Design for MCL1 Vector_Cloning 2. Cloning into Cas9 Vector sgRNA_Design->Vector_Cloning Transduction 3. Lentiviral Transduction of Target Cells Vector_Cloning->Transduction Selection 4. Antibiotic Selection Transduction->Selection Clonal_Isolation 5. Single-Cell Cloning Selection->Clonal_Isolation Validation 6. KO Validation (PCR, WB) Clonal_Isolation->Validation Cell_Plating 7. Plate WT and MCL1 KO Cells Validation->Cell_Plating Drug_Treatment 8. Treat with this compound (Dose-Response) Cell_Plating->Drug_Treatment Viability_Assay 9. Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Data_Analysis 10. Compare IC50 Values Viability_Assay->Data_Analysis

References

Mik-665 (S-64315) in Lymphoma: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial outcomes for the Mcl-1 inhibitor, Mik-665 (S-64315), and the BCL2 inhibitor, venetoclax (B612062), in patients with lymphoma. Due to the early termination of the this compound clinical trial program in lymphoma, publicly available data is limited. This guide summarizes the available information on this compound and contrasts it with the more extensive clinical trial data for venetoclax in various lymphoma subtypes.

Executive Summary

This compound (S-64315) is a potent and selective inhibitor of the anti-apoptotic protein Mcl-1. Preclinical studies demonstrated its potential in hematologic malignancies, leading to a Phase 1 clinical trial (NCT02992483) in patients with relapsed or refractory lymphoma and multiple myeloma. However, this trial was terminated prematurely due to limited clinical activity observed, not as a consequence of safety concerns.[1] In contrast, venetoclax, a selective BCL2 inhibitor, has undergone extensive clinical evaluation and has demonstrated significant efficacy in various lymphoma subtypes, leading to its approval for certain patient populations. This guide presents a side-by-side comparison of the available data to inform future research and development in the field of apoptosis-targeted therapies for lymphoma.

Data Presentation: Comparative Clinical Trial Outcomes

This compound (S-64315) in Relapsed/Refractory Lymphoma

As the Phase 1 trial (NCT02992483) was terminated early and the full results have not been publicly released, a comprehensive quantitative data table on the efficacy and safety of this compound in lymphoma patients cannot be provided.[2] The study was halted after a careful evaluation of the enrollment situation and the competitive landscape for anticancer therapies, coupled with the observation of limited clinical activity.[1]

Table 1: Summary of this compound (S-64315) Phase 1 Trial (NCT02992483) in Lymphoma

ParameterDescription
Status Completed (Terminated Early)
Phase Phase 1
Indication Relapsed or Refractory Lymphoma and Multiple Myeloma
Intervention This compound (S-64315) administered intravenously
Primary Objectives To assess safety, tolerability, pharmacokinetics, and preliminary clinical activity; to estimate the Maximum Tolerated Dose (MTD) and/or Recommended Dose for Expansion (RDE)
Reason for Termination Limited clinical activity observed and the competitive landscape for anticancer therapies[1]
Published Efficacy Data Not available
Published Safety Data Not available
Venetoclax in Relapsed/Refractory Lymphoma

Venetoclax has been investigated in numerous clinical trials for various lymphoma subtypes, both as a monotherapy and in combination regimens. The following tables summarize key efficacy and safety data from select studies in Follicular Lymphoma (FL) and Diffuse Large B-cell Lymphoma (DLBCL).

Table 2: Efficacy of Venetoclax in Follicular Lymphoma (CONTRALTO Study - Arm A: Venetoclax + Rituximab) [3][4]

EndpointResult
Overall Response Rate (ORR) N/A
Complete Response (CR) Rate 17%
Partial Response (PR) Rate N/A
Median Duration of Response (DoR) N/A
Median Progression-Free Survival (PFS) N/A

Table 3: Safety of Venetoclax + Rituximab in Follicular Lymphoma (CONTRALTO Study - Arm A) [4]

Adverse Event (Grade 3/4)Incidence
Neutropenia N/A
Thrombocytopenia N/A
Anemia N/A
Febrile Neutropenia N/A
Any Grade 3/4 AE 51.9%

Table 4: Efficacy of Venetoclax in Diffuse Large B-cell Lymphoma (Monotherapy)

StudyPatient PopulationOverall Response Rate (ORR)Complete Response (CR) Rate
Phase 1 Study (NCT01328626)Relapsed/Refractory DLBCL18%N/A

Table 5: Efficacy of Venetoclax in Combination Therapy for DLBCL

StudyTreatment RegimenPatient PopulationOverall Response Rate (ORR)Complete Response (CR) Rate
CAVALLI (Phase 2)Venetoclax + R-CHOPFirst-line DLBCLN/A69%

Experimental Protocols

This compound (S-64315) Phase 1 Trial (NCT02992483)

While the full protocol is not publicly available, key aspects of the study design have been reported:[5][6]

  • Study Design: A Phase 1, open-label, multicenter, dose-escalation study.

  • Patient Population: Adult patients with relapsed or refractory lymphoma or multiple myeloma.

  • Intervention: this compound administered as a single agent via intravenous infusion.

  • Dose Escalation: The study utilized a Bayesian Hierarchical model to guide dose escalation and determine the MTD.

  • Primary Endpoints: The primary objectives were to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.

Venetoclax Clinical Trials (Illustrative Examples)

CONTRALTO Study (NCT02187861) in Follicular Lymphoma: [3][4][7]

  • Study Design: An open-label, phase 2 study with three arms. Arm A, summarized here, evaluated chemotherapy-free treatment.

  • Patient Population: Patients with relapsed or refractory follicular lymphoma.

  • Intervention (Arm A): Venetoclax 800 mg daily plus Rituximab 375 mg/m² on days 1, 8, 15, and 22 of cycle 1 and day 1 of cycles 4, 6, 8, 10, and 12.

  • Primary Endpoints: Safety and efficacy.

CAVALLI Study (NCT02055820) in Diffuse Large B-cell Lymphoma:

  • Study Design: A phase 2 study assessing the efficacy and safety of venetoclax in combination with R-CHOP.

  • Patient Population: First-line diffuse large B-cell lymphoma.

  • Intervention: Venetoclax administered with a standard R-CHOP regimen.

  • Primary Endpoints: Safety, tolerability, and complete response rate at the end of treatment.

Mandatory Visualization

BCL2 Family Signaling Pathway and Mechanism of Action of this compound

BCL2_Pathway cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Proteins cluster_3 Mitochondrial Outer Membrane Permeabilization cluster_4 Apoptosis Execution DNA Damage DNA Damage Bax Bax DNA Damage->Bax Growth Factor\nWithdrawal Growth Factor Withdrawal Bak Bak Growth Factor\nWithdrawal->Bak MOMP MOMP Bax->MOMP Bak->MOMP BCL2 BCL2 BCL2->Bax Mcl1 Mcl1 Mcl1->Bak Caspase_Activation Caspase_Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mik665 This compound (S-64315) Mik665->Mcl1 Inhibition

Caption: BCL2 family signaling pathway and the inhibitory action of this compound on Mcl-1.

Generalized Clinical Trial Workflow

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Screening Screening & Baseline Assessments Informed_Consent->Screening Randomization_Assignment Treatment Assignment (e.g., Dose Escalation Cohort) Screening->Randomization_Assignment Treatment_Administration Drug Administration (e.g., Intravenous Infusion) Randomization_Assignment->Treatment_Administration Monitoring Safety & Efficacy Monitoring Treatment_Administration->Monitoring Data_Collection Data Collection (Adverse Events, Response) Monitoring->Data_Collection Data_Analysis Data Analysis (Statistical Analysis) Data_Collection->Data_Analysis Results_Reporting Results Reporting (Publication, Regulatory Submission) Data_Analysis->Results_Reporting

Caption: A generalized workflow for a clinical trial from patient recruitment to results reporting.

References

Predicting Cellular Response to Mik-665: A Comparative Guide to Biomarkers and Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mik-665 (also known as S64315) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a common mechanism of survival and therapeutic resistance in various hematologic malignancies, making it an attractive target for cancer therapy.[3] This guide provides a comprehensive overview of the known biomarkers for predicting cellular response to this compound, compares its performance with alternative MCL-1 inhibitors, and details relevant experimental protocols for biomarker assessment.

Biomarkers for Predicting this compound Response in Acute Myeloid Leukemia (AML)

Recent preclinical studies have identified several key biomarkers that correlate with sensitivity or resistance to this compound in Acute Myeloid Leukemia (AML). These biomarkers can be broadly categorized into indicators of cellular differentiation state and the expression of specific resistance-associated proteins.

Sensitivity Biomarkers: A Differentiated Phenotype

AML cells with a more differentiated phenotype, particularly those of the monocytic lineage (FAB M4 or M5 subtypes), tend to be more sensitive to this compound.[3][4] This sensitivity is associated with the higher expression of hematopoietic maturation-associated genes, including:

  • LILRA2 (Leukocyte Immunoglobulin Like Receptor A2): Higher expression of LILRA2 is correlated with increased sensitivity to this compound.[3][5]

  • IL17RA (Interleukin 17 Receptor A): Elevated expression of IL17RA is also associated with a better response to this compound treatment.[3][5]

Resistance Biomarkers: Upregulation of Efflux Pumps and Anti-Apoptotic Proteins

Resistance to this compound in AML is primarily linked to the overexpression of the multidrug resistance protein ABCB1 and the anti-apoptotic protein BCL-XL.

  • ABCB1 (ATP Binding Cassette Subfamily B Member 1): Also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), ABCB1 is a major determinant of resistance to this compound.[6][7][8] High expression of ABCB1 is a strong predictor of resistance.[7][8]

  • BCL-XL (B-cell lymphoma-extra large): Elevated levels of the anti-apoptotic protein BCL-XL are also associated with resistance to this compound.[4][7] Interestingly, a correlation between high ABCB1 and high BCL-XL expression has been observed in this compound-resistant AML samples.[4]

Performance of this compound in AML Patient Samples

The sensitivity of primary AML samples to this compound varies significantly. Based on ex vivo drug sensitivity screening, samples can be categorized as sensitive, intermediate, or resistant, with corresponding differences in IC50 values.

Response CategoryLeukocytes IC50 (nM)Blast Cells IC50 (nM)Monocytes IC50 (nM)Lymphocytes IC50 (nM)
Sensitive 5.42.03.852.6
Intermediate 45.044.114.597.3
Resistant 134.8158.422.984.5

Table 1: Relative IC50 values of this compound in different cell populations from primary AML samples categorized by their response. Data extracted from a study on 42 primary AML samples.[3][9]

Comparison with Alternative MCL-1 Inhibitors

Several other selective MCL-1 inhibitors are in preclinical or clinical development. While direct head-to-head comparative studies with this compound are limited, available data on their performance and associated biomarkers offer valuable insights.

InhibitorKey Performance CharacteristicsKnown Biomarkers of Sensitivity/Resistance
This compound (S64315) Potent and selective MCL-1 inhibitor with demonstrated efficacy in hematologic malignancies.[1][2]Sensitivity: Differentiated phenotype (monocytic), high LILRA2 and IL17RA expression.[3][5] Resistance: High ABCB1 and BCL-XL expression.[4][7]
S63845 A potent and selective MCL-1 inhibitor, from which this compound was derived.[2] It shows strong anti-tumor activity in various cancer models.[6][10]Sensitivity: High MCL-1 dependence.[11] Resistance: High BCL-XL expression.[10]
AZD5991 A macrocyclic MCL-1 inhibitor with high affinity and selectivity. It has shown potent antitumor activity in multiple myeloma and AML models.[12]Sensitivity: High c-Myc protein levels negatively correlate with EC50.[9]
A-1210477 A selective MCL-1 inhibitor that can overcome resistance to BCL-2/BCL-XL antagonists like ABT-737 in AML.[13]Resistance: High MCL-1 expression is associated with resistance to ABT-737 but sensitivity to A-1210477.[13]
AMG-176 An orally bioavailable and selective MCL-1 inhibitor effective in various hematologic cancer models.[14]Sensitivity: Low BCL-XL and high BAK expression predict for sensitivity.[5]

Table 2: Comparison of this compound with other selective MCL-1 inhibitors.

Overcoming Resistance: Combination Therapies

A promising strategy to overcome resistance to this compound is through combination therapy, particularly with the BCL-2 inhibitor venetoclax (B612062).

This compound and Venetoclax Synergy

The combination of this compound and venetoclax has been shown to be highly synergistic in AML cell lines, including those with acquired resistance to venetoclax.[2][15] This combination effectively eliminates AML blasts and can restore sensitivity in resistant patient samples.[7] The synergy is particularly effective in overcoming resistance mediated by high BCL-XL expression.

Cell LineZIP Synergy Score
MV4-11_VenR 24.5
MOLM-13_VenR 20.1
Kasumi-1_VenR 17.8
HL-60_VenR 15.3

Table 3: ZIP synergy scores for the combination of this compound and venetoclax in venetoclax-resistant AML cell lines.[2][15] A ZIP score > 10 is generally considered synergistic.

Signaling Pathways and Experimental Workflows

Mcl-1 Signaling Pathway and this compound Inhibition

Mcl1_Pathway cluster_apoptosis Apoptosis Regulation Pro-apoptotic Pro-apoptotic (BAX, BAK) Apoptosis Apoptosis Pro-apoptotic->Apoptosis MCL-1 MCL-1 MCL-1->Pro-apoptotic BCL-XL BCL-XL BCL-XL->Pro-apoptotic This compound This compound This compound->MCL-1 inhibits Venetoclax Venetoclax BCL-2 BCL-2 Venetoclax->BCL-2 inhibits BCL-2->Pro-apoptotic

Mcl-1 signaling pathway and points of inhibition.
Experimental Workflow for Biomarker Assessment

Biomarker_Workflow cluster_sample Sample Processing cluster_analysis Biomarker Analysis cluster_response Cellular Response Assessment Patient Sample AML Patient Sample (Bone Marrow or Peripheral Blood) Mononuclear Cells Isolate Mononuclear Cells (MNCs) Patient Sample->Mononuclear Cells Flow Cytometry Flow Cytometry: - ABCB1 function (Rhodamine 123 efflux) - LILRA2/IL17RA expression Mononuclear Cells->Flow Cytometry Western Blot Western Blot: - BCL-XL protein expression Mononuclear Cells->Western Blot RNA Sequencing RNA Sequencing: - Gene expression profiling (ABCB1, BCL2L1, LILRA2, IL17RA) Mononuclear Cells->RNA Sequencing Drug Sensitivity Assay Ex vivo Drug Sensitivity and Resistance Testing (DSRT) with this compound Mononuclear Cells->Drug Sensitivity Assay IC50 Determination Determine IC50 values Drug Sensitivity Assay->IC50 Determination

Workflow for assessing biomarkers of this compound response.
Logical Relationship of Biomarkers and this compound Response

Logical_Relationship cluster_biomarkers Biomarker Profile cluster_response Predicted Response to this compound High ABCB1/BCL-XL High ABCB1 and/or High BCL-XL Resistance Resistance High ABCB1/BCL-XL->Resistance Differentiated Phenotype Differentiated Phenotype (High LILRA2/IL17RA) Sensitivity Sensitivity Differentiated Phenotype->Sensitivity

Relationship between biomarkers and this compound response.

Experimental Protocols

Western Blot for BCL-XL Detection
  • Cell Lysis: Lyse AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCL-XL (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[16][17][18][19]

Flow Cytometry for ABCB1 Function (Rhodamine 123 Efflux Assay)
  • Cell Preparation: Resuspend AML cells at 1 x 10^6 cells/mL in pre-warmed culture medium.

  • Inhibitor Incubation (Control): For control samples, pre-incubate cells with an ABCB1 inhibitor (e.g., verapamil (B1683045) or PSC-833) for 30 minutes at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 (final concentration 0.1-1 µg/mL) to all samples and incubate for 30-60 minutes at 37°C in the dark.

  • Efflux: Wash the cells with ice-cold PBS and resuspend in pre-warmed, dye-free medium. Incubate for 1-2 hours at 37°C to allow for dye efflux.

  • Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of Rhodamine 123 in the appropriate channel (e.g., FITC).

  • Analysis: Compare the fluorescence intensity of cells with and without the ABCB1 inhibitor. A significant increase in fluorescence in the inhibitor-treated sample indicates ABCB1-mediated efflux.[14][20][21][22][23][24]

Drug Sensitivity and Synergy Assays
  • Cell Plating: Plate AML cells in 96- or 384-well plates.

  • Drug Addition: Add serial dilutions of this compound and/or venetoclax to the wells. For combination studies, a matrix of concentrations for both drugs is typically used.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo.

  • Data Analysis:

    • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) for each single agent.

    • Synergy Analysis: Calculate synergy scores using models such as the Zero Interaction Potency (ZIP) model, Bliss independence, or Loewe additivity.[2][4][15][25][26]

Conclusion

The effective use of this compound in a clinical setting will likely depend on the careful selection of patients based on predictive biomarkers. High expression of the differentiation markers LILRA2 and IL17RA is indicative of sensitivity, while elevated levels of ABCB1 and BCL-XL are strong predictors of resistance in AML. For patients with tumors harboring resistance biomarkers, combination therapy with the BCL-2 inhibitor venetoclax presents a promising strategy to enhance therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for the reliable assessment of these key biomarkers, facilitating further research and the development of personalized treatment strategies with this compound and other MCL-1 inhibitors.

References

Validating Mik-665 Efficacy in Hematological Malignancies Using Patient-Derived Xenograft (PDX) Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of Mik-665 (also known as S64315), a potent and selective Mcl-1 inhibitor, validated through the use of patient-derived xenograft (PDX) models. While comprehensive, peer-reviewed quantitative data on this compound in PDX models is emerging, this document synthesizes available information and contrasts it with alternative therapeutic strategies in similar advanced preclinical models.

Introduction to this compound and the Role of MCL-1

This compound is a small molecule inhibitor that selectively targets Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the BCL-2 family.[1] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to chemotherapy. By inhibiting MCL-1, this compound aims to restore the natural apoptotic process in cancer cells, leading to their demise. Preclinical studies have demonstrated that this compound exhibits potent and dose-dependent antitumor activity across a range of hematological tumor models.[1]

Patient-Derived Xenograft (PDX) Models: A High-Fidelity Preclinical Platform

Patient-derived xenograft (PDX) models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are considered a gold standard in preclinical oncology research as they retain the key characteristics of the original human tumor, including its genetic and histological complexity. This high fidelity allows for a more accurate prediction of clinical responses to novel therapeutics compared to traditional cell line-derived xenograft models.

Efficacy of this compound in Preclinical Models

While specific quantitative data from peer-reviewed publications on this compound efficacy in PDX models are not yet widely available, a key conference abstract reports potent, dose-dependent apoptotic and antitumor responses following intravenous administration of this compound in several human hematological tumor models grafted in immuno-compromised mice and rats.[1] Notably, these studies demonstrated complete regression of established tumors at well-tolerated doses.[1] The activity profile of this compound was also noted to be distinct from that of the selective BCL-2 inhibitor, venetoclax (B612062).[1]

Comparative Efficacy with Alternative Therapies in PDX Models

A direct head-to-head comparison of this compound with other agents in the same PDX models is not yet published. However, the combination of MCL-1 inhibitors with BCL-2 inhibitors like venetoclax has shown strong synergistic effects in preclinical models of acute myeloid leukemia (AML). This suggests that a dual targeting approach of the BCL-2 family of proteins may be a highly effective therapeutic strategy.

To provide a comparative context, the following table summarizes publicly available data on the efficacy of other MCL-1 inhibitors and standard-of-care agents in hematological malignancy PDX models.

Therapeutic AgentCancer Type (in PDX model)Efficacy MetricResults
This compound (S64315) Hematological MalignanciesTumor GrowthPotent, dose-dependent antitumor response, including complete regression.[1]
AZD5991 (MCL-1 Inhibitor) T-cell LymphomaTumor Growth & SurvivalInduced tumor shrinkage and increased survival.[2]
Venetoclax (BCL-2 Inhibitor) Acute Myeloid Leukemia (AML)Survival BenefitAs a single agent, provided a significant survival benefit in some PDX models.[3]
Cytarabine (Chemotherapy) Acute LeukemiaOverall Survival & Tumor VolumeShowed statistically significant activity in all four tested PDX models.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for key experiments involving PDX models for hematological malignancies.

Establishment of Hematological Malignancy PDX Models
  • Patient Sample Collection : Fresh tumor tissue or bone marrow aspirates are obtained from consenting patients with hematological malignancies.

  • Implantation : Tumor fragments or a suspension of tumor cells are subcutaneously or orthotopically (e.g., intravenously for leukemia) implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Passaging : Tumor growth is monitored regularly. Once tumors reach a specified size (typically 1-2 cm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.

In Vivo Efficacy Studies in PDX Models
  • Cohort Formation : Once tumors in the PDX mice reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration : this compound or alternative therapeutic agents are administered to the treatment groups. The route of administration (e.g., intravenous, oral) and dosing schedule are based on prior pharmacokinetic and tolerability studies. A vehicle control is administered to the control group.

  • Monitoring : Tumor volume and the general health of the mice are monitored several times a week. For leukemia models, the burden of human leukemic cells in the peripheral blood or bone marrow is assessed.

  • Endpoint Analysis : The study concludes when tumors in the control group reach a predetermined endpoint, or at a specified time point. Efficacy is assessed by comparing tumor growth inhibition, tumor regression, and overall survival between the treatment and control groups.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Mik665_Mechanism_of_Action cluster_Cell Cancer Cell MCL1 MCL1 Pro-apoptotic proteins (e.g., BAK, BAX) Pro-apoptotic proteins (e.g., BAK, BAX) MCL1->Pro-apoptotic proteins (e.g., BAK, BAX) Inhibits Apoptosis Apoptosis Pro-apoptotic proteins (e.g., BAK, BAX)->Apoptosis Induces Mik665 Mik665 Mik665->MCL1 Inhibits

This compound Mechanism of Action

PDX_Experimental_Workflow Patient Tumor Sample Patient Tumor Sample Implantation into Immunodeficient Mice Implantation into Immunodeficient Mice Patient Tumor Sample->Implantation into Immunodeficient Mice PDX Model Establishment PDX Model Establishment Implantation into Immunodeficient Mice->PDX Model Establishment Tumor Growth & Passaging Tumor Growth & Passaging PDX Model Establishment->Tumor Growth & Passaging Randomization into Cohorts Randomization into Cohorts Tumor Growth & Passaging->Randomization into Cohorts Treatment (this compound vs. Alternative/Control) Treatment (this compound vs. Alternative/Control) Randomization into Cohorts->Treatment (this compound vs. Alternative/Control) Monitoring (Tumor Volume, Survival) Monitoring (Tumor Volume, Survival) Treatment (this compound vs. Alternative/Control)->Monitoring (Tumor Volume, Survival) Efficacy Data Analysis Efficacy Data Analysis Monitoring (Tumor Volume, Survival)->Efficacy Data Analysis

PDX Experimental Workflow

Conclusion

Patient-derived xenograft models represent a critical tool for evaluating the efficacy of novel cancer therapeutics like this compound. The available preclinical data, although not yet fully published in peer-reviewed journals, strongly suggest that this compound is a highly active agent in hematological malignancies. Its distinct mechanism of action and potent single-agent activity, along with its potential for synergistic combinations, make it a promising candidate for further clinical development. As more quantitative data from PDX and clinical studies become available, a more definitive comparison of this compound's performance against other therapies will be possible, further guiding its optimal clinical application.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of Mik-665 and Other BH3 Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comprehensive comparison of the cross-resistance profiles of Mik-665, a potent and selective MCL-1 inhibitor, with other key BH3 mimetics. By delving into experimental data, detailed methodologies, and the underlying signaling pathways, this document aims to illuminate the complexities of resistance and inform the development of next-generation therapeutic strategies.

The BCL-2 family of proteins, central regulators of apoptosis, are frequently dysregulated in cancer, leading to cell survival and resistance to therapy. BH3 mimetics, a class of drugs that mimic the action of pro-apoptotic BH3-only proteins, have emerged as a promising therapeutic strategy. However, as with many targeted therapies, acquired resistance can limit their clinical efficacy. This guide focuses on the cross-resistance profiles of this compound and other notable BH3 mimetics, including the BCL-2 inhibitor venetoclax (B612062), the dual BCL-2/BCL-xL inhibitor navitoclax, and the BCL-xL specific inhibitor A-1331852.

Comparative Analysis of Cross-Resistance

Understanding the patterns of sensitivity and resistance across different BH3 mimetics is crucial for predicting clinical responses and designing effective combination therapies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other BH3 mimetics in various cancer cell lines, highlighting instances of cross-resistance.

Cell LineCancer TypeThis compound (MCL-1i) IC50 (nM)Venetoclax (BCL-2i) IC50 (nM)Navitoclax (BCL-2/xLi) IC50 (nM)A-1331852 (BCL-xLi) IC50 (nM)Resistance Profile
MOLM-13 Acute Myeloid Leukemia (AML)SensitiveSensitive--Generally sensitive to BCL-2 and MCL-1 inhibition.
MV4-11 Acute Myeloid Leukemia (AML)SensitiveSensitive--Sensitive to both BCL-2 and MCL-1 inhibition.
HL-60 Acute Promyelocytic Leukemia-3-fold resistance in VEN-R cells[1]--Venetoclax-resistant cells show upregulation of ABCB1.[1]
Riva Diffuse Large B-cell Lymphoma (DLBCL)-Resistant (in Riva VR)-Sensitizes to VenetoclaxVenetoclax resistance is associated with BCL-xL upregulation.[2]
H929 Multiple Myeloma250---Dependent on MCL-1.
U266B1 Multiple Myeloma---SensitiveDependent on BCL-xL.
U2932 Diffuse Large B-cell Lymphoma (DLBCL)-Sensitive--Dependent on BCL-2.
AMO-1-CARF Multiple MyelomaCross-resistant---Cross-resistance to different MCL-1 inhibitors observed.

Mechanisms of Cross-Resistance

Cross-resistance between BH3 mimetics is often driven by the dynamic interplay between anti-apoptotic BCL-2 family members. A primary mechanism involves the upregulation of alternative anti-apoptotic proteins, compensating for the inhibition of the targeted protein.[3][4]

For instance, resistance to the BCL-2 inhibitor venetoclax is frequently associated with the upregulation of MCL-1 and/or BCL-xL.[2][4] This compensatory mechanism allows cancer cells to sequester pro-apoptotic proteins like BIM, thereby evading apoptosis. Consequently, venetoclax-resistant cells may exhibit increased sensitivity to MCL-1 inhibitors like this compound or BCL-xL inhibitors.

Conversely, resistance to MCL-1 inhibitors can be mediated by an increased reliance on BCL-2 or BCL-xL for survival.[3] Studies in multiple myeloma have shown that resistance to MCL-1 inhibitors can be overcome by concurrent inhibition of BCL-xL or BCL-2.[3] Another mechanism of resistance, particularly for this compound in AML, involves the upregulation of the drug efflux pump ABCB1 (MDR1).[2]

The following diagram illustrates the signaling pathways involved in apoptosis and the mechanisms of cross-resistance to BH3 mimetics.

BH3_Mimetic_Resistance cluster_Outcome Cellular Outcome cluster_Resistance Resistance Mechanism BIM BIM BAX BAX BIM->BAX activates BAK BAK BIM->BAK Apoptosis Apoptosis BAX->Apoptosis BAK->Apoptosis BCL2 BCL-2 BCL2->BIM inhibits MCL1 MCL-1 MCL1->BIM inhibits Survival Survival MCL1->Survival BCLXL BCL-xL BCLXL->BIM inhibits BCLXL->Survival Venetoclax Venetoclax Venetoclax->BCL2 inhibits Mik665 This compound Mik665->MCL1 inhibits Navitoclax Navitoclax Navitoclax->BCL2 inhibits Navitoclax->BCLXL inhibits A1331852 A1331852 A1331852->BCLXL inhibits Resistance_Text Upregulation of other anti-apoptotic proteins leads to survival.

Fig. 1: Simplified signaling pathway of BH3 mimetics and cross-resistance.

Experimental Protocols

To provide a framework for reproducible research, detailed methodologies for key experiments are outlined below.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines with known BCL-2 family dependencies

  • BH3 mimetics (this compound, venetoclax, navitoclax, A-1331852)

  • 384-well opaque-walled multiwell plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate at a density of 5,000-10,000 cells per well in 25 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the BH3 mimetics. Add the drugs to the cells in a range of concentrations (e.g., 6.25 nM to 100 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Cancer cell lines

  • BH3 mimetics

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of BH3 mimetics for the indicated time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Experimental Workflow for Cross-Resistance Assessment

The following diagram outlines a logical workflow for assessing the cross-resistance profiles of BH3 mimetics.

Cross_Resistance_Workflow start Select Panel of Cancer Cell Lines (Known BCL-2 Family Dependencies) ic50 Determine Baseline IC50 for each BH3 Mimetic (this compound, Venetoclax, Navitoclax, A-1331852) start->ic50 generate_resistant Generate Resistant Cell Lines (Chronic exposure to a single BH3 mimetic) ic50->generate_resistant cross_resistance_testing Cross-Resistance Testing: Determine IC50 of other BH3 mimetics in resistant cell lines generate_resistant->cross_resistance_testing molecular_analysis Molecular Analysis of Resistant Cells (Western Blot for BCL-2 family proteins, ABCB1 expression) cross_resistance_testing->molecular_analysis pathway_analysis Signaling Pathway Analysis (Identify compensatory mechanisms) molecular_analysis->pathway_analysis combination_studies Combination Studies (Test synergistic effects to overcome resistance) pathway_analysis->combination_studies end Comprehensive Cross-Resistance Profile combination_studies->end

Fig. 2: Workflow for assessing BH3 mimetic cross-resistance.

References

Safety Operating Guide

Navigating the Disposal of Mik-665: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the Mcl-1 inhibitor, Mik-665, ensuring the protection of personnel and the environment.

For researchers and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the disposal of this compound (also known as S-64315), a potent and selective inhibitor of the anti-apoptotic protein Mcl-1.[1][2][3][4][5] Adherence to these procedures will mitigate risks and ensure that waste is managed in a safe, efficient, and compliant manner.

Understanding the Hazard Profile of this compound

While one safety data sheet (SDS) indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), another suggests that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6][7] Given this conflicting information, it is imperative to handle this compound with caution and manage its waste as hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.

PropertyValue
Chemical FormulaC47H44ClFN6O6S[1][3][5]
Molecular Weight875.4 g/mol [1]
CAS Number1799631-75-6[3]
AppearanceSolid/Powder
Storage Temperature-20°C for long-term storage[4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, solutions, and contaminated labware.

1. Waste Segregation and Collection:

  • Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for all this compound waste. This container should be made of a chemically resistant material and have a secure, tight-fitting lid.

  • Waste Identification: Collect all forms of this compound waste in this container, including:

    • Unused or expired pure this compound powder.

    • Solutions containing this compound.

    • Contaminated labware such as pipette tips, vials, and gloves.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.

2. Proper Labeling:

  • Hazardous Waste Label: Affix a hazardous waste label to the container immediately upon starting waste accumulation.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: (2R)-2-((5-(3-chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid[1] or a common synonym such as this compound or S64315.[2][3][4]

    • The specific hazards (e.g., "Toxic," "Aquatic Hazard").

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

3. Secure Storage:

  • Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated area.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills.

  • Restricted Access: Ensure the storage area is inaccessible to unauthorized personnel.

4. Arrange for Disposal:

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Licensed Vendor: Follow your institution's procedures for waste disposal, which typically involves a licensed hazardous waste vendor.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain.[8] Its potential aquatic toxicity poses a significant environmental risk.[7]

  • Do Not Dispose in Regular Trash: Contaminated labware and empty containers must be disposed of as hazardous waste.[8] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9]

  • Spill Management: In the event of a spill, contain the material and clean the area with appropriate absorbent materials. All cleanup materials must be collected and disposed of as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Mik665_Disposal_Workflow cluster_generation Waste Generation cluster_handling On-site Handling cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated (Pure compound, solutions, contaminated labware) segregate Segregate into Designated Hazardous Waste Container start->segregate drain_disposal Drain Disposal start->drain_disposal trash_disposal Regular Trash Disposal start->trash_disposal label_container Label Container with 'Hazardous Waste' & Contents segregate->label_container store Store in Secure, Designated Area with Secondary Containment label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs vendor_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->vendor_disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Comprehensive Safety and Handling Guide for Mik-665

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Mik-665 (also known as S-64315). Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment. This compound is a potent and selective inhibitor of the anti-apoptotic protein Mcl-1 and is currently under investigation for its therapeutic potential in oncology.[1][2][3][4][5] While a Safety Data Sheet (SDS) may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle all novel and potent compounds with a high degree of caution.[6]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in both solid (powder) and solution forms. These recommendations are based on standard laboratory practices for handling potent, biologically active small molecules.

Protection Type Equipment Key Specifications Rationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended handling.Provides an extra layer of protection against potential dermal exposure. Nitrile offers good chemical resistance.
Eye and Face Protection Safety goggles with side shields or a full-face shield.ANSI Z87.1 compliant. A face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation.Protects eyes and face from accidental splashes of solutions or airborne powder particles.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.Required when handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.Minimizes the risk of inhaling fine particles of the potent compound.
Body Protection Disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs.Polyethylene-coated or similar material. Gowns should be changed immediately if contaminated.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes.Made of a non-porous material.Protects feet from potential spills.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for safely handling this compound from receipt to disposal.

cluster_0 Preparation cluster_1 Experimental Use cluster_2 Cleanup and Disposal Receipt and Inspection Receipt and Inspection Donning PPE Donning PPE Receipt and Inspection->Donning PPE Weighing and Reconstitution Weighing and Reconstitution Donning PPE->Weighing and Reconstitution Doffing PPE Doffing PPE Solution Preparation Solution Preparation Weighing and Reconstitution->Solution Preparation Experimental Application Experimental Application Solution Preparation->Experimental Application Decontamination Decontamination Experimental Application->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal Doffing PPE->Disposal

Workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage of the solid compound, -20°C is recommended.

  • Stock solutions, typically in DMSO, should be stored at -20°C for short-term and -80°C for long-term storage to prevent degradation. Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2]

2. Weighing and Reconstitution (Handling Solid Compound):

  • Engineering Controls: All handling of powdered this compound must be performed in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation risk.

  • PPE: Full PPE as outlined in the table above is mandatory, including a respirator.

  • Procedure:

    • Place a weigh boat on a calibrated analytical balance within the fume hood.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.

    • To reconstitute, slowly add the appropriate solvent (e.g., DMSO) to the vial containing the powder.[2] Cap the vial and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution.

3. Solution Preparation and Handling:

  • PPE: At a minimum, double nitrile gloves, a lab coat, and safety goggles are required when handling solutions of this compound.

  • Procedure:

    • Perform all dilutions within a chemical fume hood or BSC.

    • Use calibrated pipettes and sterile, disposable tips for all liquid transfers.

    • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Workflow:

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal Solid Waste Solid Waste Solid Waste Container Designated Hazardous Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Designated Hazardous Liquid Waste Container Liquid Waste->Liquid Waste Container Sharps Waste Sharps Waste Sharps Container Puncture-Resistant Sharps Container Sharps Waste->Sharps Container Incineration Incineration Solid Waste Container->Incineration Liquid Waste Container->Incineration Sharps Container->Incineration

Disposal workflow for this compound waste.

Disposal Procedures:

  • Solid Waste:

    • This includes unused this compound powder, contaminated gloves, gowns, weigh boats, and other disposable labware.

    • Collect all solid waste in a clearly labeled, sealed plastic bag or container designated for "Cytotoxic" or "Hazardous Chemical Waste."

    • Store the waste container in a designated, secure area until it is collected by a licensed hazardous waste disposal service.

  • Liquid Waste:

    • This includes unused solutions of this compound and contaminated media.

    • Collect all liquid waste in a sealed, leak-proof container labeled "Hazardous Liquid Waste" and listing the chemical constituents.

    • Do not pour this compound solutions down the drain. While it is noted to be slightly hazardous to water, it is best practice to dispose of it as hazardous chemical waste.

  • Sharps Waste:

    • This includes needles, syringes, and pipette tips used for handling this compound solutions.

    • Dispose of all sharps immediately into a puncture-resistant, labeled sharps container.

    • The sharps container should be disposed of as hazardous waste.

Decontamination:

  • Wipe down all work surfaces (fume hood, benchtop) with a suitable deactivating agent or a detergent solution followed by a solvent rinse (e.g., 70% ethanol) after each use.

  • All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned according to your institution's standard operating procedures for hazardous chemicals.

By adhering to these safety and handling protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in the laboratory. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。